5-Bromo-2-(bromomethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJFKLSEGBBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyrimidine: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of 5-Bromo-2-(bromomethyl)pyrimidine, a pivotal reagent in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, with a particular focus on its role in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Core Compound Identification and Properties
This compound is a disubstituted pyrimidine characterized by two reactive bromine atoms at distinct positions, bestowing upon it a unique chemical versatility. Its identity and key physicochemical properties are summarized below.
CAS Number : 1193116-74-3[1][2]
Molecular Formula : C₅H₄Br₂N₂[1]
Molecular Weight : 251.91 g/mol [1][2]
The compound's structure features a pyrimidine ring, a scaffold of immense importance in biological systems, substituted with a bromine atom on the ring and a bromomethyl group. This dual functionality is the cornerstone of its utility.
| Property | Value | Source(s) |
| Physical Form | White to off-white solid | |
| Melting Point | 55-57 °C | |
| Boiling Point | 252.0 ± 20.0 °C (Predicted) | |
| Density | 2.072 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥97% (Typical) | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| Solubility | Soluble in methanol and other organic solvents | [3] |
Synthesis and Mechanism of Formation
The most direct and industrially scalable synthesis of this compound involves the radical bromination of its precursor, 5-bromo-2-methylpyrimidine. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Plausible Synthesis Route: Free-Radical Bromination
The transformation from 5-bromo-2-methylpyrimidine is achieved via a benzylic-type bromination. The methyl group at the 2-position of the pyrimidine ring is analogous to a benzylic position due to the stabilizing effect of the aromatic ring on the radical intermediate.
References
Chemical structure of 5-Bromo-2-(bromomethyl)pyrimidine
An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its chemical structure, physicochemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and supported by authoritative references.
Introduction: The Strategic Importance of a Bifunctional Pyrimidine
This compound is a substituted pyrimidine that has garnered significant interest as a versatile synthetic intermediate. Its strategic value lies in its bifunctional nature: it possesses two distinct reactive sites with orthogonal reactivity. The pyrimidine core itself is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of bioactive molecules and FDA-approved drugs.[1] The presence of two bromine atoms at different positions—one on an aliphatic carbon and one on the aromatic ring—allows for sequential and selective chemical modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs.
The bromomethyl group at the 2-position serves as a potent electrophile, ideal for introducing a wide range of functionalities via nucleophilic substitution. Concurrently, the bromo-substituent at the 5-position is a classic handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is central to its utility in fields ranging from the synthesis of complement factor D inhibitors for treating autoimmune diseases to the development of novel anti-tumor agents.[2]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application in research and development.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1193116-74-3 | [3][4] |
| Molecular Formula | C₅H₄Br₂N₂ | [3][5] |
| Molecular Weight | 251.91 g/mol | [3][4][5] |
| IUPAC Name | This compound | |
| InChI Key | BMXJFKLSEGBBSJ-UHFFFAOYSA-N | [6] |
| SMILES | BrCC1=NC=C(Br)C=N1 | [6] |
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a white to off-white solid at room temperature.[3]
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Melting Point | 55-57 °C | [3] |
| Boiling Point (Predicted) | 252.0 ± 20.0 °C | [3] |
| Density (Predicted) | 2.072 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -1.11 ± 0.22 | [3] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |
| Storage Temperature | 2-8°C, under inert gas | [3] |
Structural Analysis
The molecule's reactivity is a direct consequence of its structure, which features an electron-deficient pyrimidine ring. The two nitrogen atoms withdraw electron density, making the ring's carbon atoms electrophilic. The bromine atom at C5 further enhances this effect. The most significant feature is the bromomethyl group at C2, which acts as a potent benzylic-like halide, primed for nucleophilic attack.
Caption: 2D structure of this compound with numbered positions.
Synthesis and Reactivity Profile
Synthesis
The synthesis of highly functionalized pyrimidines like this compound often involves multi-step sequences. However, general methods for creating the core 5-bromo-pyrimidine scaffold have been developed. One efficient approach involves a one-step condensation reaction between 2-bromomalonaldehyde and an appropriate amidine compound.[7] This method is advantageous due to its operational simplicity, low cost, and use of readily available starting materials.[7]
Caption: General workflow for the synthesis of 5-bromo-pyrimidine derivatives.
Reactivity
The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.
-
Nucleophilic Substitution at the Bromomethyl Group: The C2-CH₂Br group is highly susceptible to S_N2 attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is typically fast and efficient, allowing for the direct attachment of diverse side chains, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.
-
Cross-Coupling at the C5-Bromo Position: The bromine atom on the pyrimidine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. This site is less reactive than the bromomethyl group, allowing for selective substitution at the C2 position first. Subsequent reactions like Suzuki, Stille, or Sonogashira couplings can be used to form C-C bonds, linking the pyrimidine core to other aryl, heteroaryl, or alkynyl fragments. The use of bromopyrimidine derivatives in Stille coupling reactions to generate new physiologically active drugs has been noted.[2]
Caption: Key reaction pathways for this compound.
Protocol Example: Nucleophilic Substitution with a Primary Amine
This protocol describes a representative S_N2 reaction, a common first step in utilizing this building block. The procedure is designed as a self-validating system, with clear steps and rationales.
Objective: To synthesize N-benzyl-1-(5-bromopyrimidin-2-yl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (0.1 M concentration)
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Rationale: The flask must be dry to prevent side reactions. K₂CO₃ is a mild inorganic base used to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyrimidine.
-
Rationale: Acetonitrile is a polar aprotic solvent that is excellent for S_N2 reactions. It dissolves the reactants well without interfering with the nucleophilic attack.
-
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.
-
Rationale: A slight excess of the nucleophile (benzylamine) ensures the complete consumption of the limiting electrophile (this compound).
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Continuous monitoring prevents over-running the reaction and the formation of potential impurities.
-
-
Workup: Upon completion, filter the reaction mixture to remove the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Rationale: Filtration removes inorganic salts. Evaporation of the solvent yields the crude product for purification.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-benzyl-1-(5-bromopyrimidin-2-yl)methanamine.
-
Rationale: Silica gel chromatography is a standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.
-
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate care in a laboratory setting.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source |
| Signal Word | Danger | [6] | |
| Hazard Statements | H302 | Harmful if swallowed. | [6] |
| H314 | Causes severe skin burns and eye damage. | [6] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |
| P405 | Store locked up. | [6] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.[8]
-
Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere.[3]
References
- 1. 5-(Bromomethyl)-2-(o-tolyl)pyrimidine | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 1193116-74-3 [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. americanelements.com [americanelements.com]
- 6. 1193116-74-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyrimidine: Synthesis, Characterization, and Application in Targeted Protein Degradation
This guide provides a comprehensive technical overview of 5-Bromo-2-(bromomethyl)pyrimidine, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, properties, a detailed synthetic pathway with mechanistic insights, and its pivotal role as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
This compound is a disubstituted pyrimidine featuring two reactive bromine atoms, making it a versatile intermediate for further chemical modifications.[1][2] Its IUPAC name is confirmed as This compound .[3][4]
| Identifier | Value | Source |
| CAS Number | 1193116-74-3 | [1][2] |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 55-57 °C | |
| Storage | Inert atmosphere, 2-8°C | [1] |
| SMILES | BrCc1nc(Br)cnc1 | [3] |
| InChI Key | BMXJFKLSEGBBSJ-UHFFFAOYSA-N | [1] |
Strategic Synthesis of this compound
The synthesis of this compound is most effectively approached via a two-step process. This strategy involves the initial formation of the stable precursor, 2-methyl-5-bromopyrimidine, followed by a selective radical bromination of the methyl group.
Step 1: Synthesis of 2-Methyl-5-bromopyrimidine
A robust and scalable method for the synthesis of 2-methyl-5-bromopyrimidine involves a one-pot condensation reaction between 2-bromomalonaldehyde and acetamidine hydrochloride.[1] This approach is advantageous due to the commercial availability and low cost of the starting materials.
Reaction Scheme:
Caption: One-pot synthesis of 2-Methyl-5-bromopyrimidine.
Experimental Protocol:
-
To a reaction vessel containing 150 mL of glacial acetic acid, add 15 g (0.1 mol) of 2-bromomalonaldehyde at 0°C.
-
Add 2 g of 3A molecular sieves to the mixture. The molecular sieves act as a dehydrating agent, which is crucial for driving the condensation reaction to completion by removing the water formed in situ.
-
Raise the temperature to 80°C and add a solution of 9.4 g (0.1 mol) of acetamidine hydrochloride in 50 mL of glacial acetic acid dropwise over 30 minutes. The use of glacial acetic acid as a solvent and a proton source facilitates the reaction.
-
After the addition is complete, increase the temperature to 100°C and monitor the reaction by HPLC until completion (approximately 5 hours).
-
Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours to precipitate the product.
-
Filter the mixture and wash the filter cake with a small amount of ethanol.
-
The crude product is then purified by dissolving it in dichloromethane and washing with a 5% aqueous sodium hydroxide solution, followed by a saturated brine solution. The organic layer is then dried and concentrated to yield 2-methyl-5-bromopyrimidine. The reported yield for this procedure is approximately 43%.[1]
Characterization of 2-Methyl-5-bromopyrimidine:
Step 2: Radical Bromination to this compound
The conversion of the 2-methyl group to a 2-(bromomethyl) group is achieved through a radical substitution reaction, commonly known as the Wohl-Ziegler bromination. This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under anhydrous conditions.
Reaction Scheme:
Caption: Wohl-Ziegler bromination of the precursor.
Proposed Experimental Protocol:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-bromopyrimidine (1 eq) in an anhydrous solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Application in Drug Development: A Key Building Block for PROTACs
This compound is designated as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
The structure of this compound makes it an ideal component for the linker portion of a PROTAC. The two bromine atoms provide orthogonal handles for chemical modification:
-
The bromomethyl group is highly reactive towards nucleophiles (e.g., amines, thiols, alcohols), allowing for facile covalent attachment to either the POI-binding ligand or the E3 ligase ligand.
-
The bromo substituent on the pyrimidine ring is less reactive and can be utilized for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce further diversity or to connect to the other end of the PROTAC.
Caption: General structure of a PROTAC molecule.
The pyrimidine core itself is not just a passive spacer. As a heterocyclic aromatic ring, it imparts a degree of rigidity and defined geometry to the linker, which is a critical parameter for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. The precise length, rigidity, and vector of the linker can dramatically influence the efficacy and selectivity of the resulting PROTAC.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
GHS Pictograms:
-
Corrosion
-
Exclamation mark
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists, particularly those working in the rapidly advancing field of targeted protein degradation. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The dual reactivity of its bromine substituents provides a powerful tool for the construction of complex molecules like PROTACs, where the linker plays a crucial role in determining biological activity. As the quest for novel therapeutics continues, the strategic application of such well-designed chemical intermediates will undoubtedly pave the way for new drug discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 3. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR [m.chemicalbook.com]
Introduction: The Central Role of Bromopyrimidines in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of Bromopyrimidine Derivatives
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of nucleic acids and a vast array of therapeutic agents.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this vital class of compounds, bromopyrimidine derivatives have emerged as exceptionally versatile and indispensable building blocks.[2][3][5] Their utility stems from the unique electronic properties of the pyrimidine ring combined with the reactivity of the carbon-bromine bond, which serves as a highly effective synthetic handle.
This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core physical and chemical properties of bromopyrimidine derivatives. We will delve into their structural characteristics, spectroscopic signatures, and chemical reactivity, offering both foundational knowledge and field-proven experimental insights to empower their effective use in synthesis and drug discovery.
Part 1: Core Physical Properties
A thorough understanding of the physical properties of bromopyrimidine derivatives is paramount for their handling, purification, formulation, and interpretation in biological assays. These properties are dictated by the substitution pattern of the bromine atom on the electron-deficient pyrimidine ring.
General Characteristics, Melting Point, and Solubility
Bromopyrimidines are typically colorless to pale yellow or beige-brown crystalline solids or powders at room temperature.[6][7][8] Their melting points are sharp and characteristic, serving as a reliable preliminary indicator of purity. The position of the bromine atom significantly influences the melting point due to differences in crystal lattice packing and intermolecular forces.
Solubility is a critical determinant of a compound's utility, impacting everything from reaction conditions to bioavailability.[9] Bromopyrimidines generally exhibit good solubility in common organic solvents like dichloromethane, ethanol, and dimethylformamide, but are sparingly soluble in water.[6][7][10] For drug development, assessing both kinetic and thermodynamic aqueous solubility is crucial for predicting absorption and ensuring reliable data from biological screens.[9]
| Property | 2-Bromopyrimidine | 4-Bromopyrimidine | 5-Bromopyrimidine |
| CAS Number | 4595-60-2 | 31462-56-3[11] | 4595-59-9 |
| Molecular Formula | C₄H₃BrN₂[3] | C₄H₃BrN₂[11] | C₄H₃BrN₂ |
| Molecular Weight | 158.98 g/mol [3] | 158.98 g/mol [11] | 158.98 g/mol |
| Appearance | White to off-white crystalline powder[8] | - | Yellow to beige-brown crystalline powder or chunks[7] |
| Melting Point (°C) | 55-57[3] or 62-65[8] | - | 67-73[7] or 75-76[12] |
| Predicted pKa | - | - | 1.40±0.10[7] |
| Solubility | Soluble in ethanol, ether, dichloromethane[8] | - | Soluble in chloroform, benzene, toluene; insoluble in water[7] |
Table 1: Comparative physical properties of common bromopyrimidine isomers. Data is compiled from multiple sources and ranges may reflect different purity levels or measurement conditions.
Part 2: Spectroscopic Characterization and Structural Validation
Unambiguous structural confirmation of bromopyrimidine derivatives relies on a combination of modern spectroscopic techniques.[13][14] Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.
Key Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation in solution, ¹H and ¹³C NMR provide detailed information on the connectivity and chemical environment of atoms.[14] The chemical shifts of the pyrimidine ring protons are highly sensitive to the position of the electronegative bromine atom.
-
Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition. For bromopyrimidines, the most telling feature is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit two peaks ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity, which is a definitive indicator of the presence of a single bromine atom.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands include aromatic C-H stretching (around 3100-3050 cm⁻¹) and C=N stretching of the pyrimidine ring (around 1580-1550 cm⁻¹).[13][15]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including precise bond lengths and angles.[14][16][17]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of a synthesized bromopyrimidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chembk.com [chembk.com]
- 7. 5-Bromopyrimidine CAS#: 4595-59-9 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Bromopyrimidine(4595-59-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. X-ray crystal structure of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
Solubility and appearance of 5-Bromo-2-(bromomethyl)pyrimidine
An In-Depth Technical Guide to the Solubility and Appearance of 5-Bromo-2-(bromomethyl)pyrimidine
This guide provides an in-depth analysis of the physicochemical properties of this compound (CAS No. 1193116-74-3), with a specific focus on its appearance and solubility profile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this versatile heterocyclic building block.
Core Physicochemical Profile
This compound is a disubstituted pyrimidine ring, a structural motif of significant interest in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward its successful application in synthesis and development workflows.
The molecule's structure, featuring a polar pyrimidine core, a lipophilic bromine substituent on the ring, and a reactive bromomethyl group, dictates its behavior. The interplay between the polar nitrogen atoms and the nonpolar halogen atoms creates a nuanced solubility profile that requires careful consideration.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1193116-74-3 | [1][2] |
| Molecular Formula | C₅H₄Br₂N₂ | [1][3] |
| Molecular Weight | 251.91 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 252.0 ± 20.0 °C | [1] |
| Predicted Density | 2.072 ± 0.06 g/cm³ | [1] |
| Consensus Log Po/w | 1.87 | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |
Visual and Physical Characterization: Appearance
In its solid state, this compound is consistently described as a white to off-white solid [1].
-
Causality of Appearance : The white color is characteristic of a pure organic compound that does not absorb light in the visible spectrum. The "off-white" or pale yellow designation that may be observed in some batches can indicate the presence of minute impurities or slight degradation over time, a common occurrence for reactive brominated compounds. The bromomethyl group is particularly susceptible to slow hydrolysis or decomposition, which can lead to discoloration.
-
Expert Insight : For sensitive applications, such as catalysis or late-stage pharmaceutical synthesis, the color of the material can be a critical preliminary indicator of purity. A starkly yellow or brown appearance warrants caution and may necessitate purification (e.g., recrystallization) or re-analysis of the material's purity before use.
Comprehensive Solubility Analysis
The solubility of a reagent is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of this compound is governed by its molecular structure, which lacks hydrogen bond donors and possesses both polar and nonpolar regions.
Aqueous Solubility
The compound exhibits limited solubility in water. A calculated value predicts its aqueous solubility to be approximately 0.43 mg/mL [3].
-
Mechanistic Explanation : While the two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, this is counteracted by the overall lipophilicity of the molecule, driven by the large bromine atoms and the carbon backbone. The predicted LogP value of 1.87 further confirms its preference for a more nonpolar environment over water[3]. This low aqueous solubility is typical for halogenated heterocyclic compounds of its size.
Organic Solvent Solubility
While comprehensive experimental data across a wide range of organic solvents is not readily published, we can infer a reliable solubility profile based on chemical principles and data from analogous structures. The compound's structure suggests good solubility in a range of common laboratory solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : High solubility is expected. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for dissolving polar organic molecules. Their high dielectric constants and ability to solvate the polar pyrimidine ring will effectively overcome the crystal lattice energy of the solid. Research on structurally related pyrimidine derivatives confirms that DMSO and DMF are effective solvents[4].
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Good to moderate solubility is anticipated. Dichloromethane (DCM) is a versatile solvent that can effectively solvate the nonpolar regions of the molecule. It is an excellent choice for reactions where a non-protic, moderately polar environment is required.
-
Ethers (e.g., THF, Diethyl Ether) : Moderate solubility is expected in Tetrahydrofuran (THF), while lower solubility is likely in less polar ethers like diethyl ether. THF provides a good balance for many reactions involving organometallic reagents.
-
Alcohols (e.g., Methanol, Ethanol) : Moderate to low solubility is expected. While these protic solvents can interact with the nitrogen atoms, the overall lipophilicity of the molecule may limit its solubility. Furthermore, the high reactivity of the bromomethyl group creates a risk of solvolysis, particularly with heating, forming the corresponding methoxymethyl or ethoxymethyl pyrimidine. Therefore, protic solvents should be used with caution.
Table 2: Predicted and Observed Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Notes |
| Aqueous | Water | Low (0.43 mg/mL[3]) | Lipophilic character dominates. Poor choice for stock solutions. |
| Polar Aprotic | DMSO, DMF | High | Excellent for preparing concentrated stock solutions for screening. |
| Chlorinated | Dichloromethane (DCM) | High | Good choice for organic synthesis, particularly for SN2 reactions. |
| Ethers | THF | Moderate | Suitable for reactions requiring a non-protic, moderately polar medium. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Use with caution. Potential for solvolysis at the reactive bromomethyl site. |
| Nonpolar | Hexanes, Toluene | Very Low | The polarity of the pyrimidine ring prevents dissolution in nonpolar aliphatic/aromatic solvents. |
Experimental Protocols & Workflows
To ensure scientific integrity, protocols must be robust and self-validating. The following sections provide detailed methodologies for solubility determination and a logical framework for solvent selection.
Protocol: Experimental Solubility Determination
This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of this compound in a solvent of interest.
Step-by-Step Methodology:
-
Preparation : Add a pre-weighed excess amount of the solid compound (e.g., 20 mg) to a known volume of the test solvent (e.g., 1.0 mL) in a sealed vial.
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the suspension to settle. Centrifuge the vial to pellet the excess, undissolved solid.
-
Sampling : Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Dilution : Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
-
Quantification : Analyze the diluted sample by HPLC-UV against a calibration curve prepared from known concentrations of the compound.
-
Calculation : Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the solubility in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for quantitative solubility determination.
Solvent Selection Framework for Synthesis
The choice of solvent is paramount for reaction success. The bromomethyl group is a potent electrophile, primed for nucleophilic substitution (SN2) reactions. This reactivity must guide solvent selection.
The following decision-making diagram provides a logical path for choosing an appropriate solvent.
Caption: Decision-making framework for solvent selection.
Conclusion
This compound is a white to off-white solid with low aqueous solubility but good to excellent solubility in a range of polar aprotic and chlorinated organic solvents. Its reactive bromomethyl group necessitates careful solvent selection, particularly avoiding reactive protic solvents like alcohols unless solvolysis is the intended outcome. The information and protocols provided in this guide offer a robust framework for researchers to handle and deploy this valuable chemical intermediate with confidence and scientific rigor.
References
The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent drug-like properties, synthetic tractability, and ability to interact with a wide array of biological targets have cemented its role as a cornerstone in the design and development of novel therapeutics.[3][4] This technical guide provides a comprehensive exploration of the multifaceted role of pyrimidines as building blocks in drug design. We will delve into the core chemical principles, strategic synthetic methodologies, and diverse mechanisms of action that underpin the therapeutic success of pyrimidine-based drugs. Through an analysis of structure-activity relationships, case studies of FDA-approved drugs, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the pyrimidine scaffold in their quest for next-generation medicines.
The Pyrimidine Core: Physicochemical Properties and Biological Significance
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3][5] This unique arrangement of heteroatoms imparts a distinct set of physicochemical properties that are highly advantageous for drug design. The nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3][6] Furthermore, the electron-deficient nature of the pyrimidine ring allows it to participate in various non-covalent interactions, including π-π stacking and dipole-dipole interactions.
One of the most powerful aspects of the pyrimidine scaffold is its utility as a bioisostere for other aromatic systems, particularly the phenyl group.[3][6] Bioisosteric replacement of a phenyl ring with a pyrimidine can significantly improve a compound's pharmacokinetic and pharmacodynamic properties. This strategic substitution can enhance aqueous solubility, modulate metabolic stability, and introduce new hydrogen bonding capabilities, often leading to improved potency and selectivity.
The biological significance of pyrimidines is rooted in their fundamental role as components of DNA and RNA (cytosine, thymine, and uracil).[1][7][8] This inherent biological relevance has inspired the development of a vast number of pyrimidine analogs that function as antimetabolites, effectively disrupting nucleic acid synthesis and repair pathways.[9][10]
Synthetic Strategies for Pyrimidine Derivatives
The synthetic accessibility of the pyrimidine core is a key driver of its widespread use in drug discovery.[3] A multitude of synthetic routes have been developed to construct and functionalize the pyrimidine ring, allowing for the creation of diverse chemical libraries.
Classical Condensation Reactions
The most traditional and widely employed method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative. This versatile approach allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring.
Multi-Component Reactions
Multi-component reactions (MCRs), such as the Biginelli reaction, offer a highly efficient and atom-economical approach to the synthesis of complex pyrimidine derivatives in a single step.[11] These reactions are particularly valuable in high-throughput screening and lead optimization campaigns.
Modern Catalytic Methods
Recent advances in transition-metal catalysis have provided powerful new tools for the synthesis and functionalization of pyrimidines.[12] Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enable the precise installation of various substituents, facilitating the exploration of structure-activity relationships.
Pyrimidines in Action: Mechanisms of Therapeutic Intervention
The therapeutic diversity of pyrimidine-based drugs stems from their ability to modulate a wide range of biological targets.[3][6][7]
Kinase Inhibition
A significant number of FDA-approved pyrimidine-containing drugs are potent and selective kinase inhibitors.[1][2][13] The pyrimidine scaffold serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction provides a stable anchor for the inhibitor, allowing other parts of the molecule to interact with specific residues in the active site, thereby conferring selectivity. Many successful anticancer drugs, such as Imatinib and Gefitinib, feature a pyrimidine core.[14][15]
Signaling Pathway: Pyrimidine-Based EGFR Tyrosine Kinase Inhibition in NSCLC
Caption: Pyrimidine-based EGFR inhibitors block downstream signaling pathways.
Antimetabolites in Cancer and Viral Chemotherapy
Pyrimidine nucleoside analogs are a cornerstone of cancer and antiviral chemotherapy.[9][16][17] These molecules mimic endogenous nucleosides and, after intracellular phosphorylation, can be incorporated into DNA or RNA, leading to chain termination and cell death.[18][19] Alternatively, they can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.[10][20] 5-Fluorouracil and Gemcitabine are classic examples of pyrimidine antimetabolites used in cancer treatment.[21][22]
Diverse Applications
Beyond oncology and virology, pyrimidine derivatives have found applications in a wide range of therapeutic areas, including:
-
Antibacterial agents: By targeting enzymes like dihydrofolate reductase (DHFR).[14]
-
Anti-inflammatory drugs: Through the inhibition of various inflammatory mediators.
-
Central Nervous System (CNS) agents: Modulating receptors and enzymes in the brain.[3]
Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design
The systematic modification of substituents on the pyrimidine ring is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[7][23][24] SAR studies provide a roadmap for rational drug design.
Table 1: Comparative Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [20]
| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.22 |
Data presented as mean ± standard deviation.
The data in Table 1 illustrates how subtle changes in the substitution pattern of the pyrido[2,3-d]pyrimidine scaffold can significantly impact its inhibitory activity against human thymidylate synthase (hTS) and its cytotoxic effects on various cancer cell lines.[20]
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides a detailed, step-by-step methodology for a key experiment in the evaluation of pyrimidine-based drug candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow: In Vitro Cytotoxicity (MTT) Assay
Caption: A streamlined workflow for assessing the cytotoxicity of pyrimidine derivatives.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly prolific source of new drug candidates.[4] Its versatility, synthetic accessibility, and favorable physicochemical properties ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse and complex pyrimidine derivatives. Furthermore, the application of computational methods, such as structure-based drug design and free energy perturbation, will undoubtedly accelerate the discovery of next-generation pyrimidine-based therapeutics with enhanced potency, selectivity, and safety profiles. The exploration of pyrimidines in emerging therapeutic areas, such as immuno-oncology and neurodegenerative diseases, holds immense promise for addressing unmet medical needs.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrasb.com [jrasb.com]
- 9. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]
- 20. benchchem.com [benchchem.com]
- 21. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 22. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
Brominated Pyrimidines: Strategic Linchpins in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Its synthetic versatility and ability to engage in critical biological interactions have cemented its status as a "privileged scaffold."[2][3] This guide delves into the strategic incorporation of bromine onto the pyrimidine ring, a modification that unlocks a vast and powerful synthetic toolkit for drug discovery. We will explore the causal-driven synthesis of key brominated pyrimidine building blocks, dissect the mechanistic underpinnings of their versatile reactivity in cornerstone reactions, and showcase their application through case studies of marketed drugs. This document serves as a practical and theoretical guide for researchers aiming to leverage the unique chemical properties of brominated pyrimidines to accelerate the development of novel therapeutics.
The Strategic Value of Bromination in Pyrimidine-Based Drug Design
The pyrimidine scaffold is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biocompatibility, combined with its capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, makes it a highly sought-after motif in drug design.[1] The introduction of a bromine atom is not merely an incremental change; it is a strategic decision that imparts three key advantages:
-
Modulation of Physicochemical Properties: Bromine, as a lipophilic halogen, can significantly alter a molecule's solubility, membrane permeability, and metabolic stability. This fine-tuning is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The electron-withdrawing nature of bromine also influences the pKa of nearby functional groups, affecting target binding and pharmacokinetic properties.[4][5]
-
A Versatile Synthetic Handle: The true power of the bromo-substituent lies in its exceptional reactivity. It serves as a versatile leaving group in a host of reactions, most notably in palladium-catalyzed cross-coupling, which allows for the precise and efficient construction of complex molecular architectures from simple precursors.[6]
-
Enhanced Biological Activity: In some cases, the bromine atom itself can form specific halogen bonds with biological targets, enhancing binding affinity and potency.[5]
Synthesis of Key Brominated Pyrimidine Intermediates
The accessibility of brominated pyrimidines is paramount to their use. The choice of synthetic route is dictated by the desired substitution pattern (regioselectivity) and the electronic nature of the pyrimidine ring.
Electrophilic Bromination at the C5-Position
The C5 position of the pyrimidine ring is the most electron-rich and thus most susceptible to electrophilic aromatic substitution. This makes direct bromination a straightforward method for producing 5-bromopyrimidines.
Experimental Protocol: Synthesis of 5-Bromopyrimidine via Direct Bromination [7][8]
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add pyrimidine (1.0 eq) and deionized water (approx. 7-8 mL per gram of pyrimidine).
-
Cooling: Cool the resulting mixture in an ice-water bath to below 10°C.
-
Bromine Addition: Slowly add liquid bromine (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 60-90 minutes.
-
Workup: Filter the resulting precipitate and wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from ethanol to yield pure 5-bromopyrimidine as a white, crystalline powder.
Synthesis of 2- and 4/6-Bromopyrimidines
The electron-deficient C2, C4, and C6 positions are not amenable to direct electrophilic bromination. Their synthesis requires alternative strategies.
-
From Aminopyrimidines: A common route to 2-bromopyrimidine involves a Sandmeyer-type reaction, where 2-aminopyrimidine is diazotized in the presence of hydrobromic acid.[9][10]
-
From Hydroxypyrimidines (Pyrimidinones): The corresponding hydroxypyrimidines can be converted to their bromo-analogs using brominating agents like phosphorus oxybromide (POBr₃).
-
From Chloropyrimidines: Halogen exchange reactions, for instance, treating a more readily available 2-chloropyrimidine with hydrogen bromide in acetic acid, can provide the desired 2-bromopyrimidine in high yield.[11]
| Synthetic Method | Target Position(s) | Key Reagents | Advantages | Causality/Considerations |
| Direct Bromination | C5 | Br₂, NBS | High atom economy, simple procedure.[12] | Only effective for the electron-rich C5 position. Ring must be activated or unactivated. |
| Sandmeyer Reaction | C2, C4, C6 | NaNO₂, HBr | Access to otherwise difficult-to-functionalize positions. | Requires aminopyrimidine precursor; diazotization can be sensitive. |
| Halogen Exchange | C2, C4, C6 | HBr/AcOH, PBr₃ | High yields, starts from common chloropyrimidines.[11] | Driven by the formation of a stronger P-O bond or Le Chatelier's principle. |
| From Pyrimidinones | C2, C4, C6 | POBr₃ | Utilizes readily available pyrimidinone starting materials. | Can require harsh conditions and excess reagent. |
The Synthetic Workhorse: Reactivity of Brominated Pyrimidines
The C-Br bond on a pyrimidine ring is a launchpad for molecular diversification. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which have revolutionized modern drug synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for creating a carbon-carbon bond between the bromopyrimidine (sp² carbon) and an organoboron reagent. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for this reaction, often proceeding under milder conditions than analogous benzene systems.[13]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
5-Bromo-2-(bromomethyl)pyrimidine safety and hazard information
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(bromomethyl)pyrimidine
Section 1: Introduction and Scope
This compound is a disubstituted pyrimidine derivative that serves as a highly reactive bifunctional building block in organic synthesis. Its utility in the construction of complex molecules, particularly within drug discovery and materials science, is significant. The presence of two reactive bromine atoms—one on the pyrimidine ring and one in the methyl group—allows for sequential and site-selective functionalization. However, the very features that make this compound a valuable synthetic intermediate also render it hazardous. The bromomethyl group, in particular, classifies the molecule as a potent lachrymator and alkylating agent, necessitating stringent safety protocols.
This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the safety and hazards associated with this compound. The core objective is to move beyond mere compliance and foster a deep-seated understanding of the "why" behind each safety recommendation, enabling scientists to build self-validating and robust safety systems in their laboratories.
Section 2: Hazard Identification and Classification
The primary hazards of this compound stem from its high reactivity as an alkylating agent. It is classified as a dangerous substance that can cause severe tissue damage upon contact and is harmful if ingested.
GHS Hazard Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's intrinsic hazards.
| Property | Classification | Details |
| Signal Word | Danger | [1][2] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[2] | |
| Hazard Statements | H302, H314 | H302: Harmful if swallowed.[1][2][3] H314: Causes severe skin burns and eye damage.[1][2] |
| CAS Number | 1193116-74-3 | [2][3][4] |
| Molecular Formula | C₅H₄Br₂N₂ | [4] |
| Molecular Weight | 251.91 g/mol | [2][4] |
| Physical Form | Solid | [2] |
Causality of Hazards: The bromomethyl group (-CH₂Br) is structurally analogous to benzyl bromide. This functional group is a potent electrophile, readily reacting with biological nucleophiles such as amino acids and DNA. This indiscriminate reactivity is the mechanistic basis for its corrosive effects on skin, eyes, and mucous membranes. Ingestion is hazardous as the compound can alkylate tissues throughout the gastrointestinal tract.
Section 3: Risk Assessment and Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A proactive approach to safety prioritizes the hierarchy of controls. As elimination or substitution of this valuable reagent is often not feasible, the focus must be on robust engineering controls and diligent use of PPE.
Engineering Controls: The Primary Barrier
Mandatory Use of a Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified and properly functioning chemical fume hood.[5]
-
Expertise & Rationale: A fume hood serves two critical functions. First, it contains the fine, potentially inhalable powder of the solid compound, preventing respiratory exposure. Second, it protects the user from any volatile or aerosolized corrosive materials and any hazardous fumes that may be emitted during a reaction, such as hydrogen bromide (HBr) gas.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for good engineering controls but is essential to protect from direct contact.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] Given the severe corrosive nature (H314), a full face shield should be worn over safety goggles during procedures with a higher risk of splashing or aerosolization.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[5][6] Gloves must be inspected for tears or pinholes before each use. The causality for this is clear: gloves are the primary barrier preventing direct skin contact and subsequent chemical burns. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste immediately.[6]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemically resistant footwear are mandatory.[5] This ensures no skin is exposed during handling.
Section 4: Standard Operating Procedures for Safe Handling
The following protocol for weighing and preparing a solution of this compound is designed as a self-validating system of safety checks.
Protocol: Weighing and Dissolution
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood's certification is current and the airflow monitor indicates normal operation.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[7]
-
Don all required PPE as described in Section 3.2.
-
-
Preparation of Workspace:
-
Line the surface of the fume hood with plastic-backed absorbent pads to contain any potential spills.
-
Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) within the fume hood before retrieving the chemical.
-
-
Handling the Compound:
-
Retrieve the reagent container from its designated storage location (2-8°C).[2][3] Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
Open the container inside the fume hood.
-
Carefully transfer the required amount of the solid to a tared weigh boat. Avoid any actions that could generate dust.[6]
-
Promptly and securely close the main reagent container.
-
-
Dissolution:
-
Place the weigh boat containing the compound into the reaction flask.
-
Add the desired solvent to the flask, ensuring the process is controlled to avoid splashing.
-
-
Post-Handling Decontamination:
-
Dispose of the weigh boat, gloves, and absorbent pads in a dedicated, sealed hazardous waste container located within the fume hood.[5]
-
Wipe down the spatula and any other contaminated surfaces with an appropriate solvent, followed by soap and water.
-
Wash hands thoroughly after the procedure is complete, even after removing gloves.[1][8]
-
Section 5: Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | 2-8°C | [2][3] Slows potential degradation pathways. |
| Atmosphere | Inert Atmosphere (e.g., Argon) | [2][3] Prevents hydrolysis from atmospheric moisture. |
| Location | Cool, dry, well-ventilated area | [3][8] |
| Security | Store locked up (P405) | [1][8] Restricts access to authorized personnel only. |
| Container | Tightly sealed original container | [3][8] Prevents leakage and contamination. |
Chemical Incompatibilities
Avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids and Bases: Can catalyze decomposition or unwanted reactions.[7][9]
-
Nucleophiles (e.g., amines, alcohols, thiols): The compound is a reactive electrophile and will readily react with nucleophiles. This is its intended chemical function but can be a hazard if uncontrolled.
Section 6: Emergency Procedures
Immediate and correct response to an incident is crucial. All personnel must be familiar with these procedures before handling the compound.
First Aid Measures
The guiding principle is immediate and thorough decontamination followed by professional medical attention.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for immediate medical assistance.[8][9]
-
Skin Contact: Do not hesitate. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes, lifting the upper and lower eyelids occasionally to ensure complete rinsing. Remove contact lenses if present and easy to do.[8][9] Transport to a medical facility immediately.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a glass of water. Call a poison control center or doctor immediately for treatment advice.[8]
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Ensure the spill is contained within a fume hood. If outside a hood, restrict access to the area.
-
Don PPE: Wear full PPE, including respiratory protection if necessary.
-
Cleanup:
-
Disposal: All cleanup materials must be disposed of as halogenated hazardous waste.
Firefighting Measures
-
This compound is not considered combustible.[3]
-
In the event of a fire in the vicinity, use an extinguishing agent appropriate for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical, or alcohol-resistant foam).[6]
-
Critical Hazard: Containers may rupture when heated. Firefighting will produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[7][10] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Emergency Response Decision Workflow
Caption: Decision workflow for emergency response to incidents.
Section 7: Waste Management and Disposal
Improper disposal of this compound and associated waste is prohibited and poses a significant environmental risk.[5]
Protocol: Waste Accumulation and Disposal
-
Waste Segregation: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams. This is crucial because halogenated waste requires special high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HBr.[5]
-
Container Management:
-
Types of Waste:
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and absorbent pads should be collected in a sealed bag before being placed in the solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated halogenated liquid waste container.
-
-
Final Disposal: The final disposal must be handled by a licensed hazardous waste disposal company.[5][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of the compound.
Section 8: Conclusion
This compound is a potent and versatile chemical reagent. Its inherent reactivity demands the highest level of respect and caution. By understanding the mechanistic basis of its hazards and adhering strictly to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can mitigate the risks and utilize this compound safely and effectively. A culture of safety, built on both knowledge and practice, is the ultimate guarantor of a safe research environment.
Section 9: References
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BLD Pharmatech. (n.d.). Safety Data Sheet: 5-(Bromomethyl)pyrimidine hydrobromide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-(Bromomethyl)pyrimidine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-BROMO-2-METHYL-PYRIMIDINE. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2023, July 7). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound (Ambeed). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2023, November 3). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. Retrieved from --INVALID-LINK--
-
MedChemExpress. (2024, November 5). Safety Data Sheet: 5-Bromo-2-(hydroxymethyl)pyridine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloropyrimidine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2016, December 2). Safety Data Sheet: 5-Bromopyrimidine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 5-Bromo-2-fluoropyrimidine SDS. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Operations Guide. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2016, December 2). Safety Data Sheet: 5-Bromopyrimidine. Retrieved from --INVALID-LINK--
References
- 1. 1193116-74-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 2. This compound | 1193116-74-3 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. americanelements.com [americanelements.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
Discovery and significance of substituted pyrimidines
An In-depth Technical Guide to the Discovery and Significance of Substituted Pyrimidines
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of substituted pyrimidines, a cornerstone of modern medicinal chemistry. We will delve into the fundamental properties that establish the pyrimidine core as a "privileged scaffold," examine its role in landmark therapeutics through detailed case studies, and provide actionable experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical motif.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA. This inherent biological relevance has made it a focal point for medicinal chemists for decades. Its "privileged" status stems from several key properties:
-
Hydrogen Bonding Capability: The two nitrogen atoms are excellent hydrogen bond acceptors, while amino and hydroxyl substituents can act as hydrogen bond donors. This allows for precise and strong interactions with biological targets such as enzymes and receptors.
-
Versatile Substitution: The carbon and nitrogen atoms of the pyrimidine ring can be readily functionalized, allowing for the creation of vast libraries of compounds with diverse physicochemical properties and three-dimensional shapes. This modularity is critical for optimizing potency, selectivity, and pharmacokinetic profiles.
-
Metabolic Stability: The aromatic nature of the pyrimidine ring often imparts a degree of metabolic stability, a desirable trait for drug candidates.
-
Proven Therapeutic Track Record: The pyrimidine scaffold is a core component of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine, validating its utility and providing a rich history of structure-activity relationships to draw upon.
The following diagram illustrates the core pyrimidine structure and its potential for substitution, which is key to its versatility in drug design.
Methodological & Application
Application Notes and Protocols: A Strategic Guide to the Synthesis of 5-Bromo-2-Substituted Pyrimidine Compounds
Abstract: 5-Bromo-2-substituted pyrimidines are foundational scaffolds in modern medicinal chemistry and drug development. Their unique electronic properties and dual reactive sites—the C5 bromine atom amenable to cross-coupling and the C2 position modifiable via substitution—make them exceptionally versatile intermediates. Derivatives have demonstrated significant potential as anticancer, antiviral, and kinase-inhibiting agents.[1] This guide provides researchers and scientists with a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles governing the synthesis of this critical compound class. We move beyond simple step-by-step instructions to elucidate the rationale behind methodological choices, ensuring a robust and adaptable understanding for laboratory application.
Part 1: Strategic Foundations for Synthesis
The successful synthesis of a target 5-bromo-2-substituted pyrimidine hinges on a well-defined retrosynthetic strategy. The choice of pathway is dictated by the nature of the desired C2-substituent, commercial availability of starting materials, and desired scale. Two principal strategies dominate the field: the "Halogen-Differential" Approach and the "Build-then-Brominate" Approach .
Strategy A: The "Halogen-Differential" Approach
This is the most prevalent and flexible strategy, leveraging the differential reactivity of a pre-formed 5-bromo-2-halopyrimidine, typically 5-bromo-2-chloropyrimidine. The underlying principle is the regioselective functionalization of the two distinct halogenated positions.
-
C2-Position (The "Hard" Site): The chlorine atom at the C2 position is electron-deficient due to the proximity of the two ring nitrogens. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with a wide range of nucleophiles (amines, alcohols, thiols).
-
C5-Position (The "Soft" Site): The bromine atom at the C5 position is less activated towards SNAr but is an ideal handle for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the formation of carbon-carbon and carbon-nitrogen bonds.
This differential reactivity allows for a modular and predictable synthesis, where one position can be functionalized while leaving the other intact for a subsequent transformation.[1]
Strategy B: The "Build-then-Brominate" Approach
This strategy involves first synthesizing the desired 2-substituted pyrimidine and then introducing the bromine atom at the C5 position as a later-stage transformation. This approach is particularly useful under two conditions:
-
The desired C2 substituent is incompatible with the conditions required for downstream cross-coupling at C5.
-
The 2-substituted pyrimidine starting material is commercially available or more easily synthesized than the corresponding 5-bromo analogue.
The key step is the electrophilic bromination of the electron-rich C5 position of the pyrimidine ring.
Part 2: Core Protocols and Methodologies
The following protocols are presented as robust starting points. Researchers should perform optimization based on their specific substrates and equipment.
Protocol 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Key Precursor)
This protocol describes the bromination of 2-hydroxypyrimidine, a common precursor for 5-bromo-2-chloropyrimidine.
Rationale: Direct bromination of the pyrimidine ring is facilitated by the electron-donating nature of the hydroxyl group. Acetic acid serves as a polar protic solvent that can solvate the intermediates.
-
Reagents & Materials:
-
2-Hydroxypyrimidine
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Suspend 2-hydroxypyrimidine (1.0 eq) in glacial acetic acid (10 mL per gram of starting material) in the round-bottom flask.
-
Cool the suspension in an ice bath with stirring.
-
Add bromine (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.[2]
-
Quench the reaction by carefully pouring the mixture into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid residue thoroughly with cold water to remove residual acetic acid and salts.
-
Dry the product under vacuum to yield 5-bromo-2-hydroxypyrimidine.
-
Protocol 2: Chlorination to form 5-Bromo-2-chloropyrimidine
This protocol converts the C2-hydroxyl group into a more versatile chloro leaving group.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used to convert hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones) into chloropyrimidines.[3][4]
-
Reagents & Materials:
-
5-Bromo-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Reflux condenser and heating mantle
-
Crushed ice
-
-
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, carefully add 5-bromo-2-hydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The product will often precipitate as a solid. If not, neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 5-bromo-2-chloropyrimidine.
-
Protocol 3: Suzuki-Miyaura Coupling at the C5-Position
This protocol details the formation of a C-C bond at the C5 position, a cornerstone of modern synthetic chemistry.
Rationale: The Suzuki-Miyaura reaction involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to couple an organoboron species with an organic halide. The choice of ligand, base, and solvent is critical for efficient catalysis.[5][6]
-
Reagents & Materials:
-
2-Substituted-5-bromopyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)
-
Schlenk flask or sealed reaction vial
-
-
Procedure:
-
To a Schlenk flask, add the 2-substituted-5-bromopyrimidine (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe. A common system is 1,4-Dioxane with an aqueous solution of the base.[5]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insight |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is often used directly. Others are pre-catalysts that form the active Pd(0) species in situ. The choice depends on substrate reactivity and stability. |
| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine (PPh₃) is standard. Buchwald ligands like SPhos can accelerate the reaction and improve yields for challenging substrates. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation. K₃PO₄ is often effective for a wide range of substrates.[5] Cs₂CO₃ is stronger and can be beneficial for less reactive systems. |
| Solvent | Dioxane/H₂O, DMF, Toluene | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. Anhydrous conditions are also used. |
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol demonstrates the displacement of the C2-chloro group with an amine nucleophile.
Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C2 position for nucleophilic attack. A base is typically required to deprotonate the nucleophile or neutralize the HCl byproduct.
-
Reagents & Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
Desired amine or alcohol nucleophile (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, CH₃CN)
-
Reaction vial
-
-
Procedure:
-
In a reaction vial, dissolve the 5-bromo-2-chloropyrimidine (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vial and heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
-
Part 3: Mechanistic Insights and Visualization
A deep understanding of the reaction mechanisms allows for rational troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is a prime example.
Trustworthiness Through Self-Validation: Each protocol described is a self-validating system. The progress of reactions should always be monitored by an appropriate analytical technique (TLC, LC-MS, GC-MS). The identity and purity of intermediates and final products must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This rigorous validation is essential for ensuring the reliability and reproducibility of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-2-(bromomethyl)pyrimidine: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines, enabling it to form critical hydrogen bond interactions within the ATP-binding sites of various enzymes, most notably protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a vital class of therapeutic agents.[4][5] 5-Bromo-2-(bromomethyl)pyrimidine has emerged as a highly valuable building block in this field due to its dual reactive sites, which allow for sequential and regioselective functionalization. This strategic design facilitates the construction of complex molecular architectures required for potent and selective kinase inhibition.[3][6]
This guide provides an in-depth exploration of the chemical utility of this compound, focusing on its application as a key intermediate in the synthesis of pharmaceutical agents. We will delve into the mechanistic principles governing its reactivity and provide detailed, field-proven protocols for its use in constructing advanced intermediates for drug discovery.
Chemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 251.91 g/mol .[7] It should be stored under an inert atmosphere at 2-8°C.[8] The key to its synthetic utility lies in the differential reactivity of its two bromine substituents.
| Property | Value | Source |
| CAS Number | 1193116-74-3 | [8] |
| Molecular Formula | C₅H₄Br₂N₂ | [7] |
| Molecular Weight | 251.91 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 55-57 °C | [7] |
| Storage | 2-8°C, under inert atmosphere | [8] |
The bromomethyl group at the C2 position is highly susceptible to nucleophilic substitution (SN2) reactions. This is due to the electron-withdrawing nature of the pyrimidine ring, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. This site serves as an excellent electrophilic handle for introducing a variety of side chains, often containing amine functionalities, which are crucial for interacting with the hinge region of kinase active sites.
Conversely, the bromo group at the C5 position of the pyrimidine ring is relatively unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. However, it is an ideal participant in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, which can occupy other pockets within the enzyme's active site, thereby enhancing potency and selectivity.[9]
The strategic combination of these two distinct reactive centers allows for a modular and divergent approach to synthesizing large libraries of compounds for structure-activity relationship (SAR) studies.
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A primary application of this compound is in the synthesis of 2,5-disubstituted pyrimidine scaffolds, which are prevalent in a wide array of kinase inhibitors. The general workflow involves a two-step process:
-
Nucleophilic Substitution at the Bromomethyl Group: Introduction of a side chain, typically containing a secondary amine like a piperazine derivative, via an SN2 reaction.
-
Palladium-Catalyzed Cross-Coupling: Functionalization of the C5 position with an aryl or heteroaryl group via a Suzuki or similar cross-coupling reaction.
This sequential approach allows for the systematic variation of substituents at both positions to optimize the pharmacological properties of the final compound.
Detailed Experimental Protocol: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-5-bromopyrimidine
This protocol details the nucleophilic substitution reaction of this compound with N-methylpiperazine, a common building block in kinase inhibitor synthesis.
Reaction Scheme:
References
- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [qspace.library.queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
The Strategic Application of 5-Bromo-2-(bromomethyl)pyrimidine in Stille Coupling Reactions: A Guide for Researchers
Introduction: Navigating Chemoselectivity in Pyrimidine Functionalization
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a significant number of kinase inhibitors used in oncology.[1] The ability to selectively functionalize the pyrimidine scaffold is therefore of paramount importance in the generation of diverse molecular libraries for drug discovery and development. 5-Bromo-2-(bromomethyl)pyrimidine presents itself as a uniquely versatile building block, possessing two distinct carbon-bromine bonds with differential reactivity. This allows for a stepwise and controlled functionalization strategy, a highly sought-after attribute in complex molecule synthesis.
This technical guide provides an in-depth exploration of the application of this compound in Stille coupling reactions. We will delve into the mechanistic underpinnings that govern the chemoselectivity of this transformation, provide detailed, field-proven protocols, and discuss the downstream applications of the resulting 5-aryl-2-(bromomethyl)pyrimidine products in the synthesis of biologically active molecules.
The Principle of Chemoselective Stille Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[2] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
A critical consideration when employing substrates with multiple halide substituents, such as this compound, is chemoselectivity. The key to achieving selective functionalization lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[4]
In the case of this compound, we are presented with two types of C-Br bonds: an sp²-hybridized aryl bromide at the 5-position and an sp³-hybridized benzylic-like bromide at the 2-(bromomethyl) position. The oxidative addition of the palladium(0) catalyst to the C-Br bond is the initial and often rate-determining step in the catalytic cycle. Aryl bromides are generally more reactive towards oxidative addition than benzylic bromides in Stille couplings. This inherent difference in reactivity forms the basis for the selective coupling at the C5 position of the pyrimidine ring, while leaving the bromomethyl group intact for subsequent synthetic manipulations.
Visualizing the Stille Coupling Mechanism
The catalytic cycle for the Stille coupling of this compound with an organostannane (R-SnBu₃) is depicted below. The reaction is initiated by the oxidative addition of the more reactive C5-Br bond to the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for the selective Stille coupling of this compound at the C5 position. It is crucial to note that organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
General Protocol for Stille Coupling
This protocol is adapted from established procedures for the Stille coupling of bromo-heterocycles.[5]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. Subsequently, add the organostannane reagent (1.1-1.2 equivalents) to the reaction mixture.
-
Degassing: For optimal results, particularly with sensitive substrates, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[5] This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted-2-(bromomethyl)pyrimidine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Stille coupling of related bromo-heterocycles, which can be used as a starting point for the optimization of reactions with this compound.
| Entry | Electrophile | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12-24 | ~85 | [5] |
| 2 | 5-Bromopyrimidine | Aryl-SnBu₃ | Pd(PPh₃)₄ (3-5) | DMF | 90-100 | 12-18 | 70-90 | [4] |
| 3 | 5-Bromo-2-chloropyrimidine | Vinyl-SnBu₃ | Pd(PPh₃)₄ (4) | Dioxane | 100 | 16 | ~80 | General Protocol |
Workflow for Synthesis and Application
The selective Stille coupling of this compound is the first key step in a synthetic sequence aimed at producing biologically active molecules. The resulting 5-aryl-2-(bromomethyl)pyrimidine is a versatile intermediate where the bromomethyl group can be readily displaced by various nucleophiles.
Caption: General workflow from starting material to final products.
Applications in Drug Discovery: Targeting Kinases
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] This structural feature allows the inhibitor to anchor within the ATP-binding pocket of the kinase, thereby modulating its activity. The synthetic route enabled by the selective Stille coupling of this compound provides a powerful platform for the rapid generation of novel kinase inhibitor libraries.
The aryl group introduced at the 5-position via the Stille coupling can extend into other regions of the ATP-binding site, providing opportunities to enhance potency and selectivity. Subsequently, the bromomethyl group at the 2-position can be reacted with a variety of amines to install the crucial hinge-binding moiety. This modular approach allows for the systematic exploration of the chemical space around the pyrimidine core, facilitating structure-activity relationship (SAR) studies.
For instance, the synthesis of a library of 2-amino-5-arylpyrimidine derivatives can be envisioned. The Stille coupling would first be employed to introduce a diverse range of aryl and heteroaryl groups at the 5-position. The resulting intermediates would then be subjected to nucleophilic substitution with a panel of primary and secondary amines at the 2-(bromomethyl) position to generate the final compounds for biological screening.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The inherent differential reactivity of its two carbon-bromine bonds allows for a chemoselective Stille coupling at the C5-position, a strategy that is of great utility in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful transformation in their drug discovery efforts. The continued exploration of novel catalysts and reaction conditions for the functionalization of such privileged scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Using 5-Bromo-2-(bromomethyl)pyrimidine in Suzuki cross-coupling reactions
An In-Depth Guide to the Strategic Application of 5-Bromo-2-(bromomethyl)pyrimidine in Suzuki Cross-Coupling Reactions
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds, particularly for creating the biaryl and heteroaryl structures prevalent in modern pharmaceuticals.[3][4] This guide focuses on the strategic use of this compound, a bifunctional building block offering significant potential for creating diverse molecular libraries. We will explore the nuanced reactivity of this reagent, detailing the chemoselective Suzuki coupling at the C5-position. This document provides a deep dive into the reaction mechanism, optimization of critical parameters, and a field-tested, step-by-step protocol for its successful implementation.
The Reagent: A Bifunctional Building Block for Diverse Synthesis
This compound is a unique reagent characterized by two distinct electrophilic carbon-bromine bonds.[5] Understanding the differential reactivity of these sites is fundamental to its strategic application.
-
C5-Bromo (Aryl Halide): This C(sp²)-Br bond, located on the aromatic pyrimidine ring, is the primary site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic properties of the pyrimidine ring influence the reactivity of this bond, which readily undergoes oxidative addition to a Pd(0) catalyst.[6]
-
C2-Bromomethyl (Benzylic-type Halide): This C(sp³)-Br bond is analogous to a benzylic halide. It is highly susceptible to nucleophilic substitution (SN2) reactions but is generally unreactive under standard Suzuki coupling conditions.
This dichotomy allows for a powerful, two-stage synthetic strategy: first, a selective Suzuki coupling to install a desired aryl or heteroaryl moiety at the C5-position, followed by a subsequent nucleophilic displacement at the bromomethyl group to introduce further diversity. This guide will concentrate on the first stage: the selective C5-arylation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide.[7] The catalytic cycle is a well-established sequence of three primary steps, each critical for the formation of the new C-C bond.
-
Oxidative Addition: The cycle begins with the insertion of a low-valent Palladium(0) complex into the carbon-halogen bond of the organohalide (this compound). This is often the rate-determining step and results in a Palladium(II) intermediate.[7] The reactivity order for halogens is generally I > Br > Cl, making aryl bromides excellent substrates for this reaction.[6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the Palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium complex.[8]
-
Reductive Elimination: The final step involves the coupling of the two organic moieties attached to the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]
Key Parameters for a Successful Coupling Reaction
Optimizing the Suzuki coupling of heteroaromatic halides requires careful consideration of several interconnected parameters.[10][11] The nitrogen atoms in the pyrimidine ring can potentially coordinate with the palladium catalyst, which can sometimes lead to catalyst inhibition, making the choice of components particularly important.[12][13]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile and common choice that often gives good results.[2][14] Pd(dppf)Cl₂ is more robust and often better for challenging substrates due to the stabilizing dppf ligand. For particularly difficult couplings, generating the active catalyst in situ from a precursor like Pd₂(dba)₃ with a specialized ligand can be highly effective.[15] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., XPhos, SPhos) | The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl couplings, electron-rich and sterically bulky phosphine ligands (e.g., XPhos ) can accelerate the oxidative addition and reductive elimination steps, preventing catalyst deactivation and improving yields.[12][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid for transmetalation. K₂CO₃ is a standard, mild base.[17] K₃PO₄ is a stronger base often used for less reactive boronic acids.[2][18][19] Cs₂CO₃ is highly effective but more expensive. KF can be used for substrates with base-sensitive functional groups.[8][15] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, n-Propanol/H₂O | A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O is a very common and effective system.[2][18] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Boronic Acid | Aryl and Heteroaryl Boronic Acids/Esters | The electronic nature of the boronic acid partner can influence reaction rates. Electron-rich boronic acids tend to react more readily, while electron-deficient ones may require more forcing conditions or specialized catalysts.[2] |
| Temperature | 80 - 110 °C | Most Suzuki reactions require heating to proceed at a reasonable rate.[9] Microwave-assisted heating can dramatically reduce reaction times, often from hours to minutes.[12][16] |
Detailed Experimental Protocol for C5-Arylation
This protocol provides a generalized, robust starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. | Amount (1.0 mmol scale) | Equivalents |
| This compound | 251.91 | 252 mg | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.1 - 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 - 58 mg | 0.03 - 0.05 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 |
| 1,4-Dioxane (degassed) | - | 4.0 mL | - |
| Water (degassed) | - | 1.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9][20]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL). The mixture may appear as a suspension.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-95 °C and stir vigorously.[18][19] The reaction mixture will typically darken as the catalyst becomes active.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate against the starting material. The reaction is complete when the starting pyrimidine is fully consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(bromomethyl)-5-arylpyrimidine product.
Optimization and Troubleshooting
Even with a robust protocol, optimization may be necessary depending on the specific boronic acid used.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently reactive boronic acid; Low temperature. | 1. Ensure solvents are properly degassed.[21] 2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with XPhos ligand).[16][22] 3. Use a stronger base like Cs₂CO₃. 4. Increase the reaction temperature or use microwave heating. |
| Debromination of Starting Material | Presence of protic sources; Side reaction promoted by some catalyst systems. | 1. Ensure anhydrous conditions for reagents and solvents (before adding water). 2. Try a different ligand; some ligands are more prone to promoting this side reaction. 3. Lowering the temperature may help minimize this pathway. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen; Inefficient transmetalation. | 1. Rigorously exclude oxygen by ensuring a proper inert atmosphere. 2. Increase the amount of base to facilitate transmetalation. |
| Decomposition of Product or Starting Material | Reaction temperature is too high; Base-sensitive functional groups. | 1. Lower the reaction temperature and accept a longer reaction time. 2. Use a milder base such as K₂CO₃ or KF.[15] |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex, biologically relevant molecules. By leveraging the chemoselective nature of the Suzuki-Miyaura cross-coupling, researchers can efficiently introduce a wide array of aryl and heteroaryl substituents at the C5-position while preserving the reactive bromomethyl handle for subsequent functionalization. The protocol and optimization strategies detailed herein provide a comprehensive framework for scientists in drug discovery and chemical research to confidently and successfully employ this powerful synthetic tool.
References
- 1. A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions [rimpacts.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 19. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthetic Protocols for the Derivatization of 5-Bromopyrimidine: A Guide for Medicinal Chemists
Introduction: The Central Role of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] As a privileged scaffold, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The inherent electronic properties of the pyrimidine ring, particularly its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a highly attractive moiety for drug design.[4][5] 5-Bromopyrimidine serves as a versatile and readily available starting material, offering a reactive handle for the introduction of diverse molecular complexity through a variety of modern synthetic methodologies. This application note provides detailed, field-proven protocols for the synthesis of 5-substituted pyrimidine derivatives, focusing on key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each protocol is presented with an emphasis on the underlying mechanistic principles to empower researchers to not only execute these transformations but also to troubleshoot and adapt them for novel applications.
Strategic Derivatization: An Overview of Key Methodologies
The functionalization of the C5-position of 5-bromopyrimidine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance under relatively mild conditions. Additionally, nucleophilic aromatic substitution provides a complementary approach for the introduction of heteroatom-based substituents. This guide will detail the following key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the synthesis of alkynyl-substituted pyrimidines.
-
Stille Coupling: An alternative C-C bond-forming reaction using organostannane reagents.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles.
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the bromide with potent nucleophiles.
Below is a workflow diagram illustrating the synthetic pathways discussed in this guide.
References
The Strategic Utility of 5-Bromo-2-(bromomethyl)pyrimidine in the Synthesis of Novel Anticancer Agents
Application Notes and Protocols for Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming a fundamental component of DNA and RNA.[1] This inherent biological relevance has made it a "privileged scaffold" in the design of therapeutic agents, particularly in oncology.[1][2][3] Pyrimidine derivatives are at the heart of numerous established anticancer drugs, such as 5-fluorouracil, and a multitude of investigational molecules.[1] Their remarkable versatility allows them to interact with a wide array of biological targets, most notably protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2] The development of novel pyrimidine derivatives continues to be a highly active area of research, aimed at creating more potent and selective anticancer agents.[1][4]
This guide focuses on a particularly valuable, yet functionally specific, building block: 5-Bromo-2-(bromomethyl)pyrimidine . This di-brominated pyrimidine offers two distinct reactive sites, allowing for sequential and regioselective modifications. This dual reactivity is a key strategic advantage in constructing complex molecular architectures required for potent and selective anticancer activity. We will explore the unique chemical properties of this reagent and provide detailed protocols for its application in synthesizing potential anticancer therapeutics, with a focus on kinase inhibitors.
Chemical Properties and Safety Profile
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 1193116-74-3 | [5][6][7] |
| Molecular Formula | C₅H₄Br₂N₂ | [5] |
| Molecular Weight | 251.91 g/mol | [5][8] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 55-57 °C | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
| Purity | Typically ≥97% | [8] |
Safety and Handling:
This compound is classified as hazardous. It is harmful if swallowed and causes severe skin burns and eye damage.[8] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Ensure all equipment is dry and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Synthetic Strategy: Leveraging Dual Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents.
-
The 2-(bromomethyl) group: This is an alkyl bromide, making it highly susceptible to nucleophilic substitution (S_N2) reactions. This site is ideal for introducing a wide variety of side chains by reacting it with nucleophiles such as amines, alcohols, or thiols. This step is typically performed under milder conditions.
-
The 5-bromo group: This is an aryl bromide. The bromine atom here is less reactive towards nucleophilic aromatic substitution but is perfectly suited for transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.[9][10] This allows for the introduction of various aryl or heteroaryl moieties, which are crucial for modulating the pharmacological properties of the final compound.
This differential reactivity allows for a stepwise and controlled synthesis, a cornerstone of modern medicinal chemistry.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. sciensage.info [sciensage.info]
- 5. This compound CAS#: 1193116-74-3 [m.chemicalbook.com]
- 6. 5-Bromo-2-(bromomethyl)pyrimidine_1193116-74-3_Hairui Chemical [hairuichem.com]
- 7. 1193116-74-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 1193116-74-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Tyrosine Kinase Inhibitors Utilizing Bromopyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents, including a significant number of approved tyrosine kinase inhibitors (TKIs).[1][2] Its prevalence is attributed to its ability to form crucial hydrogen bonds with the hinge region of the kinase domain, a conserved feature across the human kinome.[2] This application note provides a comprehensive guide to the synthesis of pyrimidine-based TKIs, with a particular focus on the strategic use of bromopyrimidine analogues as versatile starting materials. We will delve into the rationale behind common synthetic strategies, provide detailed, step-by-step protocols for key reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, and outline robust methods for the purification and characterization of the final compounds.
Introduction: The Significance of Tyrosine Kinases and the Pyrimidine Scaffold
Tyrosine kinases are a large family of enzymes that play a critical role in intracellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention.[3] The development of small molecule TKIs has revolutionized the treatment of various malignancies.
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] In the context of TKIs, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.[2] This key interaction provides a strong foundation for inhibitor binding. Bromopyrimidines, in particular, serve as excellent electrophilic partners in a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents to build a library of potential TKI candidates.[4][5]
Core Synthetic Strategies: Leveraging the Reactivity of Bromopyrimidines
The bromine atom on the pyrimidine ring is a versatile handle for introducing molecular complexity. Two of the most powerful and widely used methods for this purpose are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.[6][7][8]
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[7][9] In the synthesis of TKIs, this reaction is invaluable for introducing aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling and must be optimized for each specific substrate pair.[7] For instance, the use of 5-bromo-2-chloropyrimidine allows for selective functionalization, as the carbon-chlorine bond on the electron-deficient pyrimidine ring can be activated towards oxidative addition to the palladium catalyst under specific conditions.[7]
Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][10] This reaction is particularly important in TKI synthesis as many potent inhibitors feature an aniline or related amino-heterocycle that forms a critical hydrogen bond with a conserved threonine residue in the kinase hinge region. The development of this reaction has significantly expanded the ability to synthesize a wide variety of aryl amines under milder conditions than traditional methods.[6]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromopyrimidine with an Arylboronic Acid
This protocol describes a typical Suzuki-Miyaura reaction to introduce an aryl group onto the pyrimidine scaffold.
Materials:
-
Bromopyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction flask, add the bromopyrimidine derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [11] |
| Base | K₃PO₄ | [11] |
| Solvent | 1,4-Dioxane | [11] |
| Temperature | 70-80 °C | [11] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine with an Amine
This protocol outlines a standard Buchwald-Hartwig amination to introduce an amino group to the pyrimidine core.
Materials:
-
Bromopyrimidine derivative (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, t-BuXPhos) (1.1 - 1.2 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry reaction flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the bromopyrimidine derivative, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Reference |
| Precatalyst/Ligand | [Pd(allyl)Cl]₂ / t-BuXPhos | [12] |
| Base | t-BuOLi, t-BuONa, or Cs₂CO₃ | [12] |
| Solvent | Toluene or 1,4-Dioxane | [12] |
| Temperature | 100 °C | [12] |
Purification and Characterization
The purity and identity of the synthesized TKIs are paramount for accurate biological evaluation. A multi-step purification and analysis workflow is essential.
Purification Workflow
High-throughput purification is often necessary in the drug discovery process.[13] A typical workflow involves:
-
Initial Screening: A quick analysis of the crude product by LC-MS or UHPLC to assess purity and confirm the mass of the desired product.[13]
-
Preparative Chromatography: The primary method for purifying small molecules.[14] Reversed-phase HPLC is a common choice.[15]
-
Fraction Analysis: QC of the collected fractions to identify those containing the pure compound.
-
Sample Recovery: Removal of the solvent to yield the purified solid product.
Analytical Characterization
A suite of analytical techniques should be employed to confirm the structure and purity of the final compounds:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.
A Certificate of Analysis (CoA) should be generated, summarizing all the analytical data.[15]
Visualizing the Science
Signaling Pathway
Caption: A simplified signaling pathway illustrating the mechanism of action of a tyrosine kinase inhibitor.
Synthetic Workflow
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. axplora.com [axplora.com]
- 15. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
Application Note: Leveraging the Bifunctional Reactivity of 5-Bromo-2-(bromomethyl)pyrimidine for Efficient Protein Degrader Building Block Synthesis
Introduction: The Rise of Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to eliminate the target protein entirely.[2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a flexible linker.[3][4] This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome.[2]
The success of a PROTAC is critically dependent on the choice of E3 ligase ligand. While over 600 E3 ligases exist in the human genome, the majority of PROTACs developed to date utilize ligands for either cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[5][6][7] VHL, in particular, has been a workhorse for the field, with its small-molecule ligands being integral components of many clinical candidates.[8][9] Pyrimidine-based scaffolds are a validated and common feature in potent VHL ligands.[8]
This application note details the utility of 5-Bromo-2-(bromomethyl)pyrimidine (CAS 1193116-74-3), a versatile and strategically designed building block for the synthesis of PROTACs and their intermediates. Its key feature is the orthogonally reactive bromine atoms, which allow for a stepwise and controlled elaboration of the PROTAC structure.
The Strategic Advantage of this compound
The power of this compound lies in its differential reactivity. It possesses two distinct electrophilic sites:
-
A Benzylic-like Bromine: The bromine on the 2-(bromomethyl) group is highly reactive towards nucleophiles, such as amines or thiols, via a standard SN2 mechanism.[10] This site is ideal for the initial attachment of the linker component.
-
An Aryl Bromine: The bromine at the 5-position of the pyrimidine ring is significantly less reactive towards nucleophilic substitution. Instead, it serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling.[11][12][13][14] This allows for the late-stage introduction of the warhead that binds the protein of interest (POI).
This orthogonal reactivity enables a modular and efficient synthetic strategy, where the E3 ligase ligand and linker are first assembled, purified, and then coupled to the target-binding warhead.
Application Protocol: Synthesis of a Linker-Appended Pyrimidine Intermediate
This protocol describes the first key step in the synthesis workflow: the selective reaction of the 2-(bromomethyl) group with an amine-terminated linker precursor. This generates a versatile building block ready for subsequent cross-coupling.
Experimental Details
Reaction Scheme: (Illustrative scheme showing this compound reacting with a Boc-protected amine linker)
Materials & Reagents:
| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Amount (mg) | Amount (mmol) |
| This compound | 1193116-74-3 | 251.91 | 1.0 | 252 | 1.0 |
| Boc-amino-PEG2-amine | 139115-92-7 | 248.32 | 1.1 | 273 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 | 323 (434 µL) | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 10 mL | - |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) or Flash Chromatography system for purification
-
NMR Spectrometer and Mass Spectrometer for characterization
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (252 mg, 1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until the solid is fully dissolved.
-
Add Boc-amino-PEG2-amine (273 mg, 1.1 mmol).
-
Finally, add DIPEA (434 µL, 2.5 mmol) dropwise to the stirring solution at room temperature.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DMF is an excellent polar aprotic solvent for SN2 reactions.[10] DIPEA is a bulky, non-nucleophilic base used to quench the HBr generated during the reaction without competing with the primary amine nucleophile.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase). The starting pyrimidine should be consumed, and a new, more polar spot corresponding to the product should appear.
-
The reaction is typically complete within 4-12 hours.
-
-
Aqueous Workup and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue should be purified by silica gel column chromatography.
-
A gradient elution system, for example, starting from 20% Ethyl Acetate in Hexanes and gradually increasing to 100% Ethyl Acetate, is typically effective for separating the product from unreacted starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the desired product as a solid or viscous oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR and Mass Spectrometry.
-
Expected ¹H NMR: Look for the disappearance of the 2-(bromomethyl) singlet (typically ~4.6 ppm) and the appearance of a new singlet corresponding to the 2-(aminomethyl) group, shifted slightly upfield. Protons from the Boc group and PEG linker should also be present.
-
Expected Mass Spec (ESI+): Calculate the expected mass for [M+H]⁺ and [M+Na]⁺ adducts to confirm the molecular weight of the product.
-
Troubleshooting & Further Applications
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous.[11] A slight increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate, but may also lead to side products.
-
Next Steps: The purified intermediate, which now contains a pyrimidine core, a linker, and a terminal Boc-protected amine, is a valuable building block. The aryl bromide at the 5-position is now available for a variety of cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid-functionalized warhead can be performed to complete the synthesis of the final PROTAC molecule.[12][15] The Sonogashira coupling is another powerful method for this transformation if an alkyne-containing warhead is desired.[11][13][16]
Safety Information
This compound is a hazardous substance. It is classified as corrosive and harmful if swallowed (H302, H314). Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a highly strategic building block for researchers in drug discovery and chemical biology. Its well-defined, orthogonal reactivity provides a logical and efficient pathway for the modular synthesis of PROTACs and other chemical probes. By enabling the secure attachment of a linker followed by a robust cross-coupling reaction for warhead installation, this reagent streamlines the creation of diverse libraries of protein degraders, accelerating the development of novel therapeutics.
References
- 1. [PDF] Ligandability of E3 Ligases for Targeted Protein Degradation Applications. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications. - OAK Open Access Archive [oak.novartis.com]
- 8. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the N-Alkylation of Amines with 5-Bromo-2-(bromomethyl)pyrimidine
Introduction: The Strategic Importance of N-Alkylated Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, forming the core of nucleobases and a plethora of therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring, particularly through N-alkylation, allows for the precise modification of a compound's physicochemical properties, influencing its solubility, membrane permeability, and interaction with biological targets.[3] This fine-tuning is paramount in the iterative process of drug design and optimization.[4] 5-Bromo-2-(bromomethyl)pyrimidine is a particularly valuable reagent in this context, offering two distinct electrophilic sites for reaction. The bromomethyl group serves as a reactive handle for N-alkylation, while the bromo substituent on the pyrimidine ring can be utilized for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the N-alkylation of primary and secondary amines using this compound. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and offer insights into troubleshooting and characterization of the final products.
Reaction Mechanism and Regioselectivity
The N-alkylation with this compound is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. The reaction is typically carried out in the presence of a non-nucleophilic base, which deprotonates the amine, thereby increasing its nucleophilicity and neutralizing the hydrogen bromide formed during the reaction.
A key consideration in this reaction is the potential for multiple alkylations, especially when using primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, which can lead to the formation of a tertiary amine as a byproduct. To favor mono-alkylation, strategies such as the slow addition of the alkylating agent or using a large excess of the primary amine can be employed.[1]
The presence of two bromine atoms in this compound raises the question of regioselectivity. The bromine atom in the bromomethyl group is attached to an sp³-hybridized carbon and is significantly more reactive towards nucleophilic substitution than the bromine atom attached to the sp²-hybridized carbon of the pyrimidine ring under typical N-alkylation conditions.[7] This difference in reactivity allows for the selective N-alkylation at the bromomethyl position, leaving the 5-bromo substituent available for further synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Synthesis of Biologically Active Nucleosides: A Senior Application Scientist's Guide
Introduction: The Enduring Legacy of Nucleoside Analogues in Medicine
Nucleoside analogues represent a cornerstone of modern pharmacology, demonstrating remarkable efficacy as antiviral and anticancer agents.[1][2] These synthetic molecules mimic endogenous nucleosides, the fundamental building blocks of DNA and RNA, thereby enabling them to deceptively interact with viral or cellular enzymes and disrupt nucleic acid replication.[2] The therapeutic success of iconic drugs such as Zidovudine (AZT) for HIV and Gemcitabine for various cancers underscores the profound impact of nucleoside chemistry on human health.[1]
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the primary synthetic strategies employed to create these vital therapeutic agents. We will delve into the intricacies of both chemical and enzymatic approaches, elucidating the underlying principles and offering detailed, field-proven protocols. Our focus extends beyond a mere recitation of steps; we aim to provide a causal understanding of experimental choices, empowering you to not only replicate these methods but also to innovate upon them.
I. Chemical Synthesis of Nucleoside Analogues: Precision and Versatility
Chemical synthesis offers unparalleled flexibility in the design and creation of novel nucleoside analogues, allowing for a vast array of modifications to both the nucleobase and the sugar moiety.[3] However, this versatility necessitates a meticulous approach to control stereochemistry and protect reactive functional groups.
A. The Vorbrüggen Glycosylation: A Cornerstone of N-Nucleoside Synthesis
The Vorbrüggen glycosylation is arguably the most widely employed method for the formation of the crucial N-glycosidic bond in nucleoside synthesis.[4][5] This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative, typically an acetate, in the presence of a Lewis acid catalyst.[5]
Causality Behind the Method: The success of the Vorbrüggen reaction hinges on several key principles. Silylation of the nucleobase, often with reagents like hexamethyldisilazane (HMDS), enhances its solubility in organic solvents and increases its nucleophilicity.[4] The use of a protected sugar, commonly with benzoyl or acetyl groups, serves two purposes: it prevents unwanted side reactions at the hydroxyl groups and, crucially, the protecting group at the C2' position of the sugar directs the stereochemistry of the glycosylation to favor the formation of the desired β-anomer through neighboring group participation.[6] The Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), activates the sugar by facilitating the departure of the anomeric leaving group, creating an electrophilic oxocarbenium ion intermediate that is then attacked by the silylated nucleobase.[7][8] The choice of Lewis acid can influence the reaction rate and selectivity, with stronger Lewis acids like SnCl4 sometimes leading to undesired side reactions if not carefully controlled.[6]
Experimental Workflow: Vorbrüggen Glycosylation
References
- 1. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Bromo-2-(bromomethyl)pyrimidine
Technical Support Center: 5-Bromo-2-(bromomethyl)pyrimidine
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Here, we move beyond simple protocols to dissect the underlying chemistry, enabling you to troubleshoot effectively, optimize conditions, and ensure the integrity of your synthesis.
The primary route to this compound is the free-radical bromination of its precursor, 5-bromo-2-methylpyrimidine. This reaction, typically a Wohl-Ziegler bromination, leverages N-Bromosuccinimide (NBS) as the bromine source and a radical initiator under thermal or photochemical conditions.[1][2] While seemingly straightforward, the reaction's success hinges on a delicate balance of factors to maximize the yield of the desired mono-brominated product while minimizing common and often problematic side reactions.
Core Synthesis Protocol: A Validated Starting Point
This protocol provides a robust baseline for the synthesis. Subsequent sections will address deviations and optimization from this standard procedure.
Reaction Scheme:
5-bromo-2-methylpyrimidine → this compound
Materials:
-
5-bromo-2-methylpyrimidine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or chlorobenzene
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-2-methylpyrimidine (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., CCl₄, 10-20 mL per gram of starting material). Begin stirring and purge the system with nitrogen for 15-20 minutes. Add recrystallized NBS (1.0-1.05 eq) and the radical initiator (AIBN, 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (for CCl₄, ~77°C) using an oil bath. The reaction is often initiated with a heat lamp or by the refluxing solvent. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature, then place it in an ice bath. The succinimide byproduct will precipitate.
-
Filter off the succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with water (2x) and brine (1x) to remove any remaining succinimide and HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid and can be purified by recrystallization or flash column chromatography.
Troubleshooting Guide: From Theory to Practice
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent issue stemming from problems with radical initiation or propagation. The key is to ensure a stable population of bromine radicals is generated and maintained.
Possible Causes & Solutions:
-
Inactive Initiator: AIBN and BPO have finite shelf lives and can decompose. Use a fresh bottle of initiator or a recently opened one stored correctly.
-
Insufficient Initiation Energy: The reaction requires thermal energy (reflux) or light (from a sun lamp or a high-wattage incandescent bulb) to initiate the homolytic cleavage of the initiator and generate the initial radicals.[3] Ensure your reflux temperature is adequate for the chosen solvent and initiator.
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before heating. Phenolic impurities in the starting material or solvent can also quench the radical chain reaction.
-
Impure NBS: Commercial NBS can contain succinimide or residual HBr/Br₂, which can interfere with the reaction kinetics.[4] For best results, recrystallize NBS from water before use.[1]
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for diagnosing low reaction conversion.
Q2: I'm forming a significant amount of the di-brominated byproduct, 5-bromo-2-(dibromomethyl)pyrimidine. How can I improve selectivity for the mono-brominated product?
Over-bromination is a classic challenge in Wohl-Ziegler reactions.[4] The desired product, being a benzylic-type bromide, is itself susceptible to further radical bromination. Controlling this requires careful management of stoichiometry and reaction time.
Key Control Strategies:
| Parameter | Recommendation | Rationale |
| NBS Stoichiometry | Use 1.0 to 1.05 equivalents of NBS. | Using a slight excess ensures full conversion of the starting material, but a large excess dramatically favors di-bromination. Precise measurement is critical. |
| Reaction Monitoring | Monitor closely by TLC or LC-MS. | Stop the reaction as soon as the starting material is consumed. Extended reaction times will inevitably lead to the formation of the di-bromo byproduct. |
| Temperature | Maintain a steady reflux. | Fluctuations in temperature can affect the rate of radical generation and propagation, potentially leading to pockets of high radical concentration that favor over-bromination. |
The mechanism involves the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized radical.[5] This radical then reacts with Br₂ (generated in low concentrations from NBS and HBr) to form the product. However, the product's remaining benzylic hydrogen can also be abstracted, leading to a second bromination.
Reaction Pathway to Over-bromination
Caption: Simplified mechanism showing the pathway to the di-bromo byproduct.
Q3: My product appears to decompose during workup or purification. How can I improve its stability?
This compound is a lachrymator and an alkylating agent. Its benzylic-like bromide is susceptible to hydrolysis and nucleophilic substitution.
Stabilization Techniques:
-
Anhydrous Conditions: During workup, ensure all solvents are dry. Moisture can hydrolyze the bromomethyl group to a hydroxymethyl group (forming 5-bromo-2-(hydroxymethyl)pyrimidine).
-
Avoid Basic Conditions: Do not use basic washes (e.g., sodium bicarbonate) during the workup. The product is sensitive to bases, which can promote elimination or substitution reactions. A neutral water wash is sufficient.
-
Low Temperature: Keep the crude product and purified material cold. Concentrate the solution at a low temperature (<30-40°C) on the rotary evaporator. Store the final product in a freezer under an inert atmosphere.[6][7]
-
Prompt Purification: Do not let the crude product sit for extended periods. Purify it as soon as possible after the workup. For column chromatography, use a non-polar eluent system (e.g., hexanes/ethyl acetate) and run the column quickly.
Frequently Asked Questions (FAQs)
What is the best solvent for this reaction? Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness to radical conditions.[8] However, due to its toxicity and environmental concerns, safer alternatives are preferred. Acetonitrile, chlorobenzene, and cyclohexane are effective substitutes. The key is to use a non-polar, aprotic solvent that does not have easily abstractable hydrogens.
Should I use AIBN or Benzoyl Peroxide (BPO) as the initiator? Both AIBN and BPO are effective. AIBN is often preferred as it does not produce acidic byproducts upon decomposition and has a more predictable decomposition rate. BPO can generate benzoic acid, which could potentially complicate the reaction, though this is less of a concern in non-polar solvents.
How should I store the final product? this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C or colder in a freezer) to prevent degradation.[6][7][9]
Can I use elemental bromine (Br₂) instead of NBS? While possible, using Br₂ is not recommended for this transformation. Br₂ tends to cause competitive electrophilic aromatic substitution on the electron-deficient pyrimidine ring, especially under thermal or photochemical conditions that can also generate HBr, a catalyst for such reactions. NBS is the reagent of choice because it maintains a very low, steady-state concentration of Br₂ and HBr, which favors the desired radical pathway.[10][11]
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound CAS#: 1193116-74-3 [m.chemicalbook.com]
- 7. This compound | 1193116-74-3 [sigmaaldrich.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. This compound | 1193116-74-3 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-Bromo-2-(bromomethyl)pyrimidine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-(bromomethyl)pyrimidine. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this reactive molecule.
Introduction: The Challenge of Purifying this compound
This compound is a bifunctional molecule with two reactive bromine atoms. The benzylic bromide at the 2-position is particularly susceptible to nucleophilic substitution and decomposition, while the vinyl bromide at the 5-position is less reactive but can participate in cross-coupling reactions. The synthesis of this compound, typically through radical bromination of 5-bromo-2-methylpyrimidine, can lead to a variety of impurities that are often structurally similar to the desired product, making purification a significant challenge.
This guide will equip you with the knowledge to anticipate, identify, and resolve common purification issues, ensuring you obtain a high-purity product suitable for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the specific synthetic route and reaction conditions. However, based on the typical radical bromination of 5-bromo-2-methylpyrimidine, you should anticipate the following impurities:
-
Unreacted Starting Material: 5-Bromo-2-methylpyrimidine.
-
Over-brominated Byproduct: 5-Bromo-2-(dibromomethyl)pyrimidine. This is a common side product in radical bromination reactions.
-
Hydrolysis Product: 5-Bromo-2-(hydroxymethyl)pyrimidine. The benzylic bromide is susceptible to hydrolysis, which can occur during aqueous work-up or if there is residual moisture.
-
Solvent Adducts: Depending on the solvent used in the reaction and work-up, solvent molecules can potentially react with the highly reactive bromomethyl group.
Q2: My crude NMR shows multiple new singlets in the 4.5-5.0 ppm and 8.5-9.0 ppm regions. What could these be?
A2: The chemical shift regions you've mentioned are characteristic of protons on the pyrimidine ring and the bromomethyl group. Here's a likely interpretation:
-
Desired Product (this compound): You should expect a singlet for the -CH₂Br protons around 4.7 ppm and two singlets for the pyrimidine protons around 8.9 and 9.1 ppm.
-
Unreacted Starting Material (5-Bromo-2-methylpyrimidine): A singlet for the -CH₃ group will appear around 2.7 ppm, with pyrimidine protons in a similar region to the product.
-
Over-brominated Byproduct (5-Bromo-2-(dibromomethyl)pyrimidine): A singlet for the -CHBr₂ proton would be shifted further downfield, typically above 6.5 ppm. The pyrimidine protons will also be in a similar region.
-
Hydrolysis Product (5-Bromo-2-(hydroxymethyl)pyrimidine): A singlet for the -CH₂OH protons will appear around 4.6 ppm, and the pyrimidine protons will be in the expected region. The hydroxyl proton will be a broad singlet that can appear over a wide chemical shift range.
Q3: Is this compound stable during purification?
A3: This compound is a reactive intermediate and requires careful handling. The primary stability concerns are:
-
Hydrolysis: The benzylic bromide is sensitive to water and alcohols, leading to the formation of the corresponding alcohol or ether.[1]
-
Decomposition on Silica Gel: Benzylic halides can be unstable on silica gel, which is Lewis acidic. This can lead to decomposition and the formation of colored impurities on the column.[2][3] It is crucial to minimize the time the compound spends on the silica gel.
-
Light and Heat Sensitivity: While not extensively documented for this specific compound, similar brominated heterocyclic compounds can be sensitive to light and heat. It is good practice to store the compound in a cool, dark place and to avoid excessive heat during purification steps like solvent evaporation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Recovery After Column Chromatography
Symptoms:
-
Significantly less product is recovered than expected based on crude NMR.
-
A significant amount of baseline material or colored bands remain on the column.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Decomposition on Silica Gel | The acidic nature of silica gel can promote the decomposition of the sensitive benzylic bromide. | 1. Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. A common method is to use an eluent containing 0.5-1% triethylamine. 2. Use Alumina: Basic or neutral alumina can be a less harsh alternative to silica gel. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. 4. Alternative Purification: Consider recrystallization if applicable. |
| Product is Too Polar and Streaking | The product may be interacting too strongly with the silica gel, leading to poor elution and tailing. | 1. Optimize Eluent Polarity: Gradually increase the polarity of your eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can be effective. 2. Use a Different Solvent System: Consider using dichloromethane as the eluent, as it can sometimes improve the chromatography of polar compounds. However, be mindful of its own reactivity. |
| Incomplete Elution | The chosen eluent system may not be polar enough to elute the product from the column. | 1. Increase Eluent Polarity: After collecting the main product fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if any remaining product elutes. |
Problem 2: Product is Still Impure After Column Chromatography
Symptoms:
-
NMR of the "purified" product still shows the presence of starting material or byproducts.
-
Multiple spots are observed on TLC of the collected fractions.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Co-elution of Impurities | The impurities have similar polarities to the desired product, making separation by column chromatography difficult. | 1. Optimize TLC Conditions: Before running a column, spend time developing a TLC solvent system that provides good separation (ΔRf > 0.2) between your product and the major impurities. 2. Use a Longer Column: A longer column provides more surface area for separation. 3. Employ Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds. 4. Consider Recrystallization: If the product is a solid, recrystallization can be a very effective method for removing closely related impurities. |
| Overloading the Column | Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Reduce the Load: As a rule of thumb, use a silica gel to crude material ratio of at least 50:1 (w/w) for difficult separations. |
Problem 3: Difficulty with Recrystallization
Symptoms:
-
The product "oils out" instead of forming crystals.
-
No crystals form upon cooling.
-
The recrystallized product is still impure.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The chosen solvent may be too good or too poor at dissolving the compound. | 1. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] 2. Use a Co-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5] |
| Cooling Too Quickly | Rapid cooling can lead to the formation of an oil or very small, impure crystals. | 1. Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process. |
| Supersaturation | The solution is supersaturated, and crystallization has not been initiated. | 1. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites. 2. Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to induce crystallization. |
| Co-crystallization of Impurities | The impurities have very similar crystal lattice energies and are incorporated into the product's crystal structure. | 1. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. 2. Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to achieve high purity. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude product.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column (e.g., 40 mm diameter)
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.3 and separates it from major impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). If decomposition is suspected, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel (approx. 50 g) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble products, pre-adsorb the crude material onto a small amount of silica gel (2-3 g), evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting with the initial non-polar solvent mixture.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a low temperature (<40 °C) to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid crude products.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., isopropanol, hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of crude material and a few drops of the potential solvent.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[4] Good starting points include isopropanol or a hexanes/ethyl acetate mixture.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Visualizations
Workflow for Troubleshooting Purification
Caption: A troubleshooting workflow for the purification of this compound.
Logical Relationship of Impurities and Purification Methods
References
Technical Support Center: 5-Bromo-2-(bromomethyl)pyrimidine
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability of 5-Bromo-2-(bromomethyl)pyrimidine. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For maximum stability, this compound should be stored at temperatures between 2-8°C.[1][2] It is crucial to keep the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.[2] The material should also be protected from light.
2. What is the expected shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to remain stable for an extended period. However, it is best practice to re-analyze the material if it has been stored for over a year or if there are any visual signs of degradation.
3. How can I identify if my this compound has degraded?
Degradation of this compound can be indicated by a change in its physical appearance, such as a color shift from white or off-white to a yellowish or brownish hue.[2] For a definitive assessment of purity, analytical methods such as NMR, HPLC, or LC-MS should be employed.
4. In which solvents is this compound soluble?
This compound is soluble in various organic solvents. While specific solubility data is limited, related brominated pyrimidine compounds show solubility in solvents like chloroform and methanol. It is generally expected to have low solubility in water.[3]
5. What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, acids, and bases.[4] The presence of a bromomethyl group makes it a reactive alkylating agent, so it will react with nucleophiles. Care should be taken to avoid contact with these materials during handling and in reaction setups.
Troubleshooting Guides
Scenario 1: My reaction is yielding multiple unexpected byproducts.
-
Question: I am using this compound in a nucleophilic substitution reaction, but I am observing several spots on my TLC plate that do not correspond to my starting material or desired product. What could be the cause?
-
Answer:
-
Purity of Starting Material: Verify the purity of your this compound. Degradation can lead to the presence of reactive impurities that can participate in side reactions.
-
Reaction Conditions: The bromomethyl group is highly reactive. If your reaction conditions are too harsh (e.g., high temperature, strong base), it could lead to decomposition or side reactions. Consider lowering the reaction temperature or using a milder base.
-
Moisture: The presence of water can lead to hydrolysis of the bromomethyl group, forming the corresponding alcohol, which can then undergo further reactions. Ensure your solvent and other reagents are anhydrous.
-
Scenario 2: The reaction is sluggish and does not go to completion.
-
Question: I am trying to react this compound with a weak nucleophile, but the reaction is very slow and a significant amount of starting material remains even after prolonged reaction times. How can I improve the reaction rate?
-
Answer:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. A polar aprotic solvent like DMF or acetonitrile can help to accelerate SN2 reactions.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Catalysis: The addition of a catalytic amount of sodium iodide can sometimes accelerate reactions involving alkyl bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Scenario 3: The compound has discolored over time.
-
Question: My this compound, which was initially an off-white solid, has turned yellow after being stored in the lab for a few months. Is it still usable?
-
Answer:
-
Assess Purity: The discoloration is a likely indicator of some level of degradation. Before using the material, it is highly recommended to check its purity by an appropriate analytical technique like ¹H NMR or LC-MS.
-
Purification: If the purity is no longer acceptable for your intended application, you may need to purify the material, for example, by recrystallization or column chromatography.
-
Review Storage: This is a clear sign that the storage conditions may not be optimal. Ensure the compound is stored at 2-8°C, protected from light, and under an inert atmosphere.[1][2]
-
Data and Protocols
Table 1: Physicochemical Properties and Storage Summary
| Property | Value | Reference |
| CAS Number | 1193116-74-3 | [1][2] |
| Molecular Formula | C₅H₄Br₂N₂ | [2] |
| Molecular Weight | 251.91 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C | [1][2] |
| Storage Conditions | Inert atmosphere, protect from light and moisture | [1][2] |
Protocol 1: General Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, proper handling and PPE are essential.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Visualizations
Caption: Decision workflow for the storage and use of this compound.
References
Common side reactions and byproducts in bromopyrimidine synthesis
Technical Support Center: Synthesis of Bromopyrimidines
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of bromopyrimidines. As vital intermediates in the development of pharmaceuticals, agrochemicals, and functional materials, the precise synthesis of brominated pyrimidines is a frequent yet challenging task for the modern chemist.[1] The electron-deficient nature of the pyrimidine ring presents unique challenges for electrophilic substitution, and the synthesis of specific isomers often requires nuanced strategies.
This guide is structured from our extensive field experience to move beyond simple protocols. We will delve into the causality behind common side reactions, provide robust troubleshooting frameworks, and offer validated experimental procedures to enhance the success and purity of your syntheses.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
Researchers often face issues ranging from low conversion rates to complex product mixtures. This section addresses the most common problems, their underlying chemical causes, and actionable solutions.
Problem 1: Low or No Yield of the Desired Bromopyrimidine
Potential Cause A: Insufficient Reactivity of the Pyrimidine Ring The pyrimidine ring is inherently electron-deficient, making it less susceptible to electrophilic attack compared to benzene. This is a primary reason for low conversion.
-
Solution 1: Employ Lewis Acid Catalysis. For brominations using reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH), the addition of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly enhance the electrophilicity of the bromine source, leading to faster and more efficient reactions.[2]
-
Solution 2: Increase Reaction Temperature. Many bromination reactions are temperature-sensitive.[3] A controlled increase in temperature can provide the necessary activation energy. However, this must be balanced against the risk of byproduct formation. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Potential Cause B: Inappropriate Brominating Agent The choice of brominating agent is critical and substrate-dependent. A reagent that is too mild may not react, while one that is too harsh can lead to decomposition or side reactions.
-
Solution: Match Reagent to Substrate.
-
For activated rings (e.g., containing hydroxyl or amino groups), milder reagents like NBS in DMF are often sufficient.[2]
-
For unactivated pyrimidine , direct bromination with liquid bromine (Br₂) may be necessary, often at elevated temperatures.[1]
-
Solid brominating agents like NBS and DBH are generally easier and safer to handle than liquid bromine and can be effective alternatives.[4][5]
-
Potential Cause C: Hydrolysis of Intermediates (Pinner-type Syntheses) In syntheses that build the pyrimidine ring (e.g., Pinner reaction), the imidate salt intermediates are highly sensitive to moisture, which can lead to the formation of ester byproducts and prevent cyclization.[6]
-
Solution: Ensure Anhydrous Conditions. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Problem 2: Formation of Multiple Products & Poor Regioselectivity
Potential Cause A: Over-Bromination The desired monobrominated product can itself undergo further bromination, leading to di- and poly-brominated byproducts, which are often difficult to separate.
-
Solution 1: Control Stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent. Adding the reagent portion-wise or via a syringe pump over time can help maintain a low concentration, favoring mono-substitution.
-
Solution 2: Monitor Reaction Progress Diligently. Once TLC or LC-MS indicates the consumption of the starting material and formation of the desired product, quench the reaction immediately to prevent further bromination.[4]
Potential Cause B: Competing Reaction Pathways (e.g., Biginelli & Hantzsch Reactions) In multicomponent reactions like the Biginelli synthesis to form dihydropyrimidines, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[7] This occurs when two equivalents of the β-ketoester react with the aldehyde, often driven by the decomposition of urea into ammonia at high temperatures.
-
Solution 1: Strict Temperature Control. Lowering the reaction temperature can significantly favor the Biginelli pathway over the Hantzsch reaction.[7]
-
Solution 2: Modify Order of Addition. Adding the urea last to the reaction mixture can minimize its premature decomposition.[7]
Problem 3: Synthesis of 2- or 4-Bromopyrimidines is Unsuccessful
Potential Cause: Incorrect Synthetic Strategy Direct electrophilic bromination of an unsubstituted pyrimidine ring overwhelmingly favors the C-5 position due to the ring's electronic properties.[8] Attempting to form 2- or 4-bromopyrimidines this way will likely fail or give very low yields.
-
Solution 1: The Sandmeyer Reaction. This is the classic and most reliable method for converting 2- or 4-aminopyrimidines into their corresponding bromo derivatives. The process involves diazotization of the amino group with a nitrite source in the presence of hydrobromic acid, followed by decomposition in the presence of a copper(I) bromide catalyst.[9][10][11]
-
Solution 2: Halogen Exchange. If the corresponding 2- or 4-chloropyrimidine is available, a halogen exchange reaction (halex) using reagents like hydrogen bromide in acetic acid can effectively yield the desired bromopyrimidine.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using NBS for bromination? A: The most common side reaction is over-bromination, leading to dibrominated products.[5] Additionally, the succinimide byproduct must be removed during work-up, which is typically achieved by an aqueous wash as it is water-soluble.
Q2: My Sandmeyer reaction is giving a low yield. What are the critical parameters? A: The Sandmeyer reaction is highly dependent on temperature control during the diazotization step, which should typically be kept between 0 and 5 °C to prevent premature decomposition of the diazonium salt. The pH of the reaction is also critical; a strongly acidic environment is required.[12]
Q3: How do I remove colored impurities from my crude bromopyrimidine product? A: Colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal, followed by hot filtration.[13] Be aware that using an excessive amount of charcoal can lead to product loss through adsorption.[13]
Q4: My product is volatile and I'm losing it during solvent removal. What should I do? A: Some bromopyrimidines are volatile.[8] Avoid using high vacuum or heat during rotary evaporation. It is better to extract into a low-boiling-point solvent like diethyl ether or dichloromethane and allow the final amount of solvent to evaporate at ambient pressure or with a gentle stream of nitrogen. For 5-bromopyrimidine, recovery can sometimes be achieved by steam distillation or sublimation of its hydrobromide salt.[14]
Q5: Can I use one protocol for all bromopyrimidine syntheses? A: No. The optimal method depends heavily on the desired isomer and the other substituents on the pyrimidine ring. Direct bromination is generally for the 5-position, while the Sandmeyer reaction or halogen exchange is required for the 2- and 4-positions.[4][8][10]
Visualized Workflows and Mechanisms
General Strategies for Bromopyrimidine Synthesis
Caption: Key synthetic routes to bromopyrimidine isomers.
Troubleshooting Flowchart: Low Product Yield
Caption: A logical guide for troubleshooting low-yield reactions.
Validated Experimental Protocols
Protocol 1: Synthesis of 5-Bromopyrimidine via Electrophilic Bromination
This protocol is adapted for the direct bromination of pyrimidine using bromine in an aqueous medium.[1]
Materials:
-
Pyrimidine (0.5 mol)
-
Bromine (0.55 mol)
-
Deionized water (350 mL)
-
Ethanol (for recrystallization)
-
Standard glassware with stirring apparatus and ice bath
Procedure:
-
In a reaction flask, add pyrimidine (48g, 0.5 mol) to 350 mL of deionized water.
-
Cool the resulting mixture in an ice bath to below 10 °C with continuous stirring.
-
Slowly add bromine (88g, 0.55 mol) dropwise to the cooled mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate) until the starting material is consumed.
-
Filter the reaction mixture and wash the collected solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromopyrimidine as a white, powder-like solid.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol for purifying crude bromopyrimidine products when recrystallization is ineffective.[4][13]
Materials:
-
Crude bromopyrimidine product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column, flasks for fraction collection
Procedure:
-
TLC Analysis: First, perform a thorough TLC analysis using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to determine the optimal eluent for separation.[13]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[13] Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and begin eluting, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 100% hexanes to 5%, 10%, 20% ethyl acetate in hexanes) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified bromopyrimidine.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
Handling precautions for 5-Bromo-2-(bromomethyl)pyrimidine
Answering the user's request.## Technical Support Center: 5-Bromo-2-(bromomethyl)pyrimidine
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1193116-74-3). The following question-and-answer troubleshooting guides and FAQs are designed to address specific issues you may encounter, ensuring both experimental integrity and personal safety.
Section 1: Hazard Identification & Risk Assessment (FAQs)
This initial section covers the fundamental safety profile of the compound. A thorough understanding of the inherent risks is the first step in a safe experimental design.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazard statements are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] The signal word for this chemical is "Danger".[1] This indicates that the substance has the potential to cause serious, irreversible tissue damage upon contact.
Q2: What are the potential health effects of exposure?
A2: Exposure can lead to significant health issues.
-
Skin Contact: Causes severe chemical burns. The bromomethyl group is a potent lachrymator and alkylating agent, which can lead to blistering and tissue damage.
-
Eye Contact: Poses a risk of serious, potentially permanent eye damage.[2][3] Immediate and thorough rinsing is critical.
-
Inhalation: While it is a solid, dust or aerosols can cause severe irritation and potential burns to the respiratory tract.[3][4]
-
Ingestion: The compound is harmful if swallowed, likely causing severe burns to the mouth, throat, and stomach.
Q3: Is this compound reactive? What should I avoid mixing it with?
A3: Yes, it has known incompatibilities. You should avoid contact with strong oxidizing agents and strong acids.[2][5] Mixing with these substances could lead to vigorous, exothermic reactions, potentially compromising containment and creating a significant safety hazard. There are no known risks of hazardous polymerization.[6]
Section 2: Safe Handling & Engineering Controls
Proper handling techniques are crucial to mitigate the risks identified above. This section addresses common practical questions about its use in the lab.
Q4: What is the single most important piece of equipment for handling this compound?
A4: A certified chemical fume hood is non-negotiable. All handling of this compound, especially weighing and preparing solutions, must be performed inside a fume hood to prevent inhalation of dust or aerosols and to contain any potential spills.[2] Ensure that eyewash stations and safety showers are located close to your workstation.[2][6]
Q5: The solid appears discolored (e.g., yellow or brown). Is it still usable?
A5: Discoloration often indicates degradation. While slight color changes may not always affect reactivity for certain applications, it signifies a change in purity. It is best practice to use a fresh, unopened container that appears as a white to off-white solid.[7] If you must use a discolored batch, consider running a small-scale test reaction first to validate its efficacy. The primary cause of degradation is often exposure to moisture or light.[2]
Q6: I need to transfer the solid from its original container. What is the safest way to do this?
A6: The key is to avoid generating dust. Use spatulas and weighing boats carefully, without scraping or causing the fine powder to become airborne. Perform all transfers deep within a chemical fume hood. If you frequently work with potent powders, consider using a ventilated balance enclosure or a glovebox for maximum containment.
Caption: A typical experimental workflow for safely handling this compound.
Section 3: Personal Protective Equipment (PPE)
Using the correct PPE is your last line of defense against exposure. The following protocol and data summary provide clear, actionable guidance.
Q7: What is the minimum required PPE for handling this compound?
A7: The minimum requirement includes a lab coat, chemical safety goggles, and chemical-resistant gloves.[2] However, due to the severe corrosive nature of this compound, a more robust PPE ensemble is strongly recommended, as detailed in the table below.
Table 1: Recommended PPE for Various Laboratory Activities
| Activity | Required Personal Protective Equipment | Justification |
|---|---|---|
| Routine Handling (Weighing, preparing solutions) | - Double nitrile gloves[8]- Impermeable lab coat or gown with tight cuffs[8]- ANSI-approved safety goggles with side shields | Protects against accidental skin/eye contact from minor splashes or dust. Double gloving prevents cross-contamination.[9] |
| Risk of Splash (Large volume transfers, quenching) | - All PPE for routine handling- Full-face shield worn over safety goggles | Provides an additional layer of protection for the entire face from splashes. |
| Spill Cleanup | - Double nitrile gloves (heavy-duty recommended)- Impermeable, disposable gown or chemical-resistant suit[10]- Safety goggles and face shield- NIOSH-approved respirator (if significant dust/aerosol)[2] | Ensures maximum protection during a high-risk event where exposure is likely. |
| Waste Disposal | - Nitrile gloves- Impermeable lab coat or gown | Protects against contact with contaminated waste materials.[11] |
Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Gown: Don an impermeable gown, ensuring complete coverage.[11]
-
First Pair of Gloves: Put on the first pair of nitrile gloves.
-
Second Pair of Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the gown to create a seal.[8]
-
Eye/Face Protection: Put on safety goggles. If a splash risk exists, add a face shield.
Doffing (Taking Off) Sequence (to prevent self-contamination):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out. Dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from your body and turning it inside out. The gloves should be peeled off as part of this process.
-
Eye/Face Protection: Remove your face shield and/or goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Section 4: Emergency Procedures
Even with careful planning, accidents can happen. This section provides a clear guide for emergency response.
Q8: What should I do if I spill this compound?
A8: Your response depends on the size of the spill. For any spill, alert colleagues in the immediate area.
-
Minor Spill (a few grams): If you are trained and have the proper spill kit, you can manage it. Ensure you are wearing the appropriate spill cleanup PPE (see Table 1). Cover the solid spill with an absorbent material to prevent dust from spreading.[4] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the area immediately. Alert your institution's Environmental Health & Safety (EHS) department and follow their instructions. Do not attempt to clean up a large spill yourself.
Caption: A decision tree for responding to a chemical spill.
Q9: What are the first aid measures for exposure?
A9: Speed is essential.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.
Section 5: Storage & Stability FAQs
Proper storage is vital for maintaining the chemical's integrity and for long-term safety.
Q10: How should I store this compound?
A10: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is between 2-8°C (refrigerated).[7] It should also be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture.[7][12]
Q11: How do I properly dispose of unused material and contaminated waste?
A11: All waste, including unused product, empty containers, and contaminated items (gloves, wipes, weigh boats), must be treated as hazardous waste.[11] Collect it in a clearly labeled, sealed, and appropriate waste container. Dispose of the waste through a licensed disposal company, following all local, regional, and national regulations.[2][3] Do not dispose of it down the drain or in regular trash.
References
- 1. This compound | 1193116-74-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 1193116-74-3 [m.chemicalbook.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting failed reactions involving 5-Bromo-2-(bromomethyl)pyrimidine
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for 5-Bromo-2-(bromomethyl)pyrimidine. As a highly reactive and versatile bifunctional building block, this reagent is instrumental in the synthesis of novel compounds in medicinal chemistry and materials science. However, its utility is matched by its reactivity, which can present challenges in the laboratory. This guide is structured as a series of troubleshooting questions and in-depth answers, drawing from established chemical principles and field-proven insights. My goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to diagnose issues, optimize your reactions, and achieve reproducible success.
Section 1: Reagent Stability and Handling
Q1: My new bottle of this compound is off-white to light yellow. Is it still good to use?
A: Yes, this is typical. High-purity this compound is a white to off-white or light yellow crystalline solid[1]. However, like many benzylic bromides, it can develop a slight color over time due to minute decomposition without a significant loss in purity. The primary concern is not the color itself, but what it might indicate.
Causality: The bromomethyl group is highly susceptible to hydrolysis and oxidation. Exposure to atmospheric moisture can lead to the formation of the corresponding alcohol (5-Bromo-2-(hydroxymethyl)pyrimidine), while light can promote radical-mediated decomposition.
Verification Protocol: Quick Purity Check via ¹H NMR
-
Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Primary Diagnostic Peak: Look for the sharp singlet corresponding to the bromomethyl protons (-CH₂Br). In CDCl₃, this peak typically appears around δ 4.5-4.7 ppm.
-
Common Impurity Peaks:
-
A peak around δ 4.7-4.9 ppm may indicate the corresponding alcohol, 5-Bromo-2-(hydroxymethyl)pyrimidine.
-
The presence of water in the solvent will be visible as a broad singlet.
-
Significant degradation will show multiple unidentifiable peaks.
-
If the integration of the -CH₂Br singlet is ≥97% relative to other pyrimidine-related signals, the reagent is generally suitable for use[2].
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A: To maintain the integrity of the reagent, stringent storage conditions are necessary. The manufacturer's recommendation is to store the compound under an inert gas atmosphere (Nitrogen or Argon) at 2-8°C[2][3]. It is also critical to protect it from moisture and light[4].
Causality:
-
Inert Atmosphere: Prevents oxidative degradation.
-
Refrigeration (2-8°C): Slows the rate of decomposition reactions.
-
Moisture Avoidance: The C-Br bond in the bromomethyl group is electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.
-
Light Protection: Prevents photolytic cleavage of the C-Br bond, which can initiate radical chain reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows kinetic degradation. |
| Atmosphere | Inert Gas (N₂, Ar) | Prevents oxidation. |
| Moisture | Keep container tightly sealed | Prevents hydrolysis to the alcohol.[4] |
| Light | Store in an amber vial/dark | Prevents photolytic decomposition. |
Section 2: Troubleshooting Failed Reactions & Low Yields
Q3: My nucleophilic substitution reaction is not proceeding. I see only starting material after 24 hours. What's wrong?
A: This is a common issue that can typically be traced back to one of three areas: the nucleophile's reactivity, the reaction conditions (specifically the base and solvent), or the integrity of the starting material.
Troubleshooting Workflow
Caption: General workflow for diagnosing a stalled reaction.
Expert Analysis:
-
Reagent Integrity: First, confirm your this compound is viable using the NMR protocol described in Q1. Also, ensure your nucleophile is pure and active. For example, if using a thiol, ensure it has not oxidized to a disulfide.
-
Basicity and Nucleophilicity: The bromomethyl group is a classic SN2 electrophile. The reaction requires a sufficiently nucleophilic species.
-
For N-H or O-H nucleophiles (amines, alcohols, phenols): A base is required to deprotonate the nucleophile, generating the more potent anionic form (e.g., R-NH⁻, R-O⁻). If the base is not strong enough, the concentration of the active nucleophile will be too low.
-
Causality: The pKa of your nucleophile's conjugate acid should be lower than the pKa of the base's conjugate acid. For example, to deprotonate a phenol (pKa ~10), a base like potassium carbonate (pKa of HCO₃⁻ is ~10.3) is a good choice. For a less acidic alcohol (pKa ~16-18), a stronger base like sodium hydride (NaH) is necessary.
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Recommendation: Use polar aprotic solvents like DMF, acetonitrile (ACN), or acetone.
-
Causality: These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 displacement. Protic solvents (like ethanol or water) will form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.
-
-
Temperature: Most substitutions with this reagent proceed well between room temperature and 60°C. If your reaction is sluggish at room temperature, gently heating it can often provide the necessary activation energy. Monitor by TLC to avoid byproduct formation at elevated temperatures.
Q4: My reaction works, but the yield is consistently low, and purification is difficult due to many side products. How can I improve selectivity?
A: Low yields in the presence of multiple products point to issues with side reactions. The bifunctional nature of this compound presents two primary electrophilic sites: the bromomethyl group (benzylic-like position) and the C5-bromo position on the pyrimidine ring.
Reactivity Hierarchy: The bromomethyl group is significantly more reactive towards nucleophilic substitution than the C5-bromo position. The pyrimidine ring is electron-deficient, which deactivates the ring halogens towards standard SNAr reactions unless under harsh conditions or with specific catalytic cycles (e.g., palladium-catalyzed couplings).[5][6] Therefore, the most common side reactions involve the bromomethyl group itself.
Common Side Reactions and Solutions
Caption: Competing reaction pathways for this compound.
-
Bis-Alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine, ethylenediamine), it can react with two molecules of the pyrimidine reagent.
-
Solution: Use a slow addition of the pyrimidine reagent to a solution containing an excess of the nucleophile. This maintains a low concentration of the electrophile, favoring the mono-alkylation product.
-
-
Over-Reaction at the Nucleophile: If the product of the initial substitution is still nucleophilic (e.g., the product of alkylating a primary amine is a secondary amine), it can react again.
-
Solution: Use a significant excess (3-5 equivalents) of the starting nucleophile to statistically favor the mono-substitution.
-
-
Elimination/Decomposition: Strong, bulky bases (e.g., DBU, t-BuOK) can promote elimination reactions or general decomposition, especially at higher temperatures.
-
Solution: Switch to a milder, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA. These are generally sufficient to deprotonate most common nucleophiles without causing decomposition.
-
Table of Recommended Bases
| Nucleophile Type | Recommended Base | Typical Solvent | Rationale & Comments |
| Phenols, Thiols | K₂CO₃, Cs₂CO₃ | DMF, ACN | Mild and effective. Cesium carbonate can accelerate reactions due to the "cesium effect." |
| Aliphatic Alcohols | NaH | THF, DMF | Strong base required for less acidic alcohols. Ensure strictly anhydrous conditions. |
| Primary/Secondary Amines | K₂CO₃, DIPEA | ACN, DCM | Often used as an HCl scavenger. An excess of the amine itself can sometimes act as the base. |
| Carboxylic Acids | K₂CO₃ | DMF | Forms the carboxylate in situ for subsequent alkylation. |
Section 3: FAQs
Q5: Can I perform a Suzuki or other cross-coupling reaction on the C5-bromo position without affecting the bromomethyl group?
A: This is challenging but potentially feasible with careful planning. The C-Br bond of the bromomethyl group is far more susceptible to the nucleophiles and bases present in many coupling reactions. However, the oxidative addition of Palladium(0) is specific to aryl/vinyl halides.
Proposed Strategy:
-
Protect the Nucleophile: The key is to choose a coupling partner that is not strongly nucleophilic under the reaction conditions. Boronic acids (Suzuki coupling) are generally not nucleophilic until transmetalation occurs at the palladium center.
-
Choose a Mild Base: Use a base that is strong enough for the catalytic cycle but not strong enough to cause rampant SN2 side reactions. K₂CO₃ or K₃PO₄ are often used in Suzuki reactions and are milder than alkoxides.[5]
-
Low Temperature: Keep the reaction temperature as low as possible to complete the coupling reaction. This will disfavor the SN2 side reaction, which has a higher activation energy.
-
Test Reaction: Always perform a small-scale test reaction and analyze the crude mixture by LC-MS and ¹H NMR to see the ratio of the desired coupled product to any substitution side products.
Q6: How can I purify my final product? The baseline of my column chromatography is very messy.
A: Messy chromatography often results from residual polar solvents (like DMF) or decomposition of the product on the silica gel.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it and perform a liquid-liquid extraction. If you used DMF as a solvent, wash the organic layer multiple times with water or a brine solution to remove the DMF.
-
Silica Gel Choice: The pyrimidine nitrogen atoms are basic and can interact strongly with acidic silica gel, leading to tailing. Consider treating your silica gel with a small amount of triethylamine (~1%) in your eluent system to neutralize the acidic sites.
-
Eluent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the concentration of a more polar solvent (e.g., ethyl acetate or DCM/MeOH).
-
Alternative Purification: If chromatography fails, consider recrystallization or trituration from a suitable solvent system (e.g., ethyl acetate/hexane, ether).
References
Technical Support Center: Managing Photosensitivity of Pyrimidine Compounds in Experimental Settings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice for managing the photosensitivity of pyrimidine compounds during your experiments. Pyrimidine derivatives are fundamental in numerous research areas, including the development of therapeutics, but their inherent sensitivity to light can often lead to experimental variability, degradation of valuable compounds, and misleading results. This resource offers troubleshooting guidance and frequently asked questions to help you ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photosensitive nature of pyrimidine compounds.
Q1: Why are pyrimidine compounds often photosensitive?
The photosensitivity of pyrimidine compounds arises from their aromatic heterocyclic structure. The π-electron system in the pyrimidine ring can absorb ultraviolet (UV) and sometimes visible light, promoting the molecule to an excited electronic state.[1][2] This excited state is more reactive than the ground state and can undergo various photochemical reactions, leading to degradation or the formation of new products.[1][3] The specific substituents on the pyrimidine ring can also influence the degree of photosensitivity.
Q2: What are the common photochemical reactions that pyrimidine derivatives undergo?
Upon exposure to light, pyrimidine derivatives can undergo several types of photochemical reactions, including:
-
Photodimerization: Formation of cyclobutane pyrimidine dimers (CPDs) is a well-known photodamage mechanism in DNA, where two adjacent pyrimidine bases (like thymine or cytosine) form a covalent bond.[2][4]
-
Photoaddition: Pyrimidine-4(3H)-thiones, for example, can undergo photochemical addition reactions with alkenes.[5]
-
Photooxidation: In the presence of oxygen, photosensitized reactions can generate reactive oxygen species (ROS) that can then damage the pyrimidine compound or other molecules in the solution.[6]
-
Photohydration: The addition of a water molecule across the C5-C6 double bond can occur, forming photohydrates.[7]
-
Ring Opening and Rearrangement: High-energy light can lead to the cleavage of the pyrimidine ring and subsequent molecular rearrangements.[3][7]
-
Deamination: Cytosine-containing pyrimidine photodimers can undergo deamination to form uracil derivatives, which can be a significant source of mutations in a biological context.[8]
Q3: What are the initial signs of photodegradation in my pyrimidine compound sample?
Initial indicators of photodegradation can be subtle but may include:
-
Color Change: A change in the color of the solid compound or its solution.[9]
-
Precipitation: The formation of insoluble material in a previously clear solution.[9]
-
Changes in Spectroscopic Profile: Alterations in the UV-Vis or fluorescence spectrum of the compound.
-
Appearance of New Peaks in Chromatography: The emergence of unexpected peaks in HPLC or LC-MS analysis indicates the formation of degradation products.[9]
-
Loss of Biological Activity: A decrease in the expected biological or pharmacological effect of the compound.
Q4: What general precautions should I take when handling any photosensitive pyrimidine compound?
Proactive measures are crucial to prevent photodegradation.[10] General best practices include:
-
Use Amber or Opaque Containers: Store and handle solutions in amber-colored glass or opaque plastic vials to block UV and visible light.[9][10][11]
-
Work in Low-Light Conditions: Whenever possible, conduct experimental manipulations in a darkened room or under a safelight with a longer wavelength (e.g., red or yellow light).[10][12]
-
Cover Solutions: If solutions must be left exposed, cover them with aluminum foil or use light-blocking boxes.[10]
-
Minimize Exposure Time: Plan your experiments to minimize the duration your compound is exposed to light.
-
Track Sample Usage: Repeated use of a stock solution can lead to cumulative light exposure. Implementing a sample tracking system can help monitor this.[10]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues encountered during experiments with photosensitive pyrimidine compounds.
Issue 1: Inconsistent Results in Biological Assays
Symptom: You observe high variability in your experimental results (e.g., IC50 values, enzyme kinetics) when repeating an assay with the same pyrimidine compound.
Potential Cause: The compound may be degrading to varying extents during the assay setup and incubation due to light exposure.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent biological assay results.
Detailed Steps:
-
Review Compound Information: Check the supplier's information or literature for any data on the compound's photosensitivity.
-
Conduct a Forced Degradation Study: To confirm photosensitivity, prepare a solution of your compound.[9] Expose one sample to ambient laboratory light or a UV lamp for a set period (e.g., 1-4 hours), while keeping a control sample in complete darkness. Analyze both samples by HPLC or LC-MS to detect any degradation products.
-
Identify Light Exposure Steps: Carefully review every step of your experimental protocol to identify points where the compound is exposed to light. This includes solution preparation, serial dilutions, and incubation periods.
-
Implement Protective Measures:
-
Use amber-colored microplates or wrap standard plates in aluminum foil.
-
Perform liquid handling steps in a darkened room or under a safelight.
-
If incubation under light is unavoidable (e.g., in some cell-based assays), minimize the duration.
-
-
Re-run the Assay: Repeat the experiment with these light-protective measures in place and compare the consistency of the results.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom: Your HPLC or LC-MS chromatogram shows unexpected peaks that are not present in the initial analysis of the pure compound.
Potential Cause: The compound is degrading into one or more new chemical entities due to light exposure during sample preparation, storage, or analysis.[9]
Troubleshooting Workflow:
Workflow for troubleshooting unexpected chromatographic peaks.
Detailed Steps:
-
Evaluate Sample Handling and Storage:
-
Vials: Ensure that all samples, from stock solutions to analytical samples, are stored in amber glass or opaque vials.[9][10]
-
Autosampler: Check if your HPLC/LC-MS autosampler exposes samples to light. If so, use amber vials and, if possible, a cooled autosampler to minimize both photodegradation and thermal degradation.
-
Sample Preparation: Prepare samples under reduced light conditions.[10][12]
-
-
Systematic Photostability Testing: If the issue persists, a more formal photostability test as per ICH Q1B guidelines can be informative.[13][14][15][16] This involves exposing the compound (as a solid or in solution) to a controlled amount of light and UV radiation and then analyzing for degradation products.[15][16]
-
Light Source: Use a calibrated light source that provides both visible and near-UV light, such as a xenon or metal-halide lamp.[13][17]
-
Exposure Levels: A typical exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt hours/square meter for near-UV energy.[13][15][16]
-
Control Sample: Always include a "dark" control sample stored at the same temperature to differentiate between photodegradation and thermal degradation.[13]
-
Issue 3: Compound Fails to Meet Purity Specifications After Synthesis and Purification
Symptom: A freshly synthesized and purified pyrimidine compound shows impurities when re-analyzed after a short period of storage.
Potential Cause: The compound is degrading upon exposure to light during the final stages of workup, purification (e.g., column chromatography), or storage.
Troubleshooting Workflow:
-
Protect During Workup and Purification:
-
Wrap glass separation funnels and chromatography columns in aluminum foil.
-
Collect fractions in amber vials or tubes.
-
Minimize the time the compound spends on the column.
-
-
Drying and Storage:
-
Dry the purified compound in a vacuum oven or desiccator that is shielded from light.
-
Store the final solid compound in an amber vial, inside a sealed container, and in a dark, temperature-controlled environment (e.g., a freezer).[9]
-
-
Consider Formulation Strategies for Enhanced Stability: For long-term storage or use in formulations, consider photostabilizing excipients.[12][17][18][19]
| Stabilization Strategy | Mechanism | Examples | Considerations |
| UV Absorbers | Absorb damaging UV radiation before it reaches the pyrimidine compound. | Benzophenones, Cinnamates | Must have an overlapping absorption spectrum with the drug.[17] Potential for interaction with the active compound. |
| Antioxidants/Free Radical Scavengers | Inhibit photo-oxidative degradation by quenching free radicals or reactive oxygen species. | Ascorbic acid, α-tocopherol, Butylated hydroxytoluene (BHT) | Can prevent the formation of free radicals and singlet-oxygen intermediates.[17] Concentration needs to be optimized to avoid pro-oxidant effects. |
| Encapsulation | Physically shield the compound from light by incorporating it into a carrier system. | Liposomes, Niosomes, Cyclodextrins, Polymeric nanoparticles | Can significantly reduce the degradation rate and may also improve solubility and delivery.[17][18][20][21] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is a simplified method to quickly assess the photosensitivity of a pyrimidine compound in a laboratory setting.
-
Prepare a Stock Solution: Dissolve the pyrimidine compound in a suitable solvent (e.g., methanol, DMSO, or an aqueous buffer) to a known concentration (e.g., 1 mg/mL). Use amber glassware.
-
Aliquot the Solution: Transfer the solution into two separate, identical, transparent vials (e.g., clear glass HPLC vials).
-
Prepare Samples:
-
"Light" Sample: Place one vial on a lab bench under ambient light, or for accelerated testing, in a photostability chamber.
-
"Dark" Control Sample: Wrap the second vial completely in aluminum foil and place it next to the "light" sample to ensure the same temperature conditions.
-
-
Exposure: Expose the samples for a defined period (e.g., 4, 8, or 24 hours).
-
Analysis:
-
After the exposure period, dilute both samples to an appropriate concentration for analysis.
-
Analyze both the "light" and "dark" samples by a stability-indicating HPLC method (preferably with a photodiode array detector to observe spectral changes).
-
-
Data Interpretation: Compare the chromatograms. A decrease in the main peak area and/or the appearance of new peaks in the "light" sample compared to the "dark" control confirms photosensitivity.
Protocol 2: Photostability Testing According to ICH Q1B Guidelines (Summary)
For regulatory purposes, a more rigorous photostability study is required.[15][16]
-
Sample Preparation:
-
Drug Substance (Solid): Spread a thin layer (not more than 3 mm) of the solid compound in a suitable container (e.g., a petri dish).[13]
-
Drug Substance (Solution): Prepare a solution of the compound in a chemically inert and transparent container.
-
-
Light Source and Exposure:
-
Use a calibrated light source that meets ICH specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[13][15][16][22]
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[9][13][15][16]
-
-
Dark Control: A control sample protected from light (e.g., wrapped in aluminum foil) must be placed alongside the test samples to monitor for any changes not induced by light.[13]
-
Analysis: After exposure, analyze the samples and the dark control using a validated, stability-indicating analytical method. Assess for changes in appearance, purity (degradation products), and potency.
By understanding the principles of pyrimidine photosensitivity and implementing these practical strategies, you can significantly improve the quality and reliability of your experimental data.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Photochemical reactions of pyrimidinethiones with alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. lfatabletpresses.com [lfatabletpresses.com]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. ikev.org [ikev.org]
- 14. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Navigating Thermal Stability Challenges with Brominated Pyrimidine Derivatives
Welcome to the technical support center dedicated to addressing the thermal stability issues frequently encountered with brominated pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle these versatile but often sensitive compounds. Here, we move beyond simple procedural steps to explore the underlying chemical principles governing their stability, providing you with the knowledge to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: Why are brominated pyrimidine derivatives often thermally unstable?
A1: The thermal instability of brominated pyrimidines arises from a combination of electronic and structural factors. The pyrimidine ring is inherently electron-deficient. The addition of a highly electronegative bromine atom further withdraws electron density, creating a polarized Carbon-Bromine (C-Br) bond that can be susceptible to cleavage under thermal stress.[1][2] This process, known as thermolysis, is a chemical decomposition caused by heat.[3] The specific decomposition temperature and pathway are highly dependent on the other substituents present on the pyrimidine ring.[1][2]
Q2: I observed my compound changing color (e.g., turning yellow or brown) upon gentle heating or prolonged storage at room temperature. What is happening?
A2: Color change is a common visual indicator of degradation. This is often due to the formation of minute quantities of colored byproducts. The initial decomposition can trigger a cascade of secondary reactions, including polymerization or the formation of complex conjugated systems, which absorb light in the visible spectrum. Even a small amount of degradation can lead to a noticeable color change. Factors such as exposure to light (photodegradation), air (oxidation), and ambient temperature can accelerate this process.[4][5]
Section 2: Troubleshooting Experimental Issues
Q3: My brominated pyrimidine derivative appears to be degrading during purification by silica gel column chromatography, even at room temperature. What's the cause and solution?
A3: This is a classic issue where the instability is not purely thermal but is catalyzed by the stationary phase. Standard silica gel is acidic (pH ~4-5) and can promote the degradation of acid-sensitive compounds.[6] The Brønsted or Lewis acidic sites on the silica surface can catalyze hydrolysis or elimination reactions.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, like triethylamine (1-2% in the eluent system), and then re-equilibrate with your mobile phase. This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica gel (like C18 for reverse-phase chromatography) which are less likely to cause acid-catalyzed decomposition.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
Q4: I am seeing multiple unexpected peaks in my HPLC or GC analysis when analyzing a sample that was pure upon synthesis. What's going wrong?
A4: The high temperatures used in a Gas Chromatography (GC) injection port can cause on-column thermal degradation of labile compounds. For High-Performance Liquid Chromatography (HPLC), instability can be caused by an inappropriate mobile phase pH or prolonged analysis times.[4][7]
Troubleshooting Flowchart: Below is a decision-making workflow to diagnose the source of degradation during chromatographic analysis.
Caption: Troubleshooting workflow for degradation during chromatographic analysis.
Section 3: Proactive Stability Assessment and Prevention
Q5: How can I quantitatively assess the thermal stability of my new brominated pyrimidine derivative?
A5: The gold standard for assessing thermal stability is to use thermoanalytical techniques.[8]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.[1][9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect the melting point, but also exothermic or endothermic events associated with decomposition.[1][2] An exothermic peak immediately following the melt can be a strong indicator of decomposition.
Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| TGA | Measures mass vs. temperature | Onset of decomposition, residual mass, decomposition stages.[8] | Quantitative, highly sensitive to mass loss. | Does not identify degradation products. |
| DSC | Measures heat flow vs. temperature | Melting point, phase transitions, decomposition enthalpy (exothermic/endothermic).[2] | Provides thermodynamic data, can detect decomposition without mass loss. | Can be complex to interpret, less sensitive to purely gaseous decomposition. |
| HPLC-MS | Separation by chromatography, detection by mass spectrometry | Identifies and quantifies the parent compound and degradation products.[7] | Highly specific, can elucidate degradation pathways. | Not a direct measure of thermal stability; requires stressed samples. |
Q6: What are the best practices for storing and handling these compounds to prevent thermal degradation?
A6: Proper storage is critical for maintaining the integrity of your compounds.[10][11]
-
Temperature Control: Store compounds at the lowest practical temperature. For many derivatives, storage at -20°C is recommended, especially for long-term use. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Oxygen can participate in degradation pathways.[4] For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen) by using a desiccator or by sealing vials with parafilm after purging with inert gas.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect against photodegradation.[11]
-
Solvent Choice: If storing in solution, choose a stable, aprotic solvent. Avoid reactive solvents. The stability of a drug can be significantly affected by the solvent system.[5]
Experimental Protocols
Protocol 1: Standard Assessment of Thermal Stability by TGA
This protocol provides a self-validating system for determining the onset decomposition temperature of a brominated pyrimidine derivative.
Objective: To determine the temperature at which significant thermal decomposition begins.
Materials:
-
Brominated pyrimidine sample (2-5 mg)
-
TGA instrument (e.g., TA Instruments Q500 or equivalent)
-
High-purity nitrogen gas (for inert atmosphere)
-
TGA sample pan (platinum or ceramic)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the nitrogen gas supply.
-
Perform any required instrument calibrations (mass and temperature) as per the manufacturer's guidelines. This is a critical step for data trustworthiness.
-
-
Sample Preparation:
-
Tare the TGA sample pan on a microbalance.
-
Carefully place 2-5 mg of your finely ground sample into the center of the pan. An even, thin layer is crucial for uniform heat transfer.
-
Record the exact mass.
-
-
TGA Method Setup:
-
Gas Flow: Set the nitrogen purge gas flow rate to a standard value (e.g., 50-100 mL/min) to maintain an inert atmosphere and sweep away any gaseous decomposition products.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to a final temperature (e.g., 500°C or 600°C) at a controlled heating rate of 10°C/min. A standard heating rate allows for comparison across different experiments and literature data.[1]
-
-
-
Running the Experiment:
-
Load the sample pan into the TGA furnace.
-
Start the experiment using the defined method.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
The primary result is the onset temperature of decomposition (Tonset) . This is typically determined by the instrument software as the intersection of the tangent drawn from the baseline before decomposition and the tangent from the point of maximum mass loss rate (inflection point).
-
Record the Tonset and the percentage of residual mass at the final temperature.
-
Data Interpretation Workflow:
Caption: Workflow for TGA data analysis and interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Factors Affecting Drug Stability-A Major Concern to the Pharmaceutical Industry in the Drug Development and its Commercialization | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Technical Support Center: A Researcher's Guide to the Storage and Handling of 5-Bromo-2-(bromomethyl)pyrimidine
Welcome to the technical support guide for 5-Bromo-2-(bromomethyl)pyrimidine (CAS No. 1193116-74-3). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive building block. The inherent reactivity of the bromomethyl group, which makes this compound a valuable synthetic intermediate, also renders it susceptible to degradation if not stored and handled with precision. This guide provides in-depth, field-proven insights to ensure the long-term stability and integrity of your material, preventing experimental variability and loss of valuable reagents.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound? A: The compound must be stored under an inert atmosphere (such as argon or nitrogen) at a refrigerated temperature of 2-8°C.[1][2][3] It should be sealed tightly in a dry container and protected from light.
Q2: I received the compound as a white solid, but it has started to turn yellow. Is it still usable? A: A color change from white/off-white to yellow or brown is a primary visual indicator of degradation.[2] This is often accompanied by the release of hydrobromic acid (HBr) due to hydrolysis. While minor discoloration might not preclude its use in some robust reactions, the purity is compromised. It is strongly recommended to perform a quality control check (e.g., TLC or HPLC) before use or to procure a fresh batch.
Q3: What is the main cause of degradation? A: The primary degradation pathway is hydrolysis. The benzylic-like bromomethyl group is highly electrophilic and susceptible to nucleophilic attack by water (moisture) from the atmosphere. This reaction replaces the bromine atom with a hydroxyl group, forming 5-Bromo-2-(hydroxymethyl)pyrimidine and HBr gas.[4]
Q4: Can I store this compound in a standard laboratory freezer (-20°C)? A: While colder temperatures generally slow degradation, the most critical factors are moisture exclusion and an inert atmosphere. Storing at -20°C is acceptable only if the container is properly sealed with a high-integrity cap (e.g., with a PTFE liner) and has been backfilled with an inert gas. The recommended and validated temperature range is 2-8°C.[1][3] Avoid repeated freeze-thaw cycles, as this can introduce moisture through condensation.
Q5: My reaction yields are inconsistent when using an older bottle of this reagent. Could this be a storage issue? A: Absolutely. Inconsistent yields are a classic symptom of using a partially degraded reagent. As the compound hydrolyzes, the concentration of the active starting material decreases, leading to lower and more variable reaction outcomes.
Section 2: Troubleshooting Guide for Compound Degradation
This table outlines common problems, their likely causes related to degradation, and actionable solutions to maintain experimental integrity.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Compound Discoloration (White to Yellow/Brown) | Hydrolysis: Exposure to atmospheric moisture has initiated the degradation pathway, forming colored impurities and HBr. | 1. Immediately assess the extent of discoloration. 2. For critical applications, discard the material according to safety protocols.[5] 3. For less sensitive reactions, perform a purity analysis via HPLC or NMR to quantify the remaining active compound before use.[6] |
| Material Appears Clumped, Sticky, or Oily | Advanced Degradation/Hygroscopy: Significant moisture absorption has occurred, leading to physical changes in the solid. The presence of HBr can also contribute to this phenomenon. | 1. This indicates severe degradation. The material is likely unsuitable for most applications. 2. Review handling procedures; this often results from opening the container in a humid environment or improper sealing.[7][8] |
| Inconsistent or Low Reaction Yields | Reduced Purity: The molar quantity of the active reagent is lower than calculated due to the presence of degradation products. | 1. Use a fresh, unopened vial of the reagent for a control experiment. 2. If an older bottle must be used, re-characterize its purity to adjust stoichiometric calculations accordingly. 3. Implement a strict "first-in, first-out" inventory system. |
| Sharp, Acidic Odor Upon Opening Container | HBr Formation: Hydrolysis of the bromomethyl group releases hydrobromic acid gas. | 1. Handle the container exclusively in a certified chemical fume hood.[9] 2. This is a definitive sign of degradation. Use extreme caution, as HBr is corrosive and a respiratory irritant.[10] 3. Ensure the container is resealed properly under an inert atmosphere to prevent further degradation. |
Section 3: Core Protocols for Storage and Handling
Adherence to strict protocols is non-negotiable for preserving the quality of this reagent.
Protocol 1: Recommended Long-Term Storage
This protocol should be followed immediately upon receipt of the compound.
-
Inspect Container: Upon arrival, verify that the manufacturer's seal is intact. Note the certificate of analysis (CoA) purity.
-
Date the Vial: Clearly label the container with the date of receipt and the date it is first opened.[11]
-
Inert Atmosphere: If the compound is not packaged under an inert atmosphere, transfer it inside a glovebox or glove bag. Alternatively, gently flush the headspace of the container with dry argon or nitrogen for 30-60 seconds.
-
Seal Tightly: Ensure the cap is securely fastened. For vials with screw caps, Parafilm® can be wrapped around the cap-bottle interface as a secondary barrier against moisture ingress.
-
Refrigerate: Place the sealed container in a 2-8°C refrigerator dedicated to chemical storage.[2] Ensure the storage area is dark or use an amber vial to protect from light.[11]
Protocol 2: Safe Handling and Aliquoting for Experiments
This workflow minimizes exposure to the laboratory environment during use.
-
Prepare Workspace: All handling of the solid should occur in a low-humidity environment, preferably inside a nitrogen-filled glovebox or, at a minimum, in a chemical fume hood with good airflow.[8]
-
Equilibrate to Room Temperature: Before opening, allow the container to warm to ambient temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Weigh Quickly: Open the container, quickly weigh the desired amount of the solid into a tared, dry vial, and immediately reseal the stock container.
-
Purge and Reseal: Before returning the stock container to storage, gently flush the headspace with inert gas again to displace any air that entered during handling.
-
Return to Storage: Promptly return the main container to the 2-8°C refrigerator.
Section 4: The Chemistry of Degradation
The primary vulnerability of this compound lies in the C-Br bond of the bromomethyl group. This bond is susceptible to nucleophilic substitution, with water being the most common nucleophile in a laboratory setting.
The reaction proceeds via hydrolysis, where a water molecule attacks the electrophilic carbon atom attached to the bromine. This results in the formation of 5-Bromo-2-(hydroxymethyl)pyrimidine and the corrosive byproduct, hydrobromic acid (HBr). The presence of HBr can potentially catalyze further degradation of the material.
Caption: Primary hydrolysis degradation pathway.
Section 5: Quality Control (QC) Assessment Protocol
For critical applications, especially when using a previously opened container, verifying the purity is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]
Conceptual HPLC Protocol for Purity Analysis
-
Objective: To quantify the percentage of intact this compound relative to its primary degradation product, 5-Bromo-2-(hydroxymethyl)pyrimidine.
-
Instrumentation: An HPLC system with a UV detector and a reversed-phase C18 column.[6]
-
Mobile Phase (Isocratic): A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute to a final concentration suitable for UV detection (e.g., 0.1 mg/mL).[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
The intact, more nonpolar starting material will have a longer retention time than the more polar alcohol degradation product.
-
Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.
-
A purity level below 95% suggests significant degradation, and the use of the material should be re-evaluated for the specific application.
References
- 1. This compound | 1193116-74-3 [sigmaaldrich.com]
- 2. This compound CAS#: 1193116-74-3 [m.chemicalbook.com]
- 3. This compound | 1193116-74-3 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
Technical Support Center: Scalable Synthesis of 5-Bromo-Pyrimidine Compounds
Welcome to the technical support center for the synthesis of 5-bromo-pyrimidine compounds. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing these crucial intermediates on a scalable level. 5-Bromopyrimidines are vital building blocks in the pharmaceutical and agrochemical industries, notably in the synthesis of targeted cancer therapies like Palbociclib and Ribociclib.[1][2] Their synthesis, while conceptually straightforward, presents several challenges when transitioning from bench-scale to large-scale production.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate problems, diagnose issues as they arise, and implement robust, scalable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the scalable synthesis of 5-bromopyrimidines?
The choice of starting material is dictated by cost, availability, and the desired substitution pattern on the final molecule. For many applications, uracil or 2-hydroxypyrimidine are common and cost-effective starting points.[3][4] These compounds can be brominated to give 5-bromouracil or 2-hydroxy-5-bromopyrimidine, which then serve as versatile intermediates.[1][5] For instance, 5-bromouracil can be converted to 5-bromo-2,4-dichloropyrimidine using reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[1][6][7]
Q2: Why is regioselectivity a major concern during the bromination of pyrimidines?
The pyrimidine ring is electron-deficient, which makes direct electrophilic substitution, like bromination, challenging without activating groups. When substituents are present, they direct the position of bromination. The C-5 position is generally the most susceptible to electrophilic attack due to electronic factors.[8][9] However, improper control of reaction conditions or the presence of multiple activating sites can lead to a mixture of isomers or di-brominated products, complicating purification and reducing the yield of the desired product.[10][11] Achieving high regioselectivity is critical for an efficient and scalable process.
Q3: What are the primary safety hazards associated with pyrimidine bromination at scale?
Scaling up bromination reactions introduces significant safety risks.
-
Brominating Agents: Elemental bromine (Br₂) is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a safer solid alternative but can decompose exothermically.[12] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another effective solid brominating agent.[13]
-
Reaction Exotherms: Bromination reactions are often exothermic. Without proper thermal management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.
-
Corrosive Byproducts: Many protocols generate hydrogen bromide (HBr) as a byproduct, which is corrosive to both equipment and personnel.[7]
-
Handling: All 5-bromopyrimidine compounds should be handled with care, as they can cause skin, eye, and respiratory irritation.[14][15][16][17]
Always conduct a thorough safety review before scaling up, use appropriate personal protective equipment (PPE), and ensure engineering controls (e.g., fume hoods, reactor cooling systems) are in place.
Q4: How should 5-bromopyrimidine and its intermediates be properly stored?
5-Bromopyrimidines are generally stable solids at room temperature.[14][18] However, for long-term stability and to prevent degradation, they should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.[14] They are incompatible with strong oxidizing agents, reducing agents, and some nucleophiles, which could lead to decomposition.[14]
Troubleshooting Guide: From Low Yields to Scaling Pains
This section addresses specific, practical problems encountered during the synthesis of 5-bromopyrimidine compounds.
Problem 1: Low or Inconsistent Product Yield
You're running the reaction, but the yield of your desired 5-bromo-pyrimidine is significantly lower than expected or varies between batches.
Potential Cause A: Ineffective Bromination Reagent or Conditions
-
The "Why": The pyrimidine ring's electron-deficient nature requires either harsh conditions or a highly reactive electrophilic bromine species to achieve efficient substitution. The choice of brominating agent and solvent system is critical. Some methods that work at the gram scale are not efficient for larger quantities.
-
The Solution:
-
Reagent Selection: For uracil and other activated pyrimidines, direct bromination with Br₂ in solvents like acetic acid or water can be effective.[5][19] However, for less activated pyrimidines, a more potent system is needed. Using a combination of a bromide source (e.g., KBr) with an oxidant (e.g., Oxone) or employing N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF can increase yields.[13] 1,3-dibromo-5,5-dimethylhydantoin (DBH) has also been shown to be a highly efficient reagent, sometimes enhanced by a Lewis acid catalyst.[13]
-
Solvent Optimization: The reaction solvent can dramatically influence reaction rates. Aprotic solvents like DMF, CH₃CN, or CH₂Cl₂ often provide better results for bromination with reagents like DBH compared to protic solvents.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to side product formation. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature that provides a reasonable reaction time without significant impurity generation. Some protocols call for cooling to below 5°C during bromine addition to control the reaction rate.[5][19]
-
Potential Cause B: Substrate Degradation or Side Reactions
-
The "Why": The starting material or the product itself may not be stable under the reaction conditions. For example, harsh acidic or basic conditions, or prolonged exposure to high temperatures, can cause decomposition. Oxidation can also be a competing side reaction with electrophilic bromination.[12]
-
The Solution:
-
Monitor Reaction Profile: Use in-process controls (e.g., HPLC, TLC) to track the consumption of starting material and the formation of both the product and any major impurities over time. This will help you identify if the product is degrading after its formation.
-
Minimize Reaction Time: Once the starting material is consumed, proceed with the workup promptly to avoid exposing the product to harsh conditions unnecessarily.
-
pH Control: Ensure the pH during workup is controlled to prevent degradation. The product is typically extracted into an organic solvent after quenching the reaction, and the pH is adjusted to neutral.[5][19]
-
Problem 2: Significant Impurity Formation (Over-bromination, Isomers)
Your final product is contaminated with significant levels of impurities, such as di-brominated pyrimidines or other isomers, making purification difficult and costly.
Potential Cause A: Poor Stoichiometric Control
-
The "Why": Adding an excess of the brominating agent is a common cause of over-bromination, leading to the formation of di- or even tri-brominated species, especially if there are multiple activated sites on the ring.
-
The Solution:
-
Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents. In some cases, as with DBH which delivers two bromine equivalents, only 0.55 equivalents may be needed.[13]
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture.[20] This maintains a low instantaneous concentration of the reagent, minimizing the chance of a second bromination event occurring on the product molecule. Monitor the reaction by TLC/HPLC during the addition.
-
Potential Cause B: Lack of Regioselectivity
-
The "Why": The directing effects of substituents on the pyrimidine ring dictate where the bromine atom will be added. If conditions are not selective, a mixture of positional isomers can be formed.
-
The Solution:
-
Leverage Directing Groups: Understand the electronic properties of your substituents. Electron-donating groups (e.g., -OH, -NH₂) strongly activate the ring and direct bromination, typically to the C-5 position.
-
Use of Catalysts: In some systems, the choice of catalyst can influence regioselectivity. For example, Lewis acids can enhance the electrophilicity of the brominating agent and may improve selectivity in certain cases.[10]
-
Alternative Synthetic Routes: If direct bromination is not selective, consider an alternative strategy. This might involve installing a directing group that can be removed later or using a palladium-catalyzed cross-coupling reaction on a pre-functionalized pyrimidine.[21]
-
Problem 3: Challenges in Product Purification and Isolation
The reaction is complete, but isolating a pure product is proving to be a bottleneck due to difficult-to-remove impurities or physical property challenges.
Potential Cause A: Co-eluting Impurities
-
The "Why": Side products, especially isomers, often have very similar polarities to the desired product, making them difficult to separate by standard silica gel column chromatography.
-
The Solution:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screen is crucial. Test a range of solvents (e.g., ethanol, isopropanol, heptane, ethyl acetate, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.[19]
-
Reactive Quenching: Before workup, consider adding a quenching agent that reacts specifically with the excess brominating agent or a problematic byproduct to convert it into a more easily separable compound.
-
Alternative Chromatography: If column chromatography is necessary, explore different stationary phases (e.g., alumina) or solvent systems (e.g., gradients involving dichloromethane/methanol) to improve separation.
-
Potential Cause B: Inefficient Extraction during Workup
-
The "Why": The product may have some water solubility, or an emulsion may form during the aqueous workup, leading to product loss in the aqueous layer.
-
The Solution:
-
Salting Out: Add a saturated brine (NaCl solution) wash after the initial aqueous washes. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and helping to break emulsions.[19]
-
Solvent Selection: Use a water-immiscible organic solvent with good solvating power for your product, such as dichloromethane (DCM) or ethyl acetate.[6] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.[6]
-
Problem 4: Issues When Scaling Up the Synthesis
The synthesis works perfectly on a 10-gram scale, but fails or becomes hazardous at the 1-kilogram scale.
Potential Cause A: Inadequate Heat Transfer
-
The "Why": As reaction volume increases, the surface-area-to-volume ratio decreases dramatically. This means that the heat generated by an exothermic reaction cannot be dissipated as efficiently, leading to a rapid temperature increase.
-
The Solution:
-
Controlled Addition Rate: The rate of addition for the limiting reagent must be slowed down significantly at scale. The addition should be tied to the internal temperature of the reactor, not a fixed time.
-
Efficient Cooling: Ensure the reactor has an adequate cooling jacket and that the coolant is at a sufficiently low temperature.
-
Semi-Batch Process: For highly exothermic reactions, consider a semi-batch process where the starting material is slowly fed into a solution of the reagent to better control the reaction rate and heat generation.
-
Potential Cause B: Mass Transfer and Mixing Limitations
-
The "Why": In a large reactor, achieving the same level of mixing and homogeneity as in a small round-bottom flask is difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.
-
The Solution:
-
Proper Agitation: Use an appropriate impeller design and agitation speed for the reactor size and viscosity of the reaction mixture. Baffles within the reactor are essential to ensure turbulent, efficient mixing.
-
Dilution: While it can negatively impact throughput, sometimes running the reaction at a slightly lower concentration can improve mixing and thermal control.
-
Homogeneous Conditions: If possible, choose a solvent system in which all reactants are fully dissolved to avoid issues associated with solid-liquid mixing.
-
Data Summary and Protocols
Table 1: Comparison of Common Bromination Methods for Pyrimidine Scaffolds
| Starting Material | Brominating Agent(s) | Solvent | Typical Conditions | Reported Yield | Scalability Considerations & Reference |
| Pyrimidine | Bromine (Br₂) | Water | Cool to <50°C, slow addition | ~96% | Highly exothermic, requires careful Br₂ handling.[19] |
| Uracil | Br₂ / Acetic Anhydride / Acetic Acid | Acetic Acid | 50°C, 1.5h | ~99% | Corrosive, requires anhydrous conditions.[4] |
| Uracil Derivatives | N-Bromosuccinimide (NBS) | Acetonitrile | Visible light, photoreactor | High Yields | Specialized equipment (photoreactor) needed for optimal results.[22][23] |
| 2-Hydroxypyrimidine | HBr / H₂O₂ | Water | Heating | ~96% | A greener alternative to using elemental bromine.[24] |
| Protected Uridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) / TMSOTf | CH₂Cl₂ | Room Temp, 6h | ~94% | Good for sensitive substrates, but catalyst cost can be a factor.[13] |
| 5-Bromouracil | PCl₅ / 1,1,2-Trichloroethane | 1,1,2-Trichloroethane | Reflux | ~99.5% | Forms 5-bromo-2,4-dichloropyrimidine; requires handling of solids (PCl₅) and high temperatures.[6] |
Detailed Protocol: Scalable Synthesis of 5-Bromouracil from Uracil
This protocol is adapted from established methods and prioritizes high yield and purity.[4]
Materials & Reagents:
-
Uracil (1.0 eq)
-
Glacial Acetic Acid (10 volumes)
-
Acetic Anhydride (1 volume)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq)
-
Ethyl Acetate (for dilution/washing)
-
THF (for TLC analysis)
Procedure:
-
Setup: Charge a reactor equipped with a mechanical stirrer, temperature probe, and condenser with uracil (1.0 eq), glacial acetic acid (10 vol), and acetic anhydride (1 vol).
-
Heating: Begin stirring to create a suspension and heat the mixture to 50°C.
-
Reagent Addition: Once the temperature is stable at 50°C, begin adding DBDMH (0.6 eq) in portions over 30-60 minutes. Monitor the internal temperature to ensure there is no significant exotherm.
-
Reaction: Stir the reaction mixture at 50°C. The white suspension will gradually change in consistency. Monitor the reaction's completion by TLC (e.g., using a 4:1 DCM/MeOH mobile phase after dissolving a sample in THF). The reaction is typically complete within 1.5-2 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction slurry with ethyl acetate and filter the solid product using a Büchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with ethyl acetate to remove residual acetic acid and soluble impurities. Dry the white solid product under vacuum to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HPLC to confirm identity and purity (>99%).
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing and solving low-yield issues in 5-bromopyrimidine synthesis.
Caption: A logical workflow for troubleshooting low yields.
Mechanism: Electrophilic Aromatic Substitution on an Activated Pyrimidine
This diagram illustrates the key steps in the bromination of an activated pyrimidine ring at the C-5 position.
Caption: General mechanism for electrophilic bromination.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105111153A - Preparation method for 5-bromouracil - Google Patents [patents.google.com]
- 4. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 6. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bromination - Wordpress [reagents.acsgcipr.org]
- 13. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. rvrlabs.com [rvrlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-2-(bromomethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1] Among these, 5-Bromo-2-(bromomethyl)pyrimidine and its derivatives are particularly valuable building blocks, offering two distinct reactive sites for molecular elaboration. The bromine atom at the 5-position and the bromomethyl group at the 2-position exhibit differential reactivity, enabling selective and sequential functionalization. This guide provides a comprehensive comparison of the synthesis, characterization, and reactivity of this compound derivatives, supported by experimental data and protocols to inform synthetic strategies and accelerate drug discovery efforts.
The Strategic Importance of this compound in Synthesis
The dual functionality of this compound allows for a modular approach to the synthesis of complex molecules. The C2-bromomethyl group is highly susceptible to nucleophilic substitution, while the C5-bromo position is amenable to a variety of cross-coupling reactions. This differential reactivity is the cornerstone of its utility.
Reactivity Profile: A Comparative Overview
The primary reaction pathway for the 2-(bromomethyl) group is nucleophilic substitution (SN2). The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide range of nucleophiles.
To benchmark the reactivity of the halomethyl group on the pyrimidine ring, we can draw comparisons with analogous structures. For instance, 2-(chloromethyl)pyrimidine hydrochloride is noted to have increased electrophilicity at the methylene carbon due to the electron-withdrawing pyrimidine ring, which is expected to accelerate SN2 reactions compared to a simple alkyl chloride.[2] While direct kinetic data for this compound is scarce in the literature, the principles of leaving group ability (Br > Cl) suggest that it would be even more reactive than its chloromethyl counterpart.
A qualitative comparison of the reactivity of 2-(halomethyl)pyrimidines is presented below:
| Halomethyl Group | Leaving Group Ability | Relative Reactivity (SN2) | Stability | Cost-Effectiveness |
| -CH₂I | Excellent | Highest | Lowest | Lowest |
| -CH₂Br | Good | High | Moderate | Moderate |
| -CH₂Cl | Moderate | Moderate | High | Highest |
This table is a qualitative comparison based on established principles of chemical reactivity.[3]
The choice between a chloromethyl, bromomethyl, or iodomethyl derivative often involves a trade-off between reactivity, stability, and cost.[3] While the bromomethyl derivative offers a good balance of high reactivity and manageable stability, the chloromethyl analog may be preferred for its greater stability and lower cost in large-scale syntheses.[3]
Synthesis of 5-Bromo-2-(substituted)pyrimidine Derivatives
A common and efficient method for the synthesis of 5-bromo-2-substituted pyrimidine compounds involves a one-step reaction between 2-bromomalonaldehyde and an appropriate amidine compound. This approach is lauded for its simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for industrial-scale production.[4]
Experimental Protocol: One-Step Synthesis of 5-Bromo-2-methylpyrimidine [4]
-
Materials: 2-bromomalonaldehyde, ethanamidine hydrochloride (acetamidine hydrochloride), glacial acetic acid, 3A molecular sieves.
-
Procedure:
-
Dissolve 2-bromomalonaldehyde (15g, 0.1 mol) in 150 mL of glacial acetic acid in a reaction flask.
-
Add 3A molecular sieves (2g).
-
Heat the mixture to 80°C.
-
Over a period of 30 minutes, add a solution of ethanamidine hydrochloride (9.4g, 0.1 mol) in 50 mL of acetic acid dropwise.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 4-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Filter the resulting precipitate. The crude product can be further purified by recrystallization or column chromatography.
-
Logical Flow of the One-Step Synthesis:
Caption: One-step synthesis of 5-bromo-2-substituted pyrimidines.
Characterization of this compound and Its Derivatives
Accurate structural characterization is paramount in drug discovery and development. A combination of spectroscopic techniques is typically employed to elucidate the structure of novel this compound derivatives.
Spectroscopic Data
While a comprehensive set of publicly available, experimentally determined spectra for the parent compound, this compound, is limited, data from commercial suppliers and related analogs can provide a reliable reference.
Table of Physicochemical and Spectroscopic Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂N₂ | [5] |
| Molecular Weight | 251.91 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Storage Temperature | 2-8°C under inert atmosphere | [6] |
| ¹H NMR | Predicted | |
| δ (ppm) | Assignment | Multiplicity |
| ~8.9 | H-4, H-6 | s |
| ~4.6 | -CH₂Br | s |
| ¹³C NMR | Predicted | |
| δ (ppm) | Assignment | |
| ~160 | C-4, C-6 | |
| ~158 | C-2 | |
| ~120 | C-5 | |
| ~30 | -CH₂Br | |
| Mass Spectrum (m/z) | Predicted | |
| [M]+ | 250, 252, 254 (Isotopic pattern for 2 Br) |
Note: Predicted NMR data is based on the analysis of structurally similar pyrimidine derivatives. Actual chemical shifts may vary.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak.
-
Experimental Workflow for Spectroscopic Characterization:
Caption: Workflow for the characterization of synthesized derivatives.
Comparative Biological Activity of 5-Bromopyrimidine Derivatives
The 5-bromopyrimidine scaffold is a versatile platform for the development of a wide range of biologically active compounds. The introduction of different substituents at the 2- and 4-positions can lead to potent therapeutic agents.
Anticancer and Antimicrobial Activity
A study on novel 5-bromo-pyrimidine derivatives synthesized from 5-bromo-2,4-dichloropyrimidine demonstrated significant in vitro anticancer and antimicrobial activities.[7] The anticancer activity was evaluated against a panel of human cancer cell lines, with several compounds exhibiting excellent potency compared to the reference drug Dasatinib.[7]
Table of Anticancer Activity for Selected 5-Bromopyrimidine Derivatives: [7]
| Compound ID | R1 | R2 | Cell Line | IC₅₀ (µM) |
| 5c | -Cl | Substituted piperazine | Hela | Data not specified |
| 5e | -Cl | Substituted piperazine | Hela | Data not specified |
| 6d | -OCH₃ | Substituted piperazine | Hela | Data not specified |
| 6g | -OCH₃ | Substituted piperazine | Hela | Data not specified |
| 6h | -OCH₃ | Substituted piperazine | Hela | Data not specified |
| Dasatinib | - | - | Hela | Reference |
Note: The original article states that these compounds exhibited excellent anticancer activity, but specific IC₅₀ values were not provided in the abstract.
Antiviral Activity
5-Halo-2-pyrimidinone 2'-deoxyribonucleosides have shown significant antiherpes activities.[8] Specifically, 1-(2-Deoxy-beta-D-ribofuranosyl)-5-bromo-2-pyrimidinone (BrPdR) and its iodo-analog (IPdR) were effective against various strains of HSV-1 and HSV-2, with the iodo derivative showing higher activity.[8] This highlights that the nature of the halogen at the 5-position can significantly influence biological activity.
Conclusion
This compound and its derivatives represent a class of highly versatile and valuable intermediates in medicinal chemistry. Their dual reactive sites allow for a wide range of synthetic transformations, leading to a diverse array of biologically active compounds. This guide has provided a comparative overview of their synthesis, characterization, and reactivity, with a focus on providing practical insights for researchers in the field. The provided experimental protocols and comparative data serve as a foundation for the rational design and efficient synthesis of novel pyrimidine-based therapeutics. Further exploration into the structure-activity relationships of these compounds will undoubtedly continue to yield promising candidates for the treatment of a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound CAS#: 1193116-74-3 [m.chemicalbook.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 5-Bromo-2-(bromomethyl)pyrimidine by NMR, HPLC, and LC-MS
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity, identity, and stability of intermediates are not merely procedural checks; they are the foundational pillars upon which the quality of the final active pharmaceutical ingredient (API) rests.[1][2] 5-Bromo-2-(bromomethyl)pyrimidine (C₅H₄Br₂N₂, MW: 251.91 g/mol ) is a key heterocyclic building block, valued for its reactive sites that allow for diverse synthetic modifications.[3][4] Given its role as a precursor, a rigorous and multi-faceted analytical characterization is imperative to ensure predictable reaction outcomes, minimize process-related impurities, and guarantee the safety and efficacy of the final product.[5][6]
This guide provides an in-depth comparison of three indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—as applied to the comprehensive analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices and demonstrate how these techniques function as a complementary, self-validating system for researchers, scientists, and drug development professionals.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure.[7][8] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the atomic connectivity within a molecule, making it the ultimate tool for identity confirmation.[9][10]
Expertise & Causality: The "Why" Behind the Method
For a molecule like this compound, NMR is not just confirmatory; it is foundational. It verifies that the desired regiochemistry of the bromine atoms has been achieved and that no isomeric byproducts are present. The choice of a deuterated solvent is the first critical decision. Deuterated chloroform (CDCl₃) is often a first choice for many organic molecules due to its excellent solubilizing power and volatility, which simplifies sample recovery. However, for pyrimidine derivatives, which can have moderate polarity, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative if solubility in CDCl₃ is limited. For this guide, we will proceed with CDCl₃, as it is suitable for many similar structures.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Interpretation and Expected Results
The structure of this compound dictates a simple yet highly informative NMR signature.
-
¹H NMR Analysis: The spectrum is expected to show two distinct signals:
-
A singlet in the aromatic region corresponding to the two equivalent protons on the pyrimidine ring (H-4 and H-6). Their chemical environment is identical, thus they resonate at the same frequency. This signal is anticipated around δ 8.8-9.0 ppm .
-
A singlet in the aliphatic region corresponding to the two protons of the bromomethyl (-CH₂Br) group. This signal is shifted downfield due to the electronegativity of the adjacent bromine atom and the pyrimidine ring, expected around δ 4.5-4.8 ppm . The integration ratio of these two peaks should be exactly 2:2 (or 1:1), providing quantitative validation of the proton count in each environment.
-
-
¹³C NMR Analysis: The proton-decoupled spectrum should reveal three distinct signals, corresponding to the three unique carbon environments in the molecule:
-
One signal for the two equivalent aromatic carbons (C-4 and C-6).
-
One signal for the aromatic carbon bearing the bromine atom (C-5).
-
One signal for the bromomethyl carbon (-CH₂Br).
-
The combination of these ¹H and ¹³C NMR data points provides a unique fingerprint, offering definitive proof of the compound's identity and structure.
Quantitative Data Summary: Expected NMR Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 8.90 | Singlet | 2H | Pyrimidine Ring (H-4, H-6) |
| ¹H | 4.65 | Singlet | 2H | Bromomethyl (-CH₂Br) |
| ¹³C | ~160 | - | - | C-4, C-6 |
| ¹³C | ~125 | - | - | C-5 |
| ¹³C | ~30 | - | - | -CH₂Br |
| Note: ¹³C chemical shifts are approximate and based on typical values for similar heterocyclic systems.[12][13][14][15] |
Part 2: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Purity and Quantification
While NMR confirms what a compound is, HPLC excels at determining what it is not—that is, quantifying its purity by separating it from potential impurities.[16][17] For routine quality control in a drug development setting, reversed-phase HPLC (RP-HPLC) is the undisputed workhorse.[18]
Expertise & Causality: The "Why" Behind the Method
The fundamental principle of RP-HPLC involves separating analytes based on their hydrophobicity.[19][20][21] A nonpolar stationary phase (typically C18-bonded silica) retains hydrophobic compounds, while a polar mobile phase elutes them.[22][23][24] For this compound, a moderately polar molecule, RP-HPLC is ideal.
-
Column Choice: A C18 column is the standard choice, offering robust hydrophobic retention for a wide range of organic molecules.
-
Mobile Phase Selection: A gradient elution using water and a water-miscible organic solvent (like acetonitrile or methanol) is employed. Starting with a high percentage of water allows the compound to bind to the column, and gradually increasing the organic solvent concentration decreases the mobile phase polarity, causing the compound and any impurities to elute based on their respective hydrophobicities.[25] The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial for protonating residual silanols on the silica support, which prevents peak tailing and ensures sharp, symmetrical peaks.
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light, making a UV detector the logical choice for straightforward and robust detection.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile/water at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Interpretation and Expected Results
The resulting chromatogram will display peaks as a function of time. A high-purity sample will show one major peak corresponding to this compound. Any other peaks are indicative of impurities, which could be starting materials, by-products, or degradation products.[17] Purity is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.
Quantitative Data Summary: Hypothetical HPLC Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.5 | 1,500 | 0.15 | Unknown Impurity 1 |
| 2 | 5.8 | 995,000 | 99.50 | This compound |
| 3 | 7.1 | 3,500 | 0.35 | Unknown Impurity 2 |
Trustworthiness: The reliability of this method is ensured by system suitability tests, including replicate injections to check retention time and peak area precision, and analysis of peak shape (tailing factor) to confirm good chromatographic performance.
Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) – Bridging Separation and Identification
LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass detection power of mass spectrometry.[26][27][28] This synergy allows us not only to separate impurities but also to determine their molecular weights, providing crucial clues to their identities.
Expertise & Causality: The "Why" Behind the Method
For analyzing halogenated compounds, LC-MS is particularly insightful. The key is bromine's distinct isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[29][30][31] This means any molecule containing a single bromine atom will show two mass peaks of equal intensity, separated by 2 mass units (M and M+2).[32] Our target molecule, with two bromine atoms, will exhibit an even more distinctive pattern: a triplet of peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1 .[29][33] This isotopic fingerprint is an incredibly powerful tool for confirming the presence of our compound and for identifying brominated impurities.[34][35][36]
Electrospray ionization (ESI) is the preferred ionization technique as it is a "soft" method that typically keeps the molecule intact, yielding a protonated molecular ion ([M+H]⁺), which is essential for determining the molecular weight.
Experimental Protocol: LC-MS Analysis
-
LC Method: The HPLC method described in Part 2 can be directly coupled to the mass spectrometer, as the formic acid mobile phase is MS-compatible.
-
Instrumentation: Use an LC-MS system consisting of an HPLC coupled to a single quadrupole or, for higher accuracy, a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 – 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Interpretation and Expected Results
By examining the mass spectrum associated with the main chromatographic peak, we can confirm the identity of this compound with very high confidence.
-
Molecular Ion: The molecular weight is 251.91 Da. The expected protonated ion [M+H]⁺ will appear as a cluster of peaks.
-
Isotopic Pattern: The most abundant peak in the cluster will be for the species containing two ⁷⁹Br isotopes. The next peak (M+2) will be for the species with one ⁷⁹Br and one ⁸¹Br, and the final peak (M+4) will be for the species with two ⁸¹Br isotopes.
-
[C₅H₅⁷⁹Br₂N₂]⁺: m/z ≈ 252.8
-
[C₅H₅⁷⁹Br⁸¹BrN₂]⁺: m/z ≈ 254.8
-
[C₅H₅⁸¹Br₂N₂]⁺: m/z ≈ 256.8 The relative intensities of these peaks will be approximately 1:2:1, providing definitive confirmation.
-
Quantitative Data Summary: Expected LC-MS Data
| Retention Time (min) | Observed m/z (Isotope Cluster) | Relative Intensity | Interpretation |
| 5.8 | 252.8 | ~50% (1) | [M+H]⁺ with 2 x ⁷⁹Br |
| 5.8 | 254.8 | ~100% (2) | [M+H]⁺ with ⁷⁹Br + ⁸¹Br |
| 5.8 | 256.8 | ~50% (1) | [M+H]⁺ with 2 x ⁸¹Br |
Integrated Analytical Strategy and Comparative Summary
No single technique tells the whole story. NMR, HPLC, and LC-MS are complementary, and a robust quality control strategy integrates their strengths.[1][37] An unknown batch of this compound would first be screened by HPLC to quickly assess its purity. If significant impurities are detected, LC-MS would be employed to determine their molecular weights and bromine content, facilitating their identification. Finally, NMR would provide the definitive structural confirmation of the main component, ensuring it is the correct isomer and free from structurally similar impurities.
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | HPLC with UV Detection | LC-MS |
| Primary Application | Unambiguous structure elucidation and identification. | Purity determination and quantification.[16] | Separation with mass identification and impurity profiling. |
| Information Provided | Atomic connectivity, stereochemistry, structural isomerism.[7] | Retention time, purity (Area %), concentration. | Retention time, molecular weight, elemental composition (isotopic pattern). |
| Sensitivity | Low to moderate. | Moderate to high. | Very high. |
| Quantitative Capability | Possible with internal standards (qNMR), but less routine. | Excellent, the gold standard for assay and purity. | Good, but often requires isotopic standards for high accuracy. |
| Sample Throughput | Low (minutes to hours per sample). | High (minutes per sample). | High (minutes per sample). |
| Self-Validation | Internally consistent data (shifts, coupling, integration). | System suitability tests (precision, tailing, resolution). | Combination of retention time and unique mass signature (isotopic pattern). |
Visualizing the Workflow
The logical flow of a comprehensive analysis can be visualized as an integrated decision-making process.
Caption: Integrated workflow for the analytical characterization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1193116-74-3 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 11. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. Quality control testing of biopharmaceutical APIs and IMPs - Fraunhofer ITEM [item.fraunhofer.de]
- 19. scribd.com [scribd.com]
- 20. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 23. hawach.com [hawach.com]
- 24. jordilabs.com [jordilabs.com]
- 25. phx.phenomenex.com [phx.phenomenex.com]
- 26. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.plos.org [journals.plos.org]
- 29. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 30. chemguide.co.uk [chemguide.co.uk]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. ms isotopes: Br and Cl [employees.csbsju.edu]
- 33. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Reactivity of 5-Bromo-2-(bromomethyl)pyrimidine: A Versatile Bifunctional Building Block
This guide provides an in-depth technical analysis of the reactivity of 5-bromo-2-(bromomethyl)pyrimidine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will objectively compare its performance against other common electrophilic reagents, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.
Introduction: The Strategic Advantage of a Bifunctional Reagent
This compound is a heterocyclic compound distinguished by its two distinct and orthogonally reactive electrophilic centers.[1][2][3] Its structure, featuring a π-deficient pyrimidine core, is a privileged scaffold in medicinal chemistry, frequently found in a wide array of bioactive molecules.[1] The strategic placement of a highly reactive benzylic-type bromide at the 2-position and a less reactive aryl bromide at the 5-position allows for sequential, regioselective functionalization. This guide will dissect the factors governing its reactivity, compare it with other common alkylating agents, and provide practical, field-proven protocols for its application.
The Duality of Reactivity: Understanding the Electrophilic Centers
The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. This duality is governed by the electronic nature of the pyrimidine ring and the inherent properties of benzylic versus aryl halides.
-
The Bromomethyl Group (-CH₂Br) at C2: This is the primary site for classical nucleophilic substitution. The carbon atom is analogous to a benzylic carbon, making the attached bromine an excellent leaving group. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring further enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles, predominantly via an SN2 mechanism.[4][5][6]
-
The Bromo Group (-Br) at C5: This aryl bromide is significantly less reactive towards nucleophilic substitution under standard conditions. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7][8] The general reactivity order for halides in such palladium-catalyzed reactions is I > Br > Cl, making the C5-Br bond a reliable handle for C-C or C-N bond formation.[7]
This predictable chemoselectivity is the cornerstone of its application in multi-step syntheses.
Caption: Dual reactivity of this compound.
Comparative Reactivity with Nucleophiles
The bromomethyl group exhibits high reactivity towards a broad spectrum of nucleophiles. The choice of nucleophile, solvent, and temperature are critical parameters to ensure selective reaction at the C2-bromomethyl position while leaving the C5-bromo position intact for subsequent transformations.
General Reactivity Trends
The reaction at the bromomethyl group typically follows a bimolecular nucleophilic substitution (SN2) mechanism.[9] The rate is therefore dependent on the concentration of both the pyrimidine substrate and the nucleophile.[9]
| Nucleophile Class | Representative Example | Expected Reactivity | Typical Conditions |
| Amines (N-Nucleophiles) | Primary/Secondary Amines, Anilines | High | Aprotic solvents (DMF, Acetonitrile), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) at room temperature. |
| Thiols (S-Nucleophiles) | Thiophenols, Alkyl Thiols | Very High | "Soft" nucleophiles readily attack the "soft" benzylic carbon.[10] Often proceeds rapidly at room temperature, sometimes requiring a mild base. |
| Alcohols/Phenols (O-Nucleophiles) | Phenoxides, Alkoxides | Moderate to High | Requires a strong base (e.g., NaH, K₂CO₃) to deprotonate the alcohol/phenol, forming the more potent nucleophilic anion. |
| Carbanions (C-Nucleophiles) | Enolates, Organometallics | Moderate to High | Reaction with stabilized carbanions (e.g., from malonic esters) is common. Requires anhydrous conditions and a suitable base. |
Causality of Experimental Choices
-
Solvent Selection: Polar aprotic solvents like DMF, acetonitrile, or THF are preferred for SN2 reactions. They effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. In contrast, polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and potentially slowing the reaction.[10]
-
Base Selection: For nucleophiles that require deprotonation (e.g., phenols, thiols), a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used. This prevents the base from competing with the primary nucleophile in attacking the substrate. For weakly acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) is necessary.[11]
Benchmarking Against Other Electrophiles
To fully appreciate the synthetic utility of this compound, a comparison with other common benzylic-type halides is essential.
Caption: Structural comparison of electrophiles.
This compound vs. Benzyl Bromide
Benzyl bromide is the archetypal benzylic halide. The primary difference lies in the aromatic core.
-
Electronic Effects: The pyrimidine ring is significantly more π-deficient (electron-poor) than the benzene ring due to the presence of two electronegative nitrogen atoms.[12] This electron-withdrawing effect propagates to the bromomethyl group, increasing the partial positive charge on the benzylic carbon and making it a harder electrophile. Consequently, this compound is expected to be more reactive towards nucleophiles in SN2 reactions than unsubstituted benzyl bromide.
-
Mechanistic Pathway: Benzyl bromide can react via both SN1 and SN2 pathways, as the benzyl carbocation is well-stabilized by resonance.[13] In contrast, the strong electron-withdrawing nature of the pyrimidine ring would destabilize an adjacent carbocation, strongly disfavoring an SN1 mechanism. Therefore, reactions with this compound proceed almost exclusively via a clean SN2 pathway, often leading to fewer side products.
This compound vs. 2-Bromo-5-(bromomethyl)pyridine
This comparison highlights the effect of the number of nitrogen atoms in the heterocyclic ring.
-
Reactivity: Pyridine is also a π-deficient system, making 2-bromo-5-(bromomethyl)pyridine a reactive electrophile.[14] However, with two nitrogen atoms, the pyrimidine ring exerts a stronger electron-withdrawing effect than the pyridine ring. This suggests that this compound would be the more reactive of the two in SN2 reactions, though both are highly activated compared to benzyl bromide.
-
Synthetic Utility: Both molecules offer a second handle for cross-coupling. The choice between them often depends on the desired final scaffold for the target molecule (pyrimidine vs. pyridine core).
Experimental Protocols & Data
The following protocols are self-validating systems, designed for clarity and reproducibility.
Protocol 1: General Procedure for N-Alkylation with an Amine
This protocol details the selective reaction at the bromomethyl position.
Caption: Workflow for a typical N-alkylation reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids.
-
Nucleophile Addition: Add the desired amine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, pour the reaction mixture into a beaker of cold water. A precipitate of the product should form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated pyrimidine derivative.
Protocol 2: Sequential Functionalization - Suzuki Coupling
This protocol demonstrates the utility of the C5-bromo group after initial SN2 reaction. It assumes the product from Protocol 1 is used as the starting material.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask, combine the 2-substituted-5-bromopyrimidine (from Protocol 1, 1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).[7][11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[7]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final disubstituted pyrimidine.
Conclusion
This compound stands out as a superior electrophilic building block due to its dual, orthogonally reactive sites. Its bromomethyl group is highly activated towards SN2 reactions—more so than standard benzyl bromide—due to the strong electron-withdrawing nature of the pyrimidine core. This reactivity, combined with the C5-bromo position's suitability for robust palladium-catalyzed cross-coupling, provides a reliable and predictable platform for the efficient construction of complex, drug-like molecules. The clear preference for an SN2 mechanism at the benzylic position ensures clean conversions and high yields, making it an invaluable tool for the modern synthetic chemist.
References
- 1. 5-(Bromomethyl)-2-(o-tolyl)pyrimidine | Benchchem [benchchem.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. 5-Bromo-2-(bromomethyl)pyrimidine_1193116-74-3_Hairui Chemical [hairuichem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. quora.com [quora.com]
- 14. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Alternatives for 5-Bromo-2-(bromomethyl)pyrimidine in Organic Synthesis
For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of alternatives to 5-Bromo-2-(bromomethyl)pyrimidine, a versatile but potentially challenging building block. We will explore alternative reagents and strategies, evaluating their impact on reactivity, synthetic efficiency, and the physicochemical properties of the resulting molecules. The information presented is supported by published data to provide an objective, actionable comparison for scientists in the field.
The Synthetic Utility and Challenges of this compound
This compound (CAS 1193116-74-3) is a bifunctional reagent of significant interest in medicinal chemistry.[1][2] Its value lies in two distinct, orthogonally reactive sites:
-
The 2-(Bromomethyl) Group: This site is highly electrophilic, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols). This allows for the straightforward introduction of the pyrimidine core onto a molecule of interest.
-
The 5-Bromo Group: This aryl bromide is a workhorse for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.[3] This enables the late-stage functionalization of the pyrimidine ring, providing access to a diverse chemical space.
The pyrimidine scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[4][5] Its nitrogen atoms act as hydrogen bond acceptors, and the ring system is a versatile platform for building molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7]
Despite its utility, reliance on this compound presents challenges. It is a potent lachrymator, classified as a hazardous substance that is toxic if swallowed and can cause severe skin and eye irritation.[2][8][9] Furthermore, its high reactivity can sometimes be a liability, leading to instability or undesired side reactions with complex substrates. These factors motivate the search for viable alternatives that may offer improved handling, different reactivity profiles, or opportunities to modulate biological properties.
Strategic Alternatives and Comparative Analysis
The ideal alternative depends on the specific synthetic goal. We can categorize alternatives based on their structural relationship to the parent compound.
Class I: Direct Analogs with Altered Reactivity
These compounds retain the core 5-bromo-2-methylpyrimidine structure but feature a different leaving group at the 2-position methyl group. The primary goal here is to tune the electrophilicity and reactivity.
-
5-Bromo-2-(chloromethyl)pyrimidine: The chloro-analog is generally less expensive but also less reactive than the bromo-derivative. This can be advantageous for preventing side reactions, but it often requires more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion in SN2 reactions.
-
5-Bromo-2-(iodomethyl)pyrimidine: The iodo-analog is the most reactive of the halomethyl series, allowing for substitutions under the mildest conditions. This is ideal for sensitive substrates but comes at a higher cost and potentially lower stability.
-
In-situ Generation from 5-Bromo-2-methylpyrimidine: An alternative strategy is to start with the more stable and readily available 5-Bromo-2-methylpyrimidine (CAS 7752-78-5) and perform a radical bromination (e.g., using N-Bromosuccinimide with a radical initiator) to generate the bromomethyl compound just before use.[8] This avoids storing the highly reactive lachrymator.
-
Activation of 5-Bromo-2-(hydroxymethyl)pyrimidine: The corresponding alcohol, (5-Bromopyrimidin-2-yl)methanol (CAS 22433-12-1), is a stable solid that can be converted into a reactive electrophile by tosylation, mesylation, or activation under Mitsunobu conditions.[10] This provides a stable precursor that can be activated on demand.
Class II: Bioisosteric Ring System Replacements
In drug discovery, replacing a core scaffold with a bioisostere—a group with similar steric and electronic properties—is a powerful strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity.[11][12]
-
Pyridine Analogs (e.g., 5-Bromo-2-(bromomethyl)pyridine): Replacing the pyrimidine ring with pyridine removes one nitrogen atom, which significantly reduces the polarity and hydrogen bond accepting capability of the core. This modification can decrease CYP-mediated metabolism and improve metabolic stability.[13] The corresponding precursor, 5-Bromo-2-(hydroxymethyl)pyridine, is commercially available.[14]
-
Pyridazine Analogs: Introducing the second nitrogen at the 3-position (to form a pyridazine) instead of the 1,3-relationship in pyrimidine can drastically alter the dipole moment and solubility of the molecule, potentially improving aqueous solubility.[13]
The choice of a bioisostere allows chemists to fine-tune the interaction of the final compound with its biological target and modulate its drug-like properties.[15]
Comparative Data Summary
The following table provides a side-by-side comparison of this compound and its key alternatives.
| Feature | This compound | 5-Bromo-2-(chloromethyl)pyrimidine | 5-Bromo-2-(hydroxymethyl)pyrimidine (activated) | 5-Bromo-2-(bromomethyl)pyridine |
| Reactivity (SN2) | High | Moderate | Tunable (via activating agent) | High |
| Handling/Safety | High Hazard (Lachrymator, Toxic)[2][9] | High Hazard | Low Hazard (precursor is stable)[14] | High Hazard (Lachrymator) |
| Cost | Moderate | Low-Moderate | Low (precursor) | Moderate-High |
| Synthetic Steps | 1 (Direct Use) | 1 (Direct Use) | 2 (Activation + Substitution) | 1 (Direct Use) |
| Impact on Final Compound | Standard Pyrimidine Core | Standard Pyrimidine Core | Standard Pyrimidine Core | Bioisosteric Replacement (less polar, altered pKa)[13] |
| Primary Use Case | General purpose, high reactivity needed. | Cost-sensitive syntheses; when lower reactivity is desired. | Use with sensitive substrates; avoid storing hazardous reagents. | Modulating ADME/PK properties; exploring new SAR. |
Visualization of Synthetic Strategies
General Synthetic Workflow
This diagram illustrates a typical two-stage synthetic sequence utilizing a bifunctional pyrimidine building block.
Caption: A typical two-stage synthesis using the title compound.
Decision Flowchart for Alternative Selection
This chart guides the researcher in selecting an appropriate alternative based on key experimental constraints.
Caption: Decision tree for selecting an appropriate alternative.
Experimental Protocols
The following protocols are representative examples for the nucleophilic substitution step.
Protocol 1: Typical Reaction using this compound
Reaction: N-alkylation of 4-methoxyaniline.
-
Setup: To a stirred solution of 4-methoxyaniline (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-((5-bromopyrimidin-2-yl)methyl)-4-methoxyaniline.
-
Causality: The high reactivity of the bromomethyl group allows this reaction to proceed efficiently at room temperature. K₂CO₃ is a sufficient base to deprotonate the aniline for the SN2 attack.
-
Protocol 2: Alternative Protocol using 5-Bromo-2-(hydroxymethyl)pyrimidine
Reaction: Two-step N-alkylation of 4-methoxyaniline via tosylation.
Step A: Tosylation
-
Setup: Dissolve (5-Bromopyrimidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (5-bromopyrimidin-2-yl)methyl tosylate, which can often be used in the next step without further purification.
-
Causality: The alcohol is converted to a tosylate, which is an excellent leaving group, thereby activating the methyl position for nucleophilic attack.
-
Step B: Nucleophilic Substitution
-
Setup: To a stirred solution of 4-methoxyaniline (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Reagent Addition: Add a solution of the crude (5-bromopyrimidin-2-yl)methyl tosylate from Step A (1.1 eq) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Workup and Purification: Proceed with a similar aqueous workup and chromatographic purification as described in Protocol 1.
-
Causality: The less reactive tosylate requires a stronger base (NaH) to fully deprotonate the aniline nucleophile, ensuring a more efficient substitution reaction.
-
Conclusion
While this compound remains a valuable and potent building block, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. For cost-driven projects, the corresponding chloro-analog may be suitable, provided the substrate can withstand the required harsher conditions. For syntheses involving delicate substrates or when avoiding the handling of highly reactive lachrymators is a priority, the two-step approach starting from the stable 5-bromo-2-(hydroxymethyl)pyrimidine offers a robust and safer alternative. Finally, for drug discovery programs aiming to optimize physicochemical and pharmacological properties, exploring bioisosteric replacements like pyridine or pyridazine analogs presents a rational strategy for generating novel intellectual property and improving candidate viability. The choice of reagent should be a deliberate one, guided by the specific goals of the synthesis and the broader objectives of the research program.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 1193116-74-3 [sigmaaldrich.cn]
- 3. Page loading... [wap.guidechem.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1193116-74-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 5-Bromo-2-(bromomethyl)pyrimidine_1193116-74-3_Hairui Chemical [hairuichem.com]
- 11. benchchem.com [benchchem.com]
- 12. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromopyrimidines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics.[1][2][3] Its presence in the nucleic acids (cytosine, thymine, and uracil) underscores its biological significance, making pyrimidine derivatives privileged structures in the design of anticancer, antiviral, and antimicrobial agents.[1][4][5] Among the vast library of functionalized pyrimidines, 5-bromopyrimidine stands out as a critical intermediate. The bromine atom at the C-5 position serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions to build molecular complexity.[6]
This guide provides an in-depth comparative study of the primary synthetic routes to 5-bromopyrimidines. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide validated experimental protocols to empower you in the laboratory.
Route 1: Direct Electrophilic Bromination of Pyrimidine
The most straightforward approach, in principle, is the direct bromination of the parent pyrimidine ring. However, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. Despite this, the C-5 position is the most susceptible to electrophilic attack.[7] Success with this method hinges on overcoming the ring's inherent lack of reactivity.
Principle and Rationale
This method relies on forcing an electrophilic bromine species to attack the C-5 position of the pyrimidine ring. Different strategies have been developed to achieve this, ranging from using elemental bromine under aqueous conditions to employing the pyrimidine salt in a high-boiling solvent to increase reactivity.
-
Aqueous Bromination: This is a simple and high-yielding method that leverages the direct reaction of elemental bromine with pyrimidine in water. The reaction proceeds smoothly and often results in a high yield of the desired product.[7][8]
-
Bromination of Pyrimidine Hydrochloride: By forming the hydrochloride salt, the pyrimidine ring becomes even more deactivated. This seemingly counterintuitive approach is used in a high-temperature process where bromine is added to a heated slurry of the salt in an inert, high-boiling solvent like nitrobenzene.[9] This method is particularly suited for larger-scale industrial applications.
Experimental Protocol: Aqueous Bromination
This protocol is adapted from a commonly cited, high-yield procedure.[7][8]
-
Preparation: In a flask equipped with a magnetic stirrer and an ice bath, add 48g (0.5 mol) of pyrimidine to 350 mL of deionized water.
-
Cooling: Cool the aqueous solution in the ice bath to below 10°C.
-
Bromine Addition: While stirring vigorously, slowly add 88g (0.55 mol) of liquid bromine to the cooled solution. The addition should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 60 minutes.
-
Isolation: Filter the resulting precipitate. Wash the collected solid thoroughly with cold deionized water until the filtrate runs neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, white, crystalline 5-bromopyrimidine.
-
Expected Yield: ~96% (approx. 84g).[7]
Performance and Considerations
| Metric | Evaluation |
| Yield | Excellent (often >95%) |
| Scalability | Good, though handling large volumes of bromine requires caution. |
| Simplicity | High. Uses common and inexpensive reagents.[10] |
| Safety | Requires careful handling of volatile and corrosive liquid bromine. |
| Substrate Scope | Limited to the parent pyrimidine or derivatives that can withstand the reaction conditions. |
Route 2: Synthesis from Uracil Derivatives
This is arguably the most versatile and widely employed strategy, particularly for producing highly functionalized 5-bromopyrimidines for pharmaceutical applications.[11] The pathway involves a multi-step sequence starting from the readily available and inexpensive compound, uracil.
Principle and Rationale
This synthetic pathway leverages the activated nature of the uracil ring for initial bromination, followed by conversion of the hydroxyl groups into more reactive leaving groups (chlorides), which can then be subjected to further nucleophilic substitution.
-
Step A: Bromination of Uracil: Uracil is significantly more activated towards electrophilic substitution than pyrimidine. The C-5 position is readily brominated using various reagents like N-bromosuccinimide (NBS) or, more efficiently, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[12]
-
Step B: Chlorination of 5-Bromouracil: The resulting 5-bromouracil is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to convert the two hydroxyl groups into chlorides, yielding the key intermediate: 5-bromo-2,4-dichloropyrimidine.[5][13][14]
-
Step C: Further Functionalization: 5-bromo-2,4-dichloropyrimidine is a powerful building block. The two chlorine atoms at the C-2 and C-4 positions have different reactivities and can be selectively displaced by various nucleophiles (amines, alkoxides, etc.) to build a diverse range of complex molecules.[3][6][15]
Experimental Protocol: From Uracil to 5-Bromo-2,4-dichloropyrimidine
This protocol combines efficient methods for each step.
Step A: Synthesis of 5-Bromouracil [12]
-
Preparation: In a reaction flask, suspend uracil (100g, 892.1 mmol) in a mixture of glacial acetic acid (1 L) and acetic anhydride (100 mL).
-
Reaction: Heat the stirred suspension to 50°C. Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 153g, 535.3 mmol) in portions.
-
Monitoring: Stir at 50°C for approximately 1.5 hours. The reaction is complete when the white suspension transforms into a thicker paste. Monitor completion using TLC.
-
Isolation: Cool the reaction mixture, dilute with ethyl acetate, and filter the solid product. Dry the solid to yield 5-bromouracil.
-
Expected Yield: >99%.[12]
Step B: Synthesis of 5-Bromo-2,4-dichloropyrimidine [5]
-
Preparation: In a flask equipped for reflux and protected from moisture, place 5-bromouracil (6.0g, 31.4 mmol) and phosphorus pentachloride (PCl₅, 16.4g, 87.9 mmol).
-
Solvent Addition: Add 1,1,2-trichloroethane (50 mL) as the solvent.
-
Reaction: Heat the mixture to reflux. The suspension will gradually dissolve to form a light-yellow solution. Monitor for the complete consumption of the starting material by TLC.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into stirred ice water. Continue stirring for 1 hour.
-
Extraction: Extract the aqueous phase with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude liquid product by silica gel column chromatography to obtain 5-bromo-2,4-dichloropyrimidine as a colorless liquid.
-
Expected Yield: ~99%.[5]
Performance and Considerations
| Metric | Evaluation |
| Yield | Excellent for both steps. |
| Scalability | Good. Both steps are amenable to large-scale synthesis. |
| Versatility | Excellent. The final product is a key intermediate for extensive derivatization.[3][11] |
| Safety | Requires handling of corrosive POCl₃ or PCl₅, which react violently with water. The reaction should be performed in a well-ventilated fume hood. |
| Cost | Uracil is a very inexpensive starting material. |
Route 3: One-Pot Condensation with 2-Bromomalondialdehyde
This route offers an elegant and convergent approach, constructing the 5-bromopyrimidine ring in a single step from acyclic precursors.
Principle and Rationale
This is a classic cyclocondensation reaction. 2-Bromomalondialdehyde, a 1,3-dicarbonyl equivalent, reacts with an amidine (such as acetamidine for synthesizing 2-methyl-5-bromopyrimidine) in an acidic solvent like glacial acetic acid. The acid catalyzes the condensation and subsequent dehydration to form the aromatic pyrimidine ring directly. Molecular sieves can be added to act as a desiccant, driving the reaction to completion.[16]
Experimental Protocol: Synthesis of 2-Methyl-5-bromopyrimidine[17]
-
Preparation: To a solution of 2-bromomalondialdehyde (15g, 0.1 mol) in 150 mL of glacial acetic acid at 0°C, add 3A molecular sieves (2g).
-
Amidine Addition: Prepare a solution of acetamidine hydrochloride (9.4g, 0.1 mol) in acetic acid (50 mL). Heat the 2-bromomalondialdehyde solution to 80°C and add the acetamidine solution dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to 100°C and maintain this temperature for approximately 5 hours, monitoring the reaction by HPLC until completion.
-
Isolation: Cool the reaction to room temperature and add 20 mL of water. Let it stand for 2 hours, then collect the precipitate by filtration.
-
Work-up: Wash the filter cake with a small amount of ethanol. Suspend the solid in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solid dissolves.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry, and concentrate to dryness under vacuum to yield 2-methyl-5-bromopyrimidine.
-
Expected Yield: ~43%.[16]
Performance and Considerations
| Metric | Evaluation |
| Yield | Moderate. |
| Scalability | Good. The one-pot nature is advantageous. |
| Simplicity | High. A single-step process from readily available materials. |
| Substrate Scope | Versatile. By changing the amidine component, various 2-substituted-5-bromopyrimidines can be synthesized. |
| Cost | The starting materials are inexpensive industrial chemicals.[16] |
Route 4: Sandmeyer Reaction of 5-Aminopyrimidine
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[17][18] This route provides a powerful alternative when the starting material is a 5-aminopyrimidine derivative.
Principle and Rationale
The synthesis proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine (5-aminopyrimidine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a relatively unstable diazonium salt.
-
Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) catalyst facilitates a single-electron transfer, leading to the release of nitrogen gas (a strong thermodynamic driving force) and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) species to yield the final 5-bromopyrimidine.[17]
General Experimental Protocol
Detailed, specific protocols for 5-aminopyrimidine itself are less common in the literature than the other routes, but the following is a generalized procedure based on the principles of the Sandmeyer reaction.
-
Diazotization: Dissolve 5-aminopyrimidine (1 eq.) in an aqueous solution of hydrobromic acid (HBr, ~3 eq.) at 0-5°C. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes.
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq.) in HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer, dry, and purify by distillation or chromatography.
Performance and Considerations
| Metric | Evaluation |
| Yield | Generally moderate to good, but can be variable. |
| Scalability | Feasible, but requires strict temperature control for the unstable diazonium intermediate. |
| Substrate Scope | Excellent for converting an existing amino group to a bromo group, which is useful if the 5-amino derivative is more accessible. |
| Safety | Diazonium salts can be explosive when isolated and dry. They are almost always generated and used in situ at low temperatures. |
| Applicability | Best suited for situations where 5-aminopyrimidine is a readily available precursor. |
Quantitative Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield | # of Steps | Key Advantages | Key Disadvantages |
| 1. Direct Bromination | Pyrimidine | Br₂, H₂O | >95%[7] | 1 | Very high yield, simple, low cost. | Limited substrate scope, handles hazardous liquid bromine. |
| 2. From Uracil | Uracil | DBDMH, POCl₃/PCl₅ | >95%[5][12] | 2 | Highly versatile intermediate, excellent yield, inexpensive start. | Multi-step, uses hazardous chlorinating agents. |
| 3. One-Pot Condensation | 2-Bromomalondialdehyde, Amidine | Acetic Acid | ~40-50%[16] | 1 | Convergent, one-pot, good for 2-substituted derivatives. | Moderate yield. |
| 4. Sandmeyer Reaction | 5-Aminopyrimidine | NaNO₂, HBr, CuBr | 60-80% (Est.) | 1 (from amine) | Powerful transformation for existing amino groups. | Unstable diazonium intermediate, requires strict temp control. |
Visualizing the Synthetic Workflows
A clear visual representation can aid in selecting the most appropriate synthetic strategy.
Caption: Comparative workflows for the synthesis of 5-bromopyrimidines.
Conclusion and Recommendations
The synthesis of 5-bromopyrimidines is a well-established field with several robust and reliable methods. The optimal choice is dictated by the specific needs of the project, including the desired substitution pattern, scale, available starting materials, and safety considerations.
-
For direct, large-scale synthesis of unsubstituted 5-bromopyrimidine: The Direct Aqueous Bromination (Route 1) is unparalleled in its simplicity and yield.
-
For access to a wide array of functionalized pyrimidine derivatives: The synthesis from Uracil (Route 2) is the superior choice. The intermediate, 5-bromo-2,4-dichloropyrimidine, is a cornerstone building block in medicinal chemistry, enabling extensive molecular diversification.[6][11]
-
For a convergent, one-pot synthesis of 2-substituted-5-bromopyrimidines: The Condensation with 2-Bromomalondialdehyde (Route 3) offers an efficient strategy, particularly when various substituents are desired at the C-2 position.
-
When starting from a 5-amino-substituted pyrimidine: The Sandmeyer Reaction (Route 4) provides a classic and effective method to install the bromo group.
By understanding the causality behind the experimental choices for each route, researchers can confidently select and execute the most fitting protocol, accelerating the discovery and development of novel pyrimidine-based molecules.
References
- 1. ijsat.org [ijsat.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. jocpr.com [jocpr.com]
- 15. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5 [sigmaaldrich.com]
- 16. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Novel Compounds Derived from 5-Bromo-2-(bromomethyl)pyrimidine
Introduction: The Versatility of a Dually Reactive Pyrimidine Scaffold
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives represent a cornerstone of molecular design, lauded for their prevalence in bioactive compounds and functional materials.[1] The starting material, 5-Bromo-2-(bromomethyl)pyrimidine, is a particularly valuable building block due to its two distinct and orthogonally reactive sites. The bromomethyl group at the C2 position is highly susceptible to nucleophilic substitution (SN2) reactions, while the bromo group at the C5 position is primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This dual reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, enabling the synthesis of diverse and complex molecular architectures.
This guide provides a comparative analysis of the spectroscopic data for two classes of novel compounds synthesized from this compound. We will explore the characteristic spectroscopic signatures that arise from (A) nucleophilic substitution at the bromomethyl handle and (B) subsequent Suzuki coupling at the C5 position. By understanding these spectral shifts and patterns, researchers can unequivocally confirm the success of their synthetic transformations and elucidate the structures of their target molecules.
Core Synthetic Pathways and Spectroscopic Expectations
To illustrate the spectroscopic changes, we will consider a two-step synthetic sequence starting from this compound (1 ).
-
Step 1: Nucleophilic Substitution. Reaction of 1 with a generic nucleophile, 4-methoxyphenol, to form 5-bromo-2-((4-methoxyphenoxy)methyl)pyrimidine (2 ).
-
Step 2: Suzuki-Miyaura Cross-Coupling. Subsequent reaction of 2 with phenylboronic acid to yield 2-((4-methoxyphenoxy)methyl)-5-phenylpyrimidine (3 ).
The overall synthetic workflow is designed to selectively modify each reactive site.
Caption: Synthetic pathway from the starting material to the final product.
Part 1: Spectroscopic Analysis of Nucleophilic Substitution Product (Compound 2)
The first transformation involves the displacement of the bromide on the methylene bridge by an aryloxy nucleophile. This reaction primarily affects the local electronic environment of the C2-substituent, with minimal perturbation of the C5-bromo position.
Comparative Spectroscopic Data: Starting Material (1) vs. Compound (2)
| Spectroscopic Feature | This compound (1) | 5-bromo-2-((4-methoxyphenoxy)methyl)pyrimidine (2) | Rationale for Change |
| ¹H NMR (δ, ppm) | ~8.90 (s, 2H, H4/H6), ~4.60 (s, 2H, -CH₂Br) | ~8.95 (s, 2H, H4/H6), ~5.40 (s, 2H, -CH₂O-), ~7.00 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~3.80 (s, 3H, -OCH₃) | The methylene protons (-CH₂-) shift significantly downfield from ~4.60 to ~5.40 ppm due to the replacement of bromine with a more electronegative oxygen atom. New signals appear for the aromatic protons of the 4-methoxyphenyl group. |
| ¹³C NMR (δ, ppm) | ~165 (C2), ~160 (C4/C6), ~120 (C5), ~30 (-CH₂Br) | ~168 (C2), ~160 (C4/C6), ~121 (C5), ~155 (Ar-C), ~115 (Ar-C), ~70 (-CH₂O-), ~55 (-OCH₃) | The C2 carbon shifts slightly downfield. The most notable change is the significant downfield shift of the methylene carbon from ~30 ppm to ~70 ppm, confirming the C-O bond formation. New aromatic and methoxy carbon signals are observed. |
| IR (ν, cm⁻¹) | ~3050 (C-H arom.), ~1550 (C=N), ~1400 (C=C), ~680 (C-Br) | ~3050 (C-H arom.), ~1560 (C=N), ~1240 (C-O-C asym.), ~1030 (C-O-C sym.), ~680 (C-Br) | The strong C-Br stretch remains. The key diagnostic peaks are the appearance of strong C-O-C stretching bands, characteristic of the newly formed ether linkage.[3] |
| MS (m/z) | M⁺ ≈ 252/254 (1:1 ratio) | M⁺ ≈ 309/311 (1:1 ratio) | The molecular ion peak increases by the mass of C₇H₇O (107) minus Br (79), a net of 28 amu. The characteristic 1:1 isotopic pattern for a single bromine atom is retained. |
Experimental Protocol: Synthesis of Compound 2
-
Reagents & Setup: To a solution of this compound (1.0 eq) in acetone (20 mL), add 4-methoxyphenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture vigorously at 50°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with 1M NaOH solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Part 2: Spectroscopic Analysis of Suzuki Coupling Product (Compound 3)
The second transformation targets the C5-bromo position, replacing it with a phenyl group. This modification dramatically alters the electronic properties and conjugation of the pyrimidine ring itself.
Comparative Spectroscopic Data: Intermediate (2) vs. Final Product (3)
| Spectroscopic Feature | 5-bromo-2-((4-methoxyphenoxy)methyl)pyrimidine (2) | 2-((4-methoxyphenoxy)methyl)-5-phenylpyrimidine (3) | Rationale for Change |
| ¹H NMR (δ, ppm) | ~8.95 (s, 2H, H4/H6) | ~9.10 (s, 2H, H4/H6), ~7.70 (m, 2H, Ar-H), ~7.50 (m, 3H, Ar-H) | The pyrimidine protons (H4/H6) shift slightly downfield due to the electronic effect of the new C-C bond. The key change is the appearance of new signals for the C5-phenyl group protons. |
| ¹³C NMR (δ, ppm) | ~160 (C4/C6), ~121 (C5) | ~158 (C4/C6), ~135 (C5), ~130 (Ar-C), ~129 (Ar-C), ~127 (Ar-C) | The C5 carbon signal shifts significantly downfield from ~121 ppm to ~135 ppm, which is highly characteristic of replacing a halogen with an aromatic ring. New signals for the C5-phenyl carbons appear. |
| IR (ν, cm⁻¹) | ~680 (C-Br) | Absent | The most critical diagnostic change is the complete disappearance of the C-Br stretching frequency around 680 cm⁻¹, providing strong evidence for the success of the Suzuki coupling. |
| MS (m/z) | M⁺ ≈ 309/311 (1:1 ratio) | M⁺ ≈ 308 | The molecular ion peak shifts to a mass corresponding to the loss of Br (79) and the gain of C₆H₅ (77). Crucially, the 1:1 isotopic bromine pattern vanishes, replaced by a single M⁺ peak. |
Experimental Protocol: Synthesis of Compound 3
-
Reagents & Setup: In a reaction vessel, combine Compound 2 (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). Add a mixture of dioxane and water (4:1).
-
Catalyst & Degassing: Degas the mixture by bubbling argon through it for 15 minutes. Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).[2]
-
Reaction: Heat the mixture to 90°C and stir for 8-12 hours until TLC analysis indicates the consumption of starting material.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Workflow for Spectroscopic Characterization
The validation of each synthetic step relies on a systematic application of standard spectroscopic techniques.
Caption: Standard workflow for the structural elucidation of synthetic products.
Conclusion
This compound serves as an exemplary scaffold for creating chemical diversity. By leveraging its dual reactive sites, chemists can construct novel molecules with precision. The spectroscopic changes observed upon sequential nucleophilic substitution and Suzuki coupling provide clear, unambiguous evidence of these transformations. The downfield shift of the methylene protons in ¹H NMR and the appearance of C-O stretches in IR confirm the SN2 reaction. Concurrently, the disappearance of the C-Br bond signature in IR and the loss of the characteristic bromine isotopic pattern in mass spectrometry, coupled with the appearance of new aromatic signals in NMR, validate the success of the Suzuki cross-coupling. This guide provides the foundational spectroscopic correlations necessary for researchers to confidently navigate the synthesis and characterization of new pyrimidine-based compounds.
References
A Researcher's Guide to 5-Bromouracil: A Comparative Analysis in Mutagenesis Studies
For decades, 5-Bromouracil (5-BU) has served as a cornerstone compound in the field of mutagenesis research. As a synthetic analogue of the DNA base thymine, its ability to induce predictable base-pair substitutions has made it an invaluable tool for elucidating gene function, understanding DNA repair mechanisms, and serving as a benchmark against which other potential mutagens are evaluated. This guide provides an in-depth technical comparison of 5-Bromouracil with other common mutagens, supported by experimental data and detailed protocols for its application.
The Dual-Faced Mutagen: Understanding the Mechanism of 5-Bromouracil
5-Bromouracil's mutagenic activity stems from its structural similarity to thymine, allowing it to be incorporated into DNA during replication. However, the presence of a bromine atom at the 5th position, in place of thymine's methyl group, alters its electronic properties, leading to keto-enol tautomerization and ionization at a higher frequency than thymine.[1][2][3] This instability is the primary driver of its mutagenic effects.
In its common keto form, 5-BU behaves like thymine and pairs with adenine (A). However, when it shifts to its rarer enol tautomer or its ionized form, it preferentially pairs with guanine (G).[2][3] This mispairing can occur during two key stages of DNA replication, leading to two distinct mutational pathways:
-
Incorporation Error (G:C to A:T Transition): If 5-BU is in its enol or ionized form at the time of incorporation, it can be inserted opposite a guanine on the template strand. In subsequent rounds of replication, this incorporated 5-BU will likely revert to its more stable keto form and pair with adenine. This ultimately results in a G:C to A:T transition mutation.[2]
-
Replication Error (A:T to G:C Transition): If 5-BU is incorporated in its normal keto form opposite an adenine, it may shift to its enol or ionized form during a subsequent round of replication. In this state, it will pair with guanine, leading to an A:T to G:C transition in the newly synthesized strand.[2][3]
This bidirectional transition capability (A:T ↔ G:C) is a hallmark of 5-Bromouracil's mutagenic signature.
Visualizing the Mutagenic Pathways of 5-Bromouracil
The following diagrams illustrate the two primary mechanisms by which 5-Bromouracil induces transition mutations.
Caption: G:C to A:T transition induced by an incorporation error of 5-Bromouracil.
Caption: A:T to G:C transition induced by a replication error involving 5-Bromouracil.
Comparative Analysis: 5-Bromouracil vs. Other Mutagens
The choice of mutagen in a research setting depends on the desired type of mutation, the experimental system, and the desired mutation frequency. 5-Bromouracil is often compared to other chemical mutagens, such as other base analogs and alkylating agents.
5-Bromouracil vs. 2-Aminopurine (Base Analog)
2-Aminopurine (2-AP) is another widely used base analog that primarily induces transition mutations. Like 5-BU, it can cause both A:T to G:C and G:C to A:T transitions. However, the underlying mechanisms and efficiencies can differ. In vitro studies have shown that 2-aminopurine-cytosine mispairs are formed at a much higher frequency than adenine-cytosine mispairs in both transition pathways. For 5-bromouracil, a significant increase (at least 40-fold) in 5-bromouracil-guanine mispairs over thymine-guanine mispairs is observed, but this is more pronounced in the G:C to A:T pathway.[4]
| Feature | 5-Bromouracil (5-BU) | 2-Aminopurine (2-AP) |
| Class | Base Analog (Thymine analog) | Base Analog (Adenine analog) |
| Primary Mutation Type | Transitions (A:T ↔ G:C) | Transitions (A:T ↔ G:C) |
| Mechanism | Tautomeric shifts and ionization lead to mispairing with G. | Protonation can lead to mispairing with C. |
| Relative Potency | Varies by system and concentration. | Generally considered a potent mutagen. |
| Incorporation | Readily incorporated in place of thymine. | Incorporated less frequently in place of adenine or guanine. |
5-Bromouracil vs. Ethyl Methanesulfonate (EMS) and Nitrosoguanidine (NTG) (Alkylating Agents)
Alkylating agents, such as Ethyl Methanesulfonate (EMS) and N-methyl-N'-nitro-N-nitrosoguanidine (NTG), represent a different class of mutagens. They act by adding alkyl groups to DNA bases, which can lead to mispairing and mutations. EMS, for instance, primarily ethylates guanine at the O-6 position, causing it to pair with thymine, resulting in G:C to A:T transitions.[5] NTG also predominantly induces G:C to A:T transitions.[4][6] A key difference is that while base analogs like 5-BU must be incorporated into the DNA to be mutagenic, alkylating agents can modify bases directly in non-replicating DNA.
| Feature | 5-Bromouracil (5-BU) | Ethyl Methanesulfonate (EMS) | Nitrosoguanidine (NTG) |
| Class | Base Analog | Alkylating Agent | Alkylating Agent |
| Primary Mutation Type | Transitions (A:T ↔ G:C) | Primarily G:C → A:T transitions | Primarily G:C → A:T transitions |
| Mutation Spectrum | Primarily transitions. | Predominantly G:C to A:T transitions, but can also cause other base substitutions and small deletions at a lower frequency.[5] | Predominantly G:C to A:T transitions, with a lower frequency of other base substitutions.[4] |
| Requirement for Replication | Yes, must be incorporated. | No, can modify existing DNA, but mutations are fixed during replication. | No, can modify existing DNA, but mutations are fixed during replication. |
| Reversibility by Self | Can induce both forward and reverse mutations between A:T and G:C. | Less likely to revert its own mutations, as it primarily drives mutations in one direction. | Similar to EMS, primarily induces G:C to A:T transitions. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing 5-Bromouracil as a mutagen.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring (His-) strains of Salmonella typhimurium.[7][8]
Principle: His- auxotrophic bacteria are exposed to the test compound and plated on a minimal medium lacking histidine. Only those bacteria that undergo a reverse mutation to a His+ phenotype will be able to synthesize their own histidine and form colonies. An increase in the number of revertant colonies compared to a negative control indicates that the compound is mutagenic.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA100 for base-pair substitutions)
-
Nutrient broth
-
Top agar (0.6% agar, 0.5% NaCl, supplemented with a trace amount of histidine and biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
5-Bromouracil solution (sterile, various concentrations)
-
Positive control (e.g., sodium azide for TA100)
-
Negative control (sterile solvent, e.g., water or DMSO)
-
S9 mix (for metabolic activation, optional)
Procedure:
-
Prepare Overnight Cultures: Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.
-
Prepare Test Mixtures: In sterile tubes, combine:
-
0.1 ml of the overnight bacterial culture
-
0.1 ml of the 5-Bromouracil solution (at the desired concentration) or control solution.
-
0.5 ml of S9 mix or phosphate buffer (if not using metabolic activation).
-
-
Incubate: Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add Top Agar: Add 2 ml of molten top agar (kept at 45°C) to each tube.
-
Plating: Vortex briefly and pour the entire contents onto a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.
-
Incubate: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count Colonies: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive mutagenic response.
Luria-Delbrück Fluctuation Test
The fluctuation test is a classic experiment to determine mutation rates and can be adapted to study the effects of mutagens like 5-Bromouracil.[9][10]
Principle: A small number of cells are used to inoculate multiple parallel cultures. These cultures are grown to saturation in the presence of a sub-lethal concentration of the mutagen. The entire volume of each culture is then plated on a selective medium to count the number of mutants. The distribution of the number of mutants across the parallel cultures (the "fluctuation") allows for the calculation of the mutation rate.
Materials:
-
Bacterial strain (e.g., Escherichia coli)
-
Non-selective liquid medium (e.g., LB broth)
-
Selective agar plates (e.g., containing an antibiotic or lacking an essential nutrient for which reversion is being scored)
-
5-Bromouracil solution
-
Sterile culture tubes or a 96-well plate
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the bacterial strain in a non-selective medium.
-
Inoculate Parallel Cultures: Dilute the overnight culture and inoculate a series of parallel cultures (e.g., 20-50 tubes or wells) with a small number of cells (e.g., ~100-1000 cells per culture). Each culture should contain the desired concentration of 5-Bromouracil.
-
Incubate: Incubate the cultures at the appropriate temperature until they reach saturation.
-
Plate for Mutants: Plate the entire volume of each parallel culture onto a separate selective agar plate.
-
Plate for Total Cell Count: Plate dilutions of a few of the parallel cultures onto non-selective agar to determine the total number of viable cells per culture.
-
Incubate: Incubate all plates until colonies are visible.
-
Analyze Data: Count the number of mutant colonies on each selective plate and the total number of cells from the non-selective plates. The mutation rate can be calculated using the P0 method (based on the proportion of cultures with no mutants) or the median method.
Bacteriophage T4 rII Reversion Assay
The bacteriophage T4 rII system is a powerful tool for studying mutagenesis. rII mutants are unable to grow on E. coli K-12(λ) strains but can grow on E. coli B strains.[11][12] This allows for the selection of rare revertants.
Principle: A stock of a specific rII mutant phage is treated with 5-Bromouracil during replication in a permissive host (E. coli B). The resulting progeny phage are then plated on a non-permissive host (E. coli K-12(λ)) to select for rII+ revertants. The reversion frequency is calculated by comparing the number of revertants to the total number of progeny phage.
Materials:
-
Bacteriophage T4 rII mutant stock
-
E. coli B (permissive host)
-
E. coli K-12(λ) (non-permissive host)
-
Luria-Bertani (LB) broth and agar
-
5-Bromouracil
-
Chloroform
Procedure:
-
Grow Host Bacteria: Grow separate overnight cultures of E. coli B and E. coli K-12(λ) in LB broth.
-
Mutagenesis:
-
Inoculate a fresh culture of E. coli B and grow to a density of ~2 x 10^8 cells/ml.
-
Add 5-Bromouracil to the desired concentration.
-
Infect the culture with the T4 rII mutant phage at a low multiplicity of infection (MOI < 1).
-
Incubate with shaking at 37°C until lysis occurs.
-
Add a few drops of chloroform to complete lysis and release the progeny phage.
-
-
Titer for Revertants:
-
Prepare serial dilutions of the progeny phage lysate.
-
Mix an aliquot of each dilution with E. coli K-12(λ) and plate on LB agar using the soft agar overlay technique.
-
Incubate overnight at 37°C and count the plaques. These represent the rII+ revertants.
-
-
Titer for Total Progeny:
-
Plate further dilutions of the progeny phage lysate with E. coli B to determine the total number of progeny phage.
-
Incubate overnight at 37°C and count the plaques.
-
-
Calculate Reversion Frequency: Divide the number of revertant phage per ml by the total number of progeny phage per ml.
DNA Repair and 5-Bromouracil-Induced Damage
The mutagenic potential of 5-Bromouracil is mitigated by the cell's DNA repair machinery. Several pathways are involved in recognizing and repairing the damage caused by 5-BU. One significant pathway involves the dehalogenation of incorporated 5-BU, which converts it to uracil. Uracil-DNA glycosylase then removes the uracil base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by AP endonucleases and subsequent steps of the base excision repair (BER) pathway.[13] However, if this repair is not completed before the next round of replication, it can lead to mutations. The SOS response, a global response to DNA damage in bacteria, can also be induced by 5-BU-related lesions and contribute to mutagenesis.[13]
References
- 1. ableweb.org [ableweb.org]
- 2. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 3. Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complexity of nitrosoguanidine mutagenesis increases with size: observations of the mutational specificity of N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-scale mutational analysis of EMS-induced mutation in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ProtocolsFluctuationTests < Lab < TWiki [barricklab.org]
- 10. [PDF] Fluctuation AnaLysis CalculatOR: a web tool for the determination of mutation rate using Luria-Delbrück fluctuation analysis | Semantic Scholar [semanticscholar.org]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. T4 rII system - Wikipedia [en.wikipedia.org]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
A Comparative Guide to the In Vitro Efficacy of Novel Pyrimidine Compounds in Cancer Cell Lines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases and a plethora of clinically significant therapeutic agents.[1][2] Its inherent drug-like properties and versatile substitution patterns have made it a privileged structure in the design of novel anticancer agents. This guide provides a comparative analysis of the in vitro activity of recently developed pyrimidine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their cytotoxic profiles across various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols to support the reproducibility of the presented findings.
The Enduring Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a fundamental component of DNA and RNA, making its analogs potent inhibitors of nucleic acid synthesis and cell division.[1] This foundational principle has led to the development of classical chemotherapeutics like 5-fluorouracil. Modern drug discovery has expanded upon this, leveraging the pyrimidine core to target a wide array of oncogenic pathways with greater specificity and reduced off-target effects. These include critical regulators of cell proliferation, survival, and apoptosis, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4][5]
This guide will compare and contrast the in vitro performance of distinct classes of pyrimidine derivatives, providing a data-driven overview of their potential as next-generation cancer therapeutics.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of novel pyrimidine compounds is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a compound's potency. Below is a comparative summary of the IC50 values for representative pyrimidine derivatives against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | PIM-1 Kinase Inhibitor | [6] |
| HepG2 (Liver) | 1.13 | [6] | |||
| Compound 11 | PC-3 (Prostate) | Not specified (potent) | EGFR Inhibitor | [7] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 38 | Breast & Prostate Cancer Cell Lines | Low nanomolar | mTOR Inhibitor | [8] |
| Indolyl-Pyrimidine Hybrid | Compound 4g | MCF-7 (Breast) | 5.1 | EGFR Inhibitor | [9] |
| HepG2 (Liver) | 5.02 | [9] | |||
| HCT-116 (Colon) | 6.6 | [9] | |||
| Pyrimidine-Tethered Chalcone | Compound B-4 | MCF-7 (Breast) | 6.70 ± 1.02 | EGFR Inhibitor | [3] |
| A549 (Lung) | 20.49 ± 2.7 | [3] | |||
| Aminopyrimidine Derivative | Compound 2a | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | 4 - 8 | Not specified | [10][11] |
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.
Induction of Apoptosis
A significant number of pyrimidine compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis. For instance, a novel pyrido[2,3-d]pyrimidine derivative, compound 4 , was found to significantly increase apoptosis in MCF-7 cells by 58.29-fold.[6] Similarly, other pyrimidine derivatives have been shown to induce apoptosis in PC-3 and MCF-7 cells through the activation of caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[12]
The intrinsic apoptosis pathway, often triggered by cellular stress, is a common mechanism for chemotherapy-induced cell death.
Caption: Intrinsic apoptosis signaling pathway induced by a pyrimidine compound.
Cell Cycle Arrest
Dysregulation of the cell cycle is a hallmark of cancer.[4] Several pyrimidine derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. For example, certain pyrimidine compounds have been shown to arrest the cell cycle of HCT-116 cancer cells at the G0-G1 stage.[7] Another study reported a fused chromenopyrimidine that induced cell cycle arrest in the MCF-7 breast cancer cell line.[13] This is often achieved through the inhibition of CDKs, which are key regulators of cell cycle progression.[4]
Experimental Protocols
To ensure the validity and reproducibility of the in vitro data, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can then bind to these cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is membrane-impermeable and therefore only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
Caption: Experimental workflow for in vitro testing of pyrimidine compounds.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate significant in vitro efficacy against a range of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis and cell cycle arrest. The comparative data presented herein serves as a valuable resource for prioritizing lead compounds for further preclinical and clinical development. Future research should focus on optimizing the selectivity of these compounds for cancer cells to minimize potential toxicity to normal tissues, a critical step towards translating these promising in vitro findings into effective and safe cancer therapies.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijrpr.com [ijrpr.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 11. scilit.com [scilit.com]
- 12. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Mechanism of Action for Novel Pyrimidine Derivatives
<_-3a_contribution>
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus, a fundamental component of DNA and RNA, serves as a privileged scaffold in medicinal chemistry.[1][2] Its inherent versatility has led to the development of a multitude of therapeutic agents, particularly in oncology. Pyrimidine derivatives have gained significant attention for their potent anticancer properties, often functioning as protein kinase inhibitors.[1][3] These molecules can interfere with the signaling pathways that drive cancer cell proliferation and survival by targeting key enzymes like Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[3][4][5] Given the complexity of cellular signaling, rigorously validating the mechanism of action (MoA) for any novel pyrimidine derivative is paramount to its successful clinical translation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously elucidate and validate the MoA of novel pyrimidine compounds. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package.
Pillar 1: Confirming Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the novel compound physically interacts with its intended molecular target within a cellular context. This involves a multi-pronged approach using biochemical, biophysical, and cellular assays.
Biochemical Kinase Assays: The First Look at Potency
Biochemical assays are essential for determining the intrinsic potency of a compound against its purified target kinase.[6][7] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[8]
Comparative Data: Potency of a Hypothetical Pyrimidine Derivative ("Pyrinib")
| Kinase Target | Pyrinib IC50 (nM) | Control Inhibitor IC50 (nM) |
| Target Kinase A | 5 | 10 |
| Kinase B | 250 | 15 |
| Kinase C | >10,000 | 50 |
This table illustrates how a biochemical assay can provide initial evidence of both potency and selectivity. Pyrinib shows high potency for its intended target (Target Kinase A) and weaker activity against other kinases.
Protocol: In Vitro Kinase Assay
-
Reaction Setup : In a 384-well plate, combine the purified kinase, the pyrimidine derivative (at varying concentrations), and the specific substrate in an appropriate kinase buffer.[9][10]
-
Initiation : Start the reaction by adding a solution containing ATP and MgCl2.[10]
-
Incubation : Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Detection : Quantify kinase activity. This can be achieved through various methods, including:
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[4]
Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Live Cells
CETSA is a powerful biophysical method that confirms a compound binds to its target within the complex environment of an intact cell.[11][12] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[11][12]
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Incubate cultured cells with the pyrimidine derivative at the desired concentration or with a vehicle control.[13]
-
Heating : Aliquot the cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[13][14]
-
Lysis and Separation : Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.[14]
-
Detection : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody, typically via Western blot.[15]
-
Analysis : The presence of the pyrimidine derivative should result in more soluble target protein at higher temperatures compared to the vehicle control, indicating stabilization.
Pillar 2: Mapping the Downstream Signaling Consequences
Confirming target engagement is only the first step. The next critical phase is to demonstrate that this engagement leads to the expected functional consequences on downstream cellular signaling pathways.
Western Blotting for Phospho-Proteins: A Targeted Readout
For pyrimidine derivatives that inhibit kinases, the most direct downstream effect is a change in the phosphorylation state of the kinase's substrates. Western blotting with phospho-specific antibodies is a widely used technique to measure these changes.[16][17]
Key Considerations for Phospho-Protein Western Blotting:
-
Phosphatase Inhibitors : It is crucial to include phosphatase inhibitors in all lysis buffers to preserve the phosphorylation state of proteins during sample preparation.[16]
-
Blocking Buffers : Use of Bovine Serum Albumin (BSA) in the blocking buffer is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[18][19]
-
Total Protein Normalization : It is essential to also probe for the total, non-phosphorylated form of the protein to ensure that changes in the phospho-signal are not due to changes in the overall protein level.[17][18]
Hypothetical Signaling Pathway Inhibition
Caption: Pyrinib inhibits Target Kinase A, blocking downstream signaling.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis : Treat cells with the pyrimidine derivative for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis : Separate the protein lysates on an SDS-PAGE gel.[16]
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking : Block the membrane with 5% BSA in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target.
-
Secondary Antibody Incubation and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
Stripping and Reprobing : If necessary, strip the membrane and reprobe with an antibody for the total protein as a loading control.
Pillar 3: Assessing Selectivity and Off-Target Effects
An ideal drug candidate is not only potent but also highly selective for its intended target. Off-target effects can lead to toxicity and unforeseen side effects. Therefore, comprehensive profiling of a compound's selectivity is a non-negotiable step in MoA validation.
Kinome-Wide Profiling: A Global View of Selectivity
Kinome-wide profiling services offer an unbiased assessment of an inhibitor's selectivity by screening it against a large panel of kinases.[20][21][22] These screens can be performed using various platforms, such as activity-based assays or binding assays.[6][23] The data generated is crucial for identifying potential off-target liabilities early in the drug discovery process.[23]
Comparative Selectivity Data for Pyrinib
| Assay Platform | Target Kinase A (% Inhibition @ 1µM) | Number of Off-Targets* |
| KINOMEscan™ (Binding) | 99% | 3 |
| Activity-Based Panel | 95% | 5 |
*Number of kinases inhibited by >90% at a 1µM concentration out of a panel of >400 kinases.
This table demonstrates how kinome-wide scanning can quantify the selectivity of a compound. A highly selective compound like Pyrinib would show strong inhibition of its primary target with minimal activity against a broad panel of other kinases.
This systematic, three-pillared approach—confirming target engagement, mapping downstream consequences, and assessing selectivity—provides a robust and defensible framework for validating the mechanism of action of novel pyrimidine derivatives. By integrating these biochemical, biophysical, and cellular techniques, researchers can build a comprehensive data package that supports the continued development of these promising therapeutic agents.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In vitro kinase assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 20. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. assayquant.com [assayquant.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 5-Bromo-2-(bromomethyl)pyrimidine
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a specification—it is the bedrock of reproducible and reliable results. 5-Bromo-2-(bromomethyl)pyrimidine is a highly valuable bifunctional building block, prized for its two distinct reactive sites that enable sequential chemical modifications. However, its utility is directly proportional to its purity. The presence of even minor impurities can lead to unforeseen side reactions, complex purification challenges, and ultimately, compromised yields and final product integrity.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will move beyond simple specification sheets to explore the causality behind experimental choices, present detailed protocols, and interpret comparative data to empower you to make informed decisions in your sourcing and application of this critical reagent.
The Synthetic Landscape: Understanding Potential Impurities
To effectively analyze purity, one must first anticipate the likely impurities. The most common synthetic route to this compound involves the radical bromination of 5-bromo-2-methylpyrimidine. This process, while effective, can introduce several process-related impurities that must be monitored.
Common Process-Related Impurities:
-
Starting Material: Unreacted 5-bromo-2-methylpyrimidine.
-
Over-brominated Species: 5-Bromo-2-(dibromomethyl)pyrimidine, which can cause cross-linking or unwanted double additions in subsequent reactions.
-
Hydrolysis Product: (5-Bromopyrimidin-2-yl)methanol, formed by reaction with trace water, which can be unreactive in desired pathways and complicate purification.
The presence and quantity of these impurities dictate the suitability of a given batch for a specific synthetic transformation.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique provides a complete picture of purity. A robust quality control strategy employs orthogonal methods—techniques that measure the same attribute through different physical principles—to ensure a comprehensive assessment. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method Selection Framework
The choice of analytical method is driven by the specific question being asked. Is the goal routine quality control, identification of an unknown impurity, or obtaining an absolute purity value? The following decision tree illustrates a logical approach to method selection.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(bromomethyl)pyrimidine
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous compounds. 5-Bromo-2-(bromomethyl)pyrimidine is one such intermediate, valued for its role in synthesizing complex molecules but demanding rigorous adherence to safety protocols, especially concerning its disposal. Improper handling of this halogenated heterocyclic compound poses significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to provide a self-validating system of protocols that ensures safety and compliance within your laboratory.
Hazard Identification and Risk Assessment
This compound is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data from structurally similar brominated pyrimidines and pyridines allow for a reliable hazard assessment. The compound should be treated as hazardous, exhibiting multiple risk characteristics.[1]
Key Hazards Summary
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. Strict hygiene measures are essential to prevent accidental intake.[2][3][4] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | The compound is corrosive. Direct contact can cause chemical burns. Impervious gloves and protective clothing are mandatory.[1] |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | Vapors, dust, or splashes pose a severe risk to eyes. Full-face protection is recommended, especially during spill cleanup.[3][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a fume hood.[3][4][5] |
During combustion, which occurs during a fire or incineration, hazardous byproducts such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and notably, hydrogen bromide (HBr) are generated.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical for mitigating the risks associated with handling this compound. The selection of PPE must be appropriate for the concentration and quantity of the substance being handled.[2]
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn for splash-prone tasks.[2][3] | Protects against splashes, dust, and vapors that can cause severe eye damage. Standard safety glasses are insufficient.[7] |
| Hand Protection | Chemically resistant, powder-free nitrile gloves. Inspect for defects before each use.[2][8] | Provides a barrier against skin corrosion. For extended tasks or spill cleanup, consider double-gloving.[9] Contaminated gloves must be disposed of as hazardous waste.[2] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirement. For larger quantities or spill response, a chemical-resistant suit or apron is necessary.[2][3][8] | Prevents incidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][4] |
| Respiratory Protection | Handle only in a certified chemical fume hood or a well-ventilated area.[3][8] | Prevents inhalation of irritating dust and vapors. If a fume hood is not available or for emergency spill response, a NIOSH-approved respirator with appropriate cartridges is required.[2][10] |
Spill Management Protocol
Immediate and correct action during a spill is crucial to prevent exposure and environmental contamination. The following protocol is for small, incidental spills (typically <100 mL or 100g) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Spill Cleanup
-
Alert & Secure: Notify personnel in the immediate area. Restrict access to the spill zone.[11]
-
Ventilate: Ensure the area is well-ventilated. If not already in a fume hood, increase exhaust ventilation.[8][12]
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection if necessary.
-
Contain the Spill:
-
Absorb & Neutralize:
-
Collect Waste:
-
Decontaminate:
-
Dispose: Seal and label the container with all spill cleanup debris. Manage as hazardous waste according to the protocol in the next section.
-
Report & Restock: Report the incident to your supervisor or EHS department. Restock all used items in your spill kit.[14]
Caption: Decision workflow for managing a chemical spill.
Proper Disposal Procedures: A Systematic Approach
The disposal of this compound and materials contaminated with it is strictly regulated. It is classified as a halogenated organic waste and must never be disposed of down the drain or in regular trash.[8]
Step 1: Waste Segregation The cornerstone of safe chemical disposal is proper segregation. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HBr.[8][15] Mixing them with non-halogenated waste complicates and increases the cost of disposal and can lead to dangerous reactions.[16][17]
-
Action: Collect all waste containing this compound—including contaminated gloves, pipette tips, weighing papers, and absorbent materials—in a dedicated "Halogenated Organic Waste" container.[8][18]
Step 2: Container Selection and Labeling The integrity and labeling of your waste container are critical for safety and compliance.
-
Container: Use a chemically compatible, sealable container provided by your institution's EHS department.[8] Ensure it is free of leaks and keep it tightly closed when not in use.[17] Do not fill containers beyond 90% capacity to allow for expansion.[17]
-
Labeling: The container must be clearly and accurately labeled.[19] The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
List any other chemical constituents (e.g., solvents) and their approximate percentages.
-
The accumulation start date (the date the first waste is added).[19]
-
The name and contact information of the Principal Investigator or responsible individual.[8]
-
Step 3: Storage and Final Disposal Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[8][19] Secondary containment is highly recommended to contain any potential leaks.[8]
The final disposal must be managed by your institution's EHS department, who will arrange for pickup by a licensed hazardous waste disposal company.[2][8] The standard and environmentally required method for destroying this type of compound is through controlled high-temperature incineration.[8][20]
Caption: Lifecycle of hazardous chemical waste from generation to final disposal.
By integrating these procedures into your daily laboratory operations, you ensure a safe working environment, maintain regulatory compliance, and uphold your professional responsibility to protect the broader community and environment. Always consult your institution's specific EHS protocols, as they may have additional requirements.
References
- 1. This compound | 1193116-74-3 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. uwyo.edu [uwyo.edu]
- 10. fishersci.com [fishersci.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 16. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 17. ethz.ch [ethz.ch]
- 18. uakron.edu [uakron.edu]
- 19. benchchem.com [benchchem.com]
- 20. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-(bromomethyl)pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in scientific understanding. 5-Bromo-2-(bromomethyl)pyrimidine is a valuable reagent in synthesis, but its chemical nature necessitates a rigorous and non-negotiable approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system of protection.
Foundational Safety: Hazard Analysis of this compound
Understanding the specific risks is the first step in mitigating them. This compound (CAS No: 1193116-74-3) is a solid compound that presents multiple, significant hazards.[1] Its hazard profile dictates the stringent need for the personal protective equipment (PPE) and handling protocols outlined in this document. The primary risks are associated with its corrosive nature and toxicity upon contact, inhalation, or ingestion.[1][2]
| Hazard Identification | Description | GHS Pictogram |
| Signal Word | Danger [2] |
|
| Hazard Statements | H302: Harmful if swallowed.[1][3] H312: Harmful in contact with skin.[1] H314: Causes severe skin burns and eye damage.[2] H319: Causes serious eye irritation.[1][3] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] | GHS05 (Corrosion) GHS07 (Exclamation Mark) [2][3] |
Expert Insight: The presence of two bromine atoms and a reactive bromomethyl group suggests that this compound may act as an alkylating agent. Such agents are notoriously reactive and require handling with the utmost care to prevent contact with skin, eyes, and the respiratory system. The "Danger" signal word, coupled with the H314 statement, is the most critical driver of our PPE selection, indicating the potential for irreversible tissue damage upon contact.[2]
The Core PPE Ensemble: A Multi-Layered Defense System
PPE is the final barrier between you and the chemical; it should be used in conjunction with primary engineering controls.[4] The following ensemble is mandatory for all work involving this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary safety measure must be in place. All handling of this compound, especially weighing and transferring the solid, must be conducted within a properly functioning and certified chemical fume hood.[5][6] This is the most effective way to mitigate the risk of inhaling harmful dust or vapors, as mandated by the need to avoid breathing dust (Precautionary Statement P260).[2][7]
Hand Protection: The Imperative of Double-Gloving
Rationale: Given that the compound is harmful in contact with skin and causes severe burns (H312, H314), robust hand protection is critical.[1][2] A single layer of gloves provides insufficient protection against potential tears, punctures, or rapid permeation.
-
Protocol:
-
Inner Glove: Don a pair of powder-free nitrile gloves that fit snugly. This first layer should be tucked under the cuff of your lab coat.[8]
-
Outer Glove: Don a second, slightly larger pair of nitrile gloves over the first pair and the cuff of the lab coat.[8][9] This ensures no skin on the wrist is exposed.
-
Procedure: The outer glove is considered the primary contact surface. After handling is complete, this outer pair should be carefully removed inside the fume hood and disposed of as hazardous waste.[4] This prevents the transfer of contamination outside the primary work area.
-
Frequency: Gloves should be changed immediately if contamination is suspected or at least every 30-60 minutes during extended operations.[4]
-
Body Protection: A Chemically Resistant Barrier
Rationale: Standard cotton lab coats offer minimal protection from corrosive chemicals. A dedicated, chemically resistant gown is necessary to protect the skin on your torso and arms.
-
Specification: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[8] Ensure it is fully fastened to provide complete coverage.
Eye and Face Protection: Shielding Against Irreversible Damage
Rationale: The H314 and H319 statements indicate a severe risk of eye damage.[1] Standard safety glasses are inadequate.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6][10]
-
Best Practice: For all procedures, wear a full-face shield over the chemical splash goggles.[4] This provides an additional layer of protection against splashes or unexpected aerosolization of dust, safeguarding the entire face.
Respiratory Protection: For Non-Routine Events
Rationale: While the fume hood is the primary control for respiratory hazards, a respirator is essential for emergency situations like a spill cleanup outside of containment.
-
Specification: Personnel involved in cleaning up spills of the solid material should wear, at a minimum, a NIOSH-approved N95 respirator to protect against airborne particulates.[10] For larger spills, a full-face respirator with appropriate cartridges may be necessary. Enrollment in your institution's respiratory protection program is required for respirator use.[11]
Procedural Guidance: Integrating PPE into Your Workflow
Properly using PPE is a procedure in itself. The following workflow minimizes the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.[5] Tie back long hair.[6]
-
Area Verification: Confirm the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Ensure emergency equipment (safety shower, eyewash station) is accessible.[12]
-
Donning PPE (in order):
-
Inner gloves.
-
Lab gown/coat.
-
Chemical splash goggles.
-
Face shield.
-
Outer gloves (ensure they overlap the gown cuffs).
-
-
Handling: Conduct all manipulations of the chemical deep within the fume hood over plastic-backed absorbent pads to contain minor spills.[11]
-
Post-Handling Decontamination: After the procedure, decontaminate any equipment used and the work surface within the hood.
-
Doffing PPE (in order to avoid self-contamination):
-
Remove outer gloves inside the hood and dispose of them in a labeled hazardous waste bag.
-
Step away from the immediate work area.
-
Remove the face shield.
-
Remove the lab gown/coat, rolling it inward on itself.
-
Remove goggles.
-
Remove inner gloves.
-
-
Hygiene: Immediately wash hands thoroughly with soap and water.[13][14]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Spill and Disposal Plans
Spill Response: In the event of a spill, evacuate non-essential personnel.[11] Don the full PPE ensemble, including respiratory protection. For liquid spills, use absorbent pads; for powder spills, gently cover with absorbent pads to avoid making dust airborne, then clean the area with a detergent solution.[11] All cleanup materials must be placed in a sealed container and disposed of as hazardous chemical waste.[11]
Waste Disposal: All items contaminated with this compound are considered hazardous waste. This includes gloves, absorbent pads, empty containers, and any other disposable materials.[13][15][16] These items must be collected in a clearly labeled, sealed hazardous waste container for disposal according to your institution's and local regulations.[15] Do not mix with other waste streams.
By integrating this expert-level understanding of the hazards with meticulous procedural discipline, you can confidently and safely utilize this compound in your critical research and development efforts.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 1193116-74-3 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. pppmag.com [pppmag.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. halyardhealth.eu [halyardhealth.eu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. uwyo.edu [uwyo.edu]
- 12. fishersci.com [fishersci.com]
- 13. 1193116-74-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
